(Methoxymethylene)malononitrile
Description
Properties
IUPAC Name |
2-(methoxymethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-8-4-5(2-6)3-7/h4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIRRJFTJMFMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217484 | |
| Record name | (Methoxymethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-81-1 | |
| Record name | 2-(Methoxymethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methoxymethylene)malononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methoxymethylene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methoxymethylene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile C3 Synthon
(Methoxymethylene)malononitrile, with the Chemical Abstracts Service (CAS) number 672-81-1 , is a highly reactive and versatile trifunctional reagent.[1][2] Its unique electronic properties, stemming from the electron-withdrawing capabilities of the two nitrile groups and the electron-donating methoxy group, make it an invaluable tool in the arsenal of synthetic chemists, particularly those in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, with a focus on its practical application in research and development.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of (Methoxymethylene)malononitrile is paramount for its effective use and safe handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 672-81-1 | [2] |
| Molecular Formula | C₅H₄N₂O | [2] |
| Molecular Weight | 108.10 g/mol | [2] |
| Appearance | Colorless liquid or solid | |
| Melting Point | 93-96 °C | [1] |
| Boiling Point | 155-157 °C at 15 Torr | |
| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the methoxy protons (CH₃) and a singlet for the vinylic proton (=CH). The chemical shift of the vinylic proton is significantly downfield due to the anisotropic effect of the nitrile groups.
-
¹³C NMR: The carbon spectrum will exhibit characteristic peaks for the nitrile carbons, the olefinic carbons, and the methoxy carbon. The carbon of the C=C double bond attached to the nitrile groups will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹. A strong band for the C=C double bond stretch is also expected around 1600 cm⁻¹.
Synthesis of (Methoxymethylene)malononitrile: A Step-by-Step Protocol
The synthesis of (Methoxymethylene)malononitrile is typically achieved through the condensation of malononitrile with a trimethoxymethane, often in the presence of an acid catalyst. The following protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system.
Reaction Principle
The synthesis relies on the nucleophilic attack of the active methylene group of malononitrile on an orthoformate. The acidic conditions facilitate the elimination of methanol, driving the reaction to completion.
Caption: Synthetic pathway for (Methoxymethylene)malononitrile.
Experimental Protocol
Materials:
-
Malononitrile
-
Trimethyl orthoformate
-
Acetic anhydride (catalyst and dehydrating agent)
-
Ethanol (for recrystallization)
-
Toluene (optional, for azeotropic removal of byproducts)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and trimethyl orthoformate (1.1-1.5 equivalents).
-
Catalyst Addition: Slowly add acetic anhydride (0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (excess orthoformate, methanol, and acetic acid) under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess Orthoformate: Using a slight excess of trimethyl orthoformate helps to drive the reaction to completion by ensuring the full conversion of the malononitrile.
-
Acetic Anhydride: Acetic anhydride serves a dual purpose: it acts as a catalyst by providing an acidic environment and as a dehydrating agent by reacting with the eliminated methanol, thus preventing the reverse reaction.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to occur at a reasonable rate.
Reactivity and Mechanistic Considerations
(Methoxymethylene)malononitrile is a potent electrophile, making it an excellent substrate for Michael additions and other nucleophilic attacks. The two nitrile groups strongly withdraw electron density from the double bond, while the methoxy group can act as a leaving group in subsequent reactions.
Caption: General reactivity of (Methoxymethylene)malononitrile with nucleophiles.
Key Reactions and Their Significance in Drug Development
The electrophilic nature of (Methoxymethylene)malononitrile makes it a valuable building block for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
-
Synthesis of Pyrazoles: Reaction with hydrazines leads to the formation of pyrazole derivatives.[3] Pyrazoles are a common motif in many approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[3]
-
Synthesis of Pyrimidines: Condensation with amidines or other suitable dinucleophiles can yield pyrimidine rings, another crucial heterocyclic core in numerous pharmaceuticals.
-
Synthesis of Pyridines: Multi-component reactions involving (Methoxymethylene)malononitrile can be employed to construct substituted pyridine rings.
The causality behind its utility lies in its ability to introduce a three-carbon unit with latent functionalities. The nitrile groups can be further elaborated into amines, carboxylic acids, or other functional groups, providing a high degree of synthetic flexibility.
Safe Handling and Disposal
(Methoxymethylene)malononitrile is a toxic and reactive compound that requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Reactivity: Can react vigorously with strong acids, bases, and oxidizing agents.
Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
-
Engineering Controls:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact emergency services.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
-
Conclusion
(Methoxymethylene)malononitrile is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. Its high reactivity, while demanding careful handling, provides a gateway to a diverse range of molecular architectures. A thorough understanding of its properties, synthetic methods, and reactivity, as outlined in this guide, will enable researchers to harness its full potential in their scientific endeavors.
References
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PubChem. (Methoxymethylene)malononitrile.[Link]
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MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.[Link]
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-
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Spectroscopic data of (Methoxymethylene)malononitrile (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (methoxymethylene)malononitrile, a key building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure a thorough understanding of the molecule's structural characteristics.
Introduction to (Methoxymethylene)malononitrile
(Methoxymethylene)malononitrile, with the chemical formula C₅H₄N₂O and a molecular weight of 108.10 g/mol , is a versatile organic compound characterized by the presence of a methoxy group, a carbon-carbon double bond, and two nitrile functional groups[1]. Its electron-deficient nature makes it a valuable reagent in various chemical transformations, including the synthesis of heterocyclic compounds and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use in research and development, and spectroscopic techniques are the primary methods for achieving this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (methoxymethylene)malononitrile, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (methoxymethylene)malononitrile is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methine proton (=CH) | ~7.7 | Singlet | 1H |
| Methoxy protons (-OCH₃) | ~4.0 | Singlet | 3H |
Interpretation and Rationale
The methine proton, being attached to a carbon-carbon double bond and influenced by the electron-withdrawing nitrile groups, is expected to be significantly deshielded and appear downfield around 7.7 ppm. The methoxy protons are in a more shielded environment, attached to an oxygen atom, and are predicted to resonate around 4.0 ppm. The absence of adjacent non-equivalent protons for both sets of hydrogens results in singlet multiplicities for both signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of (methoxymethylene)malononitrile is predicted to show five distinct signals, one for each of the five carbon atoms in the molecule, as they are all in unique chemical environments.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=C (methine) | ~160 |
| C(CN)₂ | ~83 |
| C≡N | ~113, ~112 |
| -OCH₃ | ~56 |
Interpretation and Rationale
The carbon of the methine group (=CH) is expected to be the most deshielded due to its sp² hybridization and proximity to the electronegative oxygen atom, with a predicted chemical shift around 160 ppm. The quaternary carbon atom attached to the two nitrile groups is predicted to appear around 83 ppm. The two nitrile carbons will have similar chemical shifts in the range of 112-113 ppm. The carbon of the methoxy group is the most shielded and is expected to resonate at approximately 56 ppm. This data is supported by information available on PubChem, which indicates the availability of a ¹³C NMR spectrum for this compound from SpectraBase[1].
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2220 (strong) |
| C=C (Alkene) | ~1600 (medium) |
| C-O (Ether) | ~1250 and ~1050 (strong) |
| =C-H | ~3050 (medium) |
| C-H (alkane) | ~2950 (medium) |
Interpretation and Rationale
The most prominent feature in the IR spectrum of (methoxymethylene)malononitrile is expected to be a strong absorption band around 2220 cm⁻¹ due to the stretching vibration of the two nitrile (C≡N) groups. The C=C double bond stretching vibration should appear around 1600 cm⁻¹. The strong C-O stretching vibrations of the methoxy group are anticipated to be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The stretching vibration of the sp² hybridized C-H bond of the methine group is expected around 3050 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl group will show absorptions around 2950 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For (methoxymethylene)malononitrile, electron ionization (EI) is a suitable method.
| m/z | Proposed Fragment |
| 108 | [M]⁺ (Molecular Ion) |
| 93 | [M - CH₃]⁺ |
| 81 | [M - HCN]⁺ |
| 77 | [M - OCH₃]⁺ |
| 51 | [C₄H₃]⁺ |
Interpretation and Rationale
The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of 108, corresponding to the molecular weight of (methoxymethylene)malononitrile[1]. Common fragmentation pathways would include the loss of a methyl radical (-CH₃) to give a fragment at m/z 93, loss of hydrogen cyanide (-HCN) resulting in a peak at m/z 81, and the loss of a methoxy radical (-OCH₃) to produce a fragment at m/z 77. Further fragmentation could lead to smaller ions, such as the one observed at m/z 51.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of (methoxymethylene)malononitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signals that may overlap with the analyte peaks[2].
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several thousand) and a longer relaxation delay are required[3]. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon[4].
FTIR Sample Preparation and Acquisition (KBr Pellet Method)
-
Sample Preparation : Grind a small amount (1-2 mg) of (methoxymethylene)malononitrile with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].
-
Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet[6][7].
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or an empty beam path should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Sample Introduction and Data Acquisition (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the volatile (methoxymethylene)malononitrile into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. The sample is vaporized in the ion source[8].
-
Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation[9].
-
Data Acquisition : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is then generated, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of (methoxymethylene)malononitrile.
Caption: Workflow for the spectroscopic analysis of (methoxymethylene)malononitrile.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for (methoxymethylene)malononitrile. By combining the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry with established experimental protocols, researchers can confidently characterize this important organic compound. The interpretation of these spectra provides a complete picture of the molecular structure, which is essential for its application in scientific research and development.
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Scribd. (n.d.). Experiment 3: Fourier Transform Infrared Spectroscopy Objectives. Retrieved from [Link]
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University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
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AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
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Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]
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PubChem. (n.d.). 2-(Ethoxymethylene)propanedinitrile. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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PubChem. (n.d.). (Methoxymethylene)malononitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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UCLA. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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MDPI. (2023, November 15). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Retrieved from [Link]
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Scilit. (1997, November 30). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Retrieved from [Link]
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(Methoxymethylene)malononitrile: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block in Modern Organic Chemistry and Drug Discovery.
Introduction
(Methoxymethylene)malononitrile, with the chemical formula C₅H₄N₂O, is a highly functionalized organic compound that has garnered significant attention in the scientific community.[1] Its unique electronic and structural features, characterized by the presence of two nitrile groups and a methoxy-activated double bond, render it an exceptionally versatile reagent in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of (methoxymethylene)malononitrile, detailed experimental protocols for its synthesis, and an exploration of its reactivity, with a particular focus on its applications in the construction of complex heterocyclic scaffolds relevant to drug development.
Physicochemical Properties
The intrinsic properties of (methoxymethylene)malononitrile are foundational to its application in synthetic chemistry. A summary of its key physical and chemical characteristics is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [1] |
| CAS Number | 672-81-1 | [1] |
| Molecular Formula | C₅H₄N₂O | [1] |
| Molecular Weight | 108.10 g/mol | [1] |
| Melting Point | 93 °C | [2] |
| Boiling Point | 155-157 °C at 15 Torr | [2] |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
Spectral Data
The structural features of (methoxymethylene)malononitrile give rise to a characteristic spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (CH₃O-) and a singlet for the vinylic proton (=CH-).
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the nitrile carbons, the olefinic carbons, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically in the range of 2200-2240 cm⁻¹. Other significant peaks include those for C=C and C-O stretching.
Synthesis of (Methoxymethylene)malononitrile
The synthesis of (methoxymethylene)malononitrile is typically achieved through the condensation of malononitrile with a suitable methoxy-group donor. A common and effective method involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst.
Experimental Protocol: Synthesis from Malononitrile and Triethyl Orthoformate
This protocol is adapted from established synthetic procedures and is designed to provide a high yield of the target compound.[4]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Anhydrous zinc chloride (catalyst)
-
Ethanol (for washing)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place triethyl orthoformate.
-
Cool the flask in an ice bath.
-
Slowly add malononitrile dropwise to the cooled triethyl orthoformate with continuous stirring. Maintain the temperature at 15-25 °C during the addition.[4]
-
After the complete addition of malononitrile, add a catalytic amount of anhydrous zinc chloride to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at 60-80 °C.[4]
-
Upon completion of the reaction, remove the ethanol formed during the reaction by distillation.
-
Cool the reaction mixture to allow the solid product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.[4]
Chemical Properties and Reactivity
(Methoxymethylene)malononitrile is a highly reactive and versatile building block in organic synthesis, primarily due to the electrophilic nature of the double bond, which is activated by the two electron-withdrawing nitrile groups.
Nucleophilic Vinylic Substitution
The methoxy group in (methoxymethylene)malononitrile is a good leaving group, facilitating nucleophilic vinylic substitution reactions. A wide range of nucleophiles, including amines, thiols, and active methylene compounds, can displace the methoxy group to afford a variety of substituted malononitriles.
reactant [label=<
(Methoxymethylene)malononitrile
nucleophile [label=< Nu-H (Nucleophile)
>];product [label=<
Substituted Malononitrile
reactant -> product [label="+ Nu-H\n- CH₃OH"]; } dots Caption: General scheme of nucleophilic vinylic substitution.
Cycloaddition and Heterocyclic Synthesis
(Methoxymethylene)malononitrile is a key precursor in the synthesis of a wide array of heterocyclic compounds.[5] Its reaction with binucleophilic reagents often proceeds via a tandem nucleophilic substitution-cyclization sequence.
Synthesis of Pyrazoles: The reaction of (methoxymethylene)malononitrile with hydrazine derivatives is a well-established method for the synthesis of 5-aminopyrazole-4-carbonitriles.[6] This reaction is of significant interest in medicinal chemistry as the pyrazole core is a common scaffold in many pharmaceutical agents.
MMM [label=<
(Methoxymethylene)malononitrile
hydrazine [label=< R-NHNH₂ (Hydrazine derivative)
>];intermediate [label=<
Acyclic Intermediate
pyrazole [label=<
5-Aminopyrazole-4-carbonitrile
MMM -> intermediate [label="+ R-NHNH₂\n- CH₃OH"]; intermediate -> pyrazole [label="Intramolecular\nCyclization"]; } dots Caption: Reaction pathway for the synthesis of pyrazoles.
Applications in Drug Development
The utility of (methoxymethylene)malononitrile as a versatile building block extends to the synthesis of biologically active molecules. The resulting heterocyclic structures, such as pyrazoles, pyrimidines, and pyridines, are prevalent in a wide range of pharmaceuticals. The ability to readily introduce diverse substituents via the reactions of (methoxymethylene)malononitrile makes it a valuable tool in the generation of compound libraries for drug screening and lead optimization.
Safety and Handling
(Methoxymethylene)malononitrile is a toxic and hazardous substance that requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
Conclusion
(Methoxymethylene)malononitrile is a pivotal reagent in modern organic synthesis, offering a straightforward and efficient entry into a diverse range of complex molecules, particularly heterocyclic systems. Its well-defined reactivity, coupled with established synthetic protocols, makes it an indispensable tool for researchers in academia and industry, especially those engaged in drug discovery and development. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization.
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(Methoxymethylene)malononitrile IUPAC name and structure
An In-depth Technical Guide to (Methoxymethylene)malononitrile: Synthesis, Reactivity, and Applications
Introduction
(Methoxymethylene)malononitrile is a highly functionalized organic compound that serves as a cornerstone reagent in modern synthetic chemistry. Characterized by its electron-deficient carbon-carbon double bond and two nitrile functionalities, it possesses a unique electronic profile that makes it an exceptionally versatile building block. Its high reactivity enables its participation in a diverse array of chemical transformations, most notably in the construction of complex heterocyclic systems. For researchers in medicinal chemistry and drug development, (Methoxymethylene)malononitrile is a powerful tool for accessing novel molecular scaffolds with significant pharmacological potential, including those with antimicrobial, anti-proliferative, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use. (Methoxymethylene)malononitrile is systematically named based on IUPAC nomenclature, and its key identifiers and properties are summarized below.
Chemical Structure:
Structure of 2-(methoxymethylidene)propanedinitrile
Physicochemical Data Table:
| Property | Value | Source |
| Molecular Weight | 108.10 g/mol | [3] |
| Melting Point | 93 °C | [4][5] |
| Boiling Point | 155-157 °C (at 15 Torr) | [4] |
| Appearance | Colorless liquid or solid | [4] |
| SMILES | COC=C(C#N)C#N | [3] |
| InChIKey | PPIRRJFTJMFMSM-UHFFFAOYSA-N | [3] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of alkoxy-methylene malononitriles is typically achieved through the condensation of malononitrile with an orthoformate ester. The following protocol is adapted from established procedures for the closely related ethoxy analogue, highlighting the key chemical principles involved.[6][7][8]
Experimental Protocol: Synthesis of (Methoxymethylene)malononitrile
This procedure details the reaction of malononitrile with trimethoxymethane. Acetic anhydride is employed as a dehydrating agent to drive the reaction to completion by consuming the methanol byproduct.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine malononitrile (1 equivalent) and trimethoxymethane (1.5 equivalents).
-
Solvent/Dehydrating Agent: Add acetic anhydride (2.5 equivalents) to the mixture. The acetic anhydride serves the crucial role of sequestering the methanol formed during the reaction, preventing the reverse reaction and ensuring a high yield.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C. The choice of a higher temperature is to ensure the reaction proceeds at a practical rate. For the ethoxy analogue, this has been effectively performed in a sealed-vessel microwave reactor, which allows for rapid heating and precise temperature control.[7]
-
Work-up and Isolation: After heating for approximately 20-30 minutes, or once TLC analysis indicates the consumption of the starting material, cool the reaction mixture to room temperature. Reduce the volume of the mixture under reduced pressure using a rotary evaporator.
-
Crystallization and Purification: The resulting crude solid or oil will often crystallize upon cooling. The product can be purified by recrystallization. Wash the crystals with cold ethanol or a hexane/ethanol mixture to remove residual acetic anhydride and other impurities, then dry in vacuo.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of (Methoxymethylene)malononitrile.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of (Methoxymethylene)malononitrile stems from its electronically biased structure. The methoxy group is an electron-donating group, while the two nitrile groups are strongly electron-withdrawing. This push-pull system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent Michael acceptor.
This reactivity is widely exploited for the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[6][7]
Key Reaction Pathways:
-
Heterocycle Formation: It reacts readily with binucleophiles to form five- and six-membered rings. For instance, reaction with hydrazines yields pyrazole derivatives, which are known for a wide range of biological activities including anti-inflammatory and anticancer effects.[][10] Similarly, reaction with amidines or other N-C-N synthons can lead to pyrimidines.
-
Michael Addition: The electron-poor double bond readily undergoes conjugate addition with a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of the dicyanovinyl moiety into larger molecules.
-
Displacement of the Methoxy Group: The methoxy group can act as a leaving group upon nucleophilic attack at the α-carbon, providing another pathway for functionalization.
Reactivity Diagram:
Caption: Key reaction pathways of (Methoxymethylene)malononitrile.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from its ethoxy analogue and fundamental principles of spectroscopy, the following data can be expected.[6][7][11]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Singlet around δ 8.0-8.3 ppm (1H, vinylic CH); Singlet around δ 4.0-4.3 ppm (3H, methoxy CH₃). |
| ¹³C NMR | Signal around δ 175-178 ppm (methine C=); Signals for nitrile carbons (C≡N) around δ 110-115 ppm; Signal for the central quaternary carbon (=C(CN)₂) around δ 75-80 ppm; Signal for methoxy carbon (-OCH₃) around δ 60-65 ppm. |
| FTIR (cm⁻¹) | Strong, sharp absorption around 2220-2230 cm⁻¹ (C≡N stretch); Strong absorption around 1600-1620 cm⁻¹ (C=C stretch); Absorption around 1250-1300 cm⁻¹ (C-O stretch). |
Safety, Handling, and Storage
(Methoxymethylene)malononitrile and its analogues are potent chemical reagents that require careful handling to minimize risk.
GHS Hazard Information: [3]
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[13][14]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.[13][15]
-
Respiratory Protection: For situations with potential for high exposure, use a NIOSH-approved respirator with appropriate cartridges.[13]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[13]
-
-
Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] Keep away from strong oxidizing agents, acids, and bases.[12]
Conclusion
(Methoxymethylene)malononitrile is a reagent of significant value, bridging fundamental organic synthesis with applied medicinal chemistry. Its predictable reactivity, centered on its electron-deficient olefinic bond, provides a reliable entry point to a vast chemical space of heterocyclic compounds. For drug development professionals, mastery of its chemistry offers a strategic advantage in the rational design and synthesis of novel therapeutic agents. Adherence to rigorous safety protocols is paramount to harnessing its full synthetic potential responsibly.
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Wiley-VCH GmbH (2025). (2-Methoxy-2-phenylmethylene)malononitrile. SpectraBase. Retrieved from [Link]
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Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67152, 2-(Ethoxymethylene)propanedinitrile. Retrieved from [Link]
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World Intellectual Property Organization (2021). WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD. Patentscope. Retrieved from [Link]
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SciSpace (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]
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ResearchGate (n.d.). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... Retrieved from [Link]
-
Ottokemi (n.d.). (Ethoxymethylene)malononitrile, 98% 123-06-8. Retrieved from [Link]
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International Journal for Modern Trends in Science and Technology (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
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An In-depth Technical Guide to (Methoxymethylene)malononitrile: Discovery, History, and Synthetic Utility
(Methoxymethylene)malononitrile , a seemingly simple organic molecule, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds and other complex organic structures. Its high reactivity, stemming from the electron-deficient alkene backbone flanked by two nitrile groups and a methoxy group, makes it a valuable and versatile building block for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its discovery, historical context, synthetic methodologies, and key applications, offering field-proven insights for its effective utilization in the laboratory.
Discovery and Historical Context
While the closely related ethoxy analog, (ethoxymethylene)malononitrile, was first reported in 1922, the precise origins of (methoxymethylene)malononitrile are intertwined with the broader exploration of activated methylene compounds in the early 20th century. The fundamental reactivity of malononitrile as a potent nucleophile after deprotonation was well-established, paving the way for its reaction with various electrophiles.
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, provided the conceptual framework for the synthesis of such compounds. This reaction, typically involving the condensation of an aldehyde or ketone with an active methylene compound, was extended to include orthoformates as the electrophilic partner. This variation, often referred to as the Knoevenagel-Doebner modification, proved to be a highly effective method for the preparation of alkoxymethylene derivatives of malononitrile.
The initial syntheses were often characterized by harsh reaction conditions, including high temperatures and the use of strong acids or bases as catalysts. Over the decades, significant efforts have been dedicated to refining these methods, leading to milder, more efficient, and environmentally benign protocols that are now commonplace in modern organic synthesis laboratories.
Synthetic Methodologies: An Evolutionary Perspective
The synthesis of (methoxymethylene)malononitrile has evolved considerably since its inception. The following sections detail the most significant and widely employed methods, highlighting the rationale behind the experimental choices.
The Classical Approach: Orthoformate Condensation with Acetic Anhydride
One of the earliest and most enduring methods for the synthesis of (alkoxymethylene)malononitriles involves the reaction of malononitrile with a trialkyl orthoformate in the presence of acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a water scavenger, driving the equilibrium towards the product, and it can also facilitate the reaction by forming a more reactive intermediate.
A procedure for the synthesis of the closely related ethoxy analog is well-documented and provides a solid foundation for the synthesis of the methoxy derivative.[1][2][3]
-
Reaction Setup: In a sealed-vessel reactor, a mixture of malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol) is prepared.[1][2]
-
Heating: The reaction mixture is heated to 150 °C for 20 minutes.[1][2]
-
Workup: After cooling, the reaction mixture is concentrated under reduced pressure to a minimum volume.[1][2]
-
Isolation and Purification: The resulting crystals are separated, washed with cold ethanol, and dried in vacuo to afford the desired product.[1][2]
This method, while effective, often requires high temperatures, which can lead to the formation of byproducts and discoloration of the final product.
Catalytic Approaches: Milder and More Efficient Syntheses
To overcome the limitations of the classical method, several catalytic systems have been developed. The use of a catalyst allows for lower reaction temperatures and often leads to higher yields and purity of the final product.
A notable improvement involves the use of anhydrous zinc chloride as a catalyst for the reaction between malononitrile and triethyl orthoformate.[4][5]
-
Initial Mixing: In a three-necked flask equipped with a thermometer, condenser, and mechanical stirrer, add triethyl orthoformate.[4][5]
-
Controlled Addition: Cool the flask in an ice-water bath and slowly add malononitrile while maintaining the temperature between 15-25 °C.[4][5]
-
Catalyst Addition: After the addition of malononitrile is complete, add anhydrous zinc chloride (0.5-1.5% of the malononitrile mass).[4][5]
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours.[4][5]
-
Isolation: After the reaction is complete, remove the ethanol by distillation. Upon cooling, the product will crystallize.[4][5]
-
Purification: The crude product can be collected by filtration and further purified by recrystallization from a suitable solvent such as ethanol, propanol, acetone, or ethyl acetate.[4][5]
The use of zinc chloride as a Lewis acid catalyst activates the orthoformate, making it more susceptible to nucleophilic attack by the deprotonated malononitrile. This catalytic approach significantly reduces the required reaction temperature and avoids the use of acetic anhydride.
Quantitative Data Summary
| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Classical Approach | Malononitrile, Triethoxymethane | Acetic Anhydride | 150 | 0.33 | 76 | [1] |
| Zinc Chloride Catalyzed | Malononitrile, Triethyl Orthoformate | Anhydrous Zinc Chloride | 60-80 | 2-4 | >80 | [5] |
| Continuous Synthesis | Malononitrile, Triethyl Orthoformate, Acetic Anhydride | - | - | - | - | [6] |
Physicochemical Properties and Spectroscopic Data
(Methoxymethylene)malononitrile is typically a white to off-white crystalline solid. It is insoluble in water but soluble in common organic solvents such as ethanol and methanol.[6]
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [7] |
| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | [7] |
| Molar Mass | 108.10 g/mol | [7] |
| Melting Point | 65-67 °C (for the ethoxy analog) | [4][6] |
| Boiling Point | 160 °C at 12 mmHg (for the ethoxy analog) | [4][6] |
| ¹H NMR (Acetone-d₆) | δ 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | Data for ethoxy analog[1][3] |
| ¹³C NMR (Acetone-d₆) | δ 177.06, 112.50, 110.48, 75.07, 64.65, 14.49 | Data for ethoxy analog[1][3] |
Chemical Reactivity and Synthetic Applications
The synthetic utility of (methoxymethylene)malononitrile stems from its electrophilic character and the presence of multiple reactive sites. It readily undergoes nucleophilic attack at the β-carbon of the double bond, leading to the displacement of the methoxy group. The nitrile groups can also participate in cyclization reactions or be hydrolyzed to other functional groups.
Synthesis of Pyrazole Derivatives
A prominent application of (methoxymethylene)malononitrile is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with hydrazines proceeds via a condensation-cyclization sequence to afford substituted pyrazoles.[8]
Caption: Synthesis of a phenylpyrazole derivative.
Construction of Other Heterocyclic Systems
(Methoxymethylene)malononitrile is a versatile precursor for a wide range of other heterocyclic systems. For example, its reaction with o-phenylenediamine can lead to the formation of benzimidazole derivatives.[9] The reaction conditions can be tuned to favor either a simple substitution product or an intramolecularly cyclized product.
Conclusion
(Methoxymethylene)malononitrile, a molecule with a rich history, continues to be an indispensable tool in the arsenal of the synthetic organic chemist. The evolution of its synthesis from high-temperature condensations to milder, catalytic methods reflects the broader trends in organic chemistry towards greater efficiency and sustainability. Its predictable reactivity and versatility as a building block for diverse heterocyclic structures ensure its continued importance in academic research and the development of new pharmaceuticals and functional materials.
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A Comprehensive Guide to the Stability and Storage of (Methoxymethylene)malononitrile
An In-depth Technical Guide
This guide provides an in-depth analysis of the stability and optimal storage conditions for (Methoxymethylene)malononitrile (CAS No. 672-81-1), a critical reagent in organic synthesis. Intended for researchers, chemists, and drug development professionals, this document synthesizes safety data, chemical properties, and field-proven insights to ensure the long-term integrity of the compound and promote safe laboratory practices.
Compound Overview
(Methoxymethylene)malononitrile is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and other complex molecules.[1][2] Its reactivity, stemming from the electron-deficient double bond and two nitrile groups, makes it a valuable building block but also necessitates a thorough understanding of its stability to prevent degradation and ensure experimental reproducibility.[1] This guide outlines the intrinsic stability of the compound, factors that accelerate its degradation, and rigorous protocols for its storage and handling.
Chemical and Physical Properties
A precise understanding of the compound's properties is fundamental to its proper handling. (Methoxymethylene)malononitrile is typically a colorless to tan or gold crystalline powder.[1][3] Key physical and chemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 672-81-1 | [4] |
| Molecular Formula | C₅H₄N₂O | [4] |
| Molecular Weight | 108.10 g/mol | [4] |
| Appearance | Colorless to tan/gold crystalline powder/solid | [1][3] |
| Melting Point | ~93 °C | [5] |
| Boiling Point | 155-157 °C (at 15 Torr) | [5] |
| Solubility | Soluble in water and organic solvents | [1] |
Intrinsic Stability and Degradation Factors
While considered stable under optimal conditions, the reactivity of (Methoxymethylene)malononitrile makes it susceptible to several degradation pathways, particularly when improperly stored or handled.[3] The stability of nitriles can decrease with increasing temperature and decreasing purity.[6]
Thermal Profile
The compound is stable at recommended storage temperatures but will decompose upon intense heating. Thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[7]
Incompatible Materials and Conditions
The primary drivers of degradation are exposure to incompatible substances and harsh environmental conditions. These interactions not only compromise sample purity but can also lead to dangerous, exothermic reactions.
| Incompatible Material Class | Associated Hazard | Rationale and Causality | Source(s) |
| Strong Acids | Violent reactions, liberation of toxic gas | Contact with strong acids can lead to rapid, exothermic reactions and the release of hydrogen cyanide gas.[3][7] | [3][7] |
| Strong Bases | Violent polymerization | Bases can catalyze an uncontrolled and potentially violent polymerization of the nitrile groups.[3][6] | [3][6] |
| Strong Oxidizing Agents | Fire and explosion risk | Mixing with strong oxidizers can lead to extremely violent, exothermic reactions, posing a significant ignition risk.[3][7] | [3][7] |
| Strong Reducing Agents | Exothermic reactions | Incompatible with strong reducing agents. | [7] |
| Moisture/Water | Hydrolysis | The compound should be kept in a dry place to prevent hydrolysis of the nitrile and methoxy groups.[7][8] | [7][8] |
Potential Degradation Pathways
The chemical structure of (Methoxymethylene)malononitrile suggests several potential degradation pathways, primarily hydrolysis and polymerization. Understanding these pathways is crucial for developing effective stabilization strategies.
Caption: Potential degradation pathways for (Methoxymethylene)malononitrile.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity of (Methoxymethylene)malononitrile and ensuring laboratory safety.
Optimal Storage Conditions
The compound must be stored in a controlled environment that minimizes exposure to catalysts of degradation.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2 - 8 °C (Refrigerated) | Slows kinetic degradation and potential polymerization. | [9][10] |
| Atmosphere | Tightly sealed container | Prevents exposure to atmospheric moisture and contaminants. | [7][9] |
| Light | Store in a dark place (e.g., amber vial) | Protects from potential light-induced degradation (general best practice). | |
| Location | Dry, cool, well-ventilated, secure area | Ensures a stable environment and prevents unauthorized access. Store locked up. | [7][9] |
Protocol: Safe Handling of (Methoxymethylene)malononitrile
This protocol is designed to prevent contamination of the material and exposure to the operator.
-
Preparation : Before handling, ensure a safety shower and eyewash station are readily accessible.[7] Don all required Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat.[10][11]
-
Engineering Controls : Conduct all weighing and handling operations within a certified chemical fume hood to ensure adequate ventilation.[7][11]
-
Dispensing : Use clean, dedicated spatulas and weighing vessels. Avoid generating dust.[7] If any dust is generated, ensure it is contained within the fume hood.
-
Sealing : After dispensing, securely close the container lid, ensuring a tight seal. Clean the exterior of the container of any residual powder before returning it to storage.
-
Decontamination : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][11]
-
Waste : Dispose of contaminated consumables (e.g., weigh boats, gloves) in a designated hazardous waste container according to local, state, and federal regulations.[3]
Protocol: Verification of Compound Integrity
Regularly verifying the purity of the reagent is a self-validating step that ensures experimental reliability. Degradation can be identified by changes in physical appearance (e.g., darkening of color, clumping) or through analytical methods.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability and purity of the compound.
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation : Under a fume hood, accurately weigh approximately 5-10 mg of (Methoxymethylene)malononitrile.
-
Solubilization : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Acquisition : Acquire a proton (¹H) NMR spectrum according to standard instrument procedures.
-
Analysis : Compare the acquired spectrum to a reference spectrum or expected chemical shifts. The presence of significant unidentifiable peaks, broadening of signals, or a decrease in the integral ratio of the methoxy protons may indicate the presence of impurities or degradation products.
Conclusion
The chemical integrity of (Methoxymethylene)malononitrile is paramount for its successful application in research and development. Its stability is reliably maintained by strict adherence to storage at refrigerated temperatures (2-8 °C) in a dry, dark, and tightly sealed environment.[9][10] Preventing contact with incompatible materials—notably strong acids, bases, and oxidizing agents—is critical to avoid rapid degradation and hazardous reactions.[3][7] By implementing the rigorous handling, storage, and verification protocols outlined in this guide, researchers can ensure the long-term viability of this important reagent, leading to safer and more reproducible scientific outcomes.
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Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]
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An In-depth Technical Guide on the Fundamental Chemistry of (Methoxymethylene)malononitrile and Its Analogs
Abstract
(Methoxymethylene)malononitrile and its ether analogs, such as (ethoxymethylene)malononitrile, are highly versatile and reactive building blocks in organic synthesis. Their unique electronic and structural features, characterized by an electron-poor double bond substituted with two cyano groups and an alkoxy group, render them exceptionally susceptible to a wide range of chemical transformations. This guide provides a comprehensive exploration of the fundamental chemistry of these reagents, with a focus on their synthesis, reactivity, and broad applications in the construction of complex molecular architectures, particularly medicinally relevant heterocyclic compounds. By delving into the mechanistic underpinnings of their reactions and providing detailed experimental protocols, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Unique Chemical Profile of (Alkoxymethylene)malononitriles
(Methoxymethylene)malononitrile (MMN) and its analogs are characterized by a highly polarized carbon-carbon double bond. The potent electron-withdrawing nature of the two nitrile groups renders the β-carbon electrophilic, while the α-carbon is electron-rich due to the electron-donating alkoxy group. This push-pull electronic system is the cornerstone of their reactivity, making them excellent Michael acceptors and versatile partners in cycloaddition reactions.
The strategic placement of multiple reactive sites—an electrophilic double bond, two cyano groups capable of nucleophilic addition or transformation, and a labile alkoxy group—allows for a diverse array of synthetic applications. These reagents are instrumental in the synthesis of a multitude of heterocyclic systems, including pyridines, pyrazoles, and thiophenes, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3]
Synthesis of (Alkoxymethylene)malononitriles: A Comparative Analysis
The preparation of (alkoxymethylene)malononitriles is typically achieved through the condensation of malononitrile with an orthoformate ester. The choice of orthoformate dictates the resulting alkoxy group (e.g., trimethyl orthoformate for methoxy, triethyl orthoformate for ethoxy). Several synthetic protocols have been developed, each with its own merits regarding yield, purity, and scalability.
Acetic Anhydride-Promoted Synthesis
A common and effective method involves the reaction of malononitrile with a trialkyl orthoformate in the presence of acetic anhydride.[1][4] Acetic anhydride serves as a dehydrating agent, driving the reaction towards the formation of the enol ether product.
Causality Behind Experimental Choices:
-
Trialkyl Orthoformate: Acts as both a reactant and a solvent in some protocols, providing the alkoxymethylene fragment. An excess is often used to drive the equilibrium.
-
Acetic Anhydride: Crucial for removing the alcohol byproduct generated during the reaction, thus preventing the reverse reaction and maximizing the yield.
-
Heat: The reaction generally requires elevated temperatures to proceed at a reasonable rate.
Protocol Validation: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the consumption of malononitrile. The purity of the final product is typically assessed by melting point determination and spectroscopic methods (NMR, IR).[4]
Zinc Chloride-Catalyzed Synthesis
An alternative method utilizes a Lewis acid catalyst, such as anhydrous zinc chloride, to facilitate the condensation.[5][6] This approach can offer milder reaction conditions compared to the acetic anhydride method.
Causality Behind Experimental Choices:
-
Anhydrous Zinc Chloride: As a Lewis acid, it coordinates to the oxygen atom of the orthoformate, increasing its electrophilicity and promoting the attack by the carbanion derived from malononitrile.
-
Ice Bath Cooling (Initial Stage): The initial mixing is often done at a lower temperature to control the exothermic nature of the reaction.[5][6]
Protocol Validation: The reaction's completion can be monitored by TLC. The product often crystallizes upon cooling and can be purified by recrystallization. The high purity of the crystalline product is a self-validating aspect of this protocol.[5]
Table 1: Comparison of Synthetic Protocols for (Ethoxymethylene)malononitrile
| Parameter | Acetic Anhydride Method | Zinc Chloride Method |
| Reagents | Malononitrile, Triethyl orthoformate, Acetic anhydride | Malononitrile, Triethyl orthoformate, Anhydrous Zinc Chloride |
| Catalyst | None (Acetic anhydride is a promoter) | Lewis Acid (ZnCl₂) |
| Typical Yield | 76%[4] | 80-85%[5][6] |
| Reaction Conditions | Heating (e.g., 150 °C)[4] | Initial cooling, then heating (e.g., 60-80 °C)[5] |
| Advantages | Simple reagent profile | Milder conditions, high yield and purity |
| Disadvantages | Higher temperatures may lead to side products | Requires anhydrous conditions |
Core Reactivity: A Mechanistic Perspective
The reactivity of (alkoxymethylene)malononitriles is dominated by their electrophilic nature at the β-carbon. This allows them to readily participate in several fundamental organic reactions.
Nucleophilic Vinylic Substitution
Nucleophiles readily attack the β-carbon of the electron-deficient alkene, leading to the displacement of the alkoxy group. This reaction is a cornerstone of their utility in synthesis.
Mechanism: The reaction proceeds via a Michael-type addition of the nucleophile to the double bond, forming a stabilized carbanion intermediate. Subsequent elimination of the alkoxide regenerates the double bond, resulting in a net substitution.
Caption: Nucleophilic vinylic substitution mechanism.
This reactivity is widely exploited in the synthesis of enaminonitriles by reaction with amines, and in the formation of various heterocyclic systems by reacting with bifunctional nucleophiles.[7]
Cycloaddition Reactions
(Alkoxymethylene)malononitriles are excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions due to their electron-deficient nature.[8][9]
-
[4+2] Cycloaddition (Diels-Alder Reaction): They react with electron-rich dienes to form cyclohexene derivatives. The reaction is often highly regioselective and stereoselective.
-
[3+2] Cycloaddition: They can react with 1,3-dipoles such as azides and nitrones to furnish five-membered heterocyclic rings.[10]
Caption: Cycloaddition reaction pathways.
Knoevenagel Condensation: A Note on Related Chemistry
While (alkoxymethylene)malononitriles are products of a condensation reaction, it is important to understand the related Knoevenagel condensation, which involves the reaction of an active methylene compound like malononitrile with an aldehyde or ketone.[11] This reaction is typically base-catalyzed, where the base deprotonates the malononitrile to form a nucleophilic carbanion that attacks the carbonyl carbon.[12] This fundamental reactivity of the active methylene group in malononitrile is what is harnessed in the synthesis of its alkoxymethylene derivatives.
Applications in Heterocyclic Synthesis
A major application of (alkoxymethylene)malononitriles is in the synthesis of a wide variety of heterocyclic compounds, many of which are of medicinal interest.[1]
Synthesis of Pyrazoles
The reaction of (alkoxymethylene)malononitriles with hydrazines is a classical and efficient method for the synthesis of 5-aminopyrazole-4-carbonitriles.[13]
Experimental Protocol: Synthesis of a Substituted Pyrazole
-
Dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
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Initial Investigations into the Reactions of (Methoxymethylene)malononitrile: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide for Researchers
Abstract: (Methoxymethylene)malononitrile is a highly functionalized and reactive organic compound, pivotal as an intermediate in the synthesis of a diverse array of complex molecules, particularly heterocyclic systems. Its unique electronic structure, characterized by an electron-deficient carbon-carbon double bond and a labile methoxy group, dictates its reactivity, making it a potent electrophile in addition-elimination reactions and a versatile component in cycloadditions. This guide provides an in-depth exploration of its core properties, synthesis, and fundamental reaction pathways, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic chemistry and drug development.
Core Characteristics of (Methoxymethylene)malononitrile
(Methoxymethylene)malononitrile, with the IUPAC name 2-(methoxymethylidene)propanedinitrile, is a crystalline solid at room temperature.[1][2] The molecule's reactivity is dominated by the powerful electron-withdrawing effects of the two nitrile groups, which polarize the C=C double bond, rendering the β-carbon highly electrophilic. The methoxy group serves as an excellent leaving group in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O | PubChem[3] |
| Molar Mass | 108.10 g/mol | PubChem[3] |
| IUPAC Name | 2-(methoxymethylidene)propanedinitrile | PubChem[3] |
| CAS Number | 672-81-1 | PubChem[3] |
| Melting Point | 93 °C | ChemicalBook[2] |
| Boiling Point | 155-157 °C (at 15 Torr) | ChemicalBook[2] |
| Appearance | Colorless liquid or solid | ChemBK[1] |
| Solubility | Soluble in water and organic solvents | ChemBK[1] |
Synthesis: A Foundational Protocol
The preparation of alkoxy methylene malononitriles is well-established, often involving the reaction of malononitrile with an orthoformate ester. A robust method adapted from patented industrial procedures involves the condensation of malononitrile with triethyl orthoformate, followed by recrystallization to yield the analogous (ethoxymethylene)malononitrile.[4][5] A similar principle applies for the methoxy derivative using trimethyl orthoformate. Another effective laboratory-scale synthesis uses triethoxymethane and acetic anhydride under heat.[6]
Experimental Protocol: Synthesis of (Ethoxymethylene)malononitrile
This protocol is based on a common and scalable method involving an orthoformate, an acid catalyst, and malononitrile.[4][5]
Materials:
-
Triethyl orthoformate
-
Malononitrile
-
Anhydrous Zinc Chloride (catalyst)
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add triethyl orthoformate.
-
Cool the flask in an ice bath to approximately 15-20 °C.
-
Slowly add malononitrile dropwise to the cooled triethyl orthoformate over 30-50 minutes, ensuring the temperature remains between 15-25 °C.[4]
-
After the addition is complete, add a catalytic amount of anhydrous zinc chloride (approx. 0.5-1.5% of the malononitrile mass).[4]
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.[4]
-
After the reaction, remove the ethanol generated by distillation.
-
Cool the remaining mixture, which will cause a dark red solid to precipitate.
-
Collect the crude product by filtration.
-
Refine the crude solid by recrystallization from a suitable organic solvent like ethanol to yield the final product.[4]
Caption: A step-by-step workflow for the synthesis of (ethoxymethylene)malononitrile.
Core Reactivity and Mechanistic Pathways
The dual nitrile activation makes (methoxymethylene)malononitrile a powerful Michael acceptor and a substrate for various cycloaddition and substitution reactions.
Nucleophilic Vinylic Substitution
This is one of the most common reaction types for this substrate. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor β-carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxy group (a good leaving group) re-forms the double bond, resulting in a net substitution product.
Causality: The stability of the anionic intermediate, which is delocalized across the two nitrile groups, provides the thermodynamic driving force for the initial nucleophilic attack. The elimination of methanol is entropically favored.
Caption: General mechanism for nucleophilic substitution on (methoxymethylene)malononitrile.
Protocol: Synthesis of a 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile This protocol exemplifies how a nucleophilic substitution (by hydrazine) is followed by an intramolecular cyclization to form a stable heterocyclic ring.[7]
Materials:
-
(Ethoxymethylene)malononitrile (or methoxy- derivative)
-
Phenylhydrazine
-
Ethanol (solvent)
Procedure:
-
Dissolve (ethoxymethylene)malononitrile in ethanol in a round-bottom flask.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often crystallize from the solution. Collect the solid by filtration.
-
Wash the crystals with cold ethanol and dry in vacuo.
[4+2] and [3+2] Cycloaddition Reactions
The electron-deficient double bond of (methoxymethylene)malononitrile makes it an excellent dienophile in Diels-Alder [4+2] cycloadditions and a partner in 1,3-dipolar [3+2] cycloadditions.[8][9][10] These reactions are powerful tools for constructing six- and five-membered rings, respectively. For instance, its reaction with a 1,3-dipole like a nitrile imine can lead to pyrazole derivatives.[7] Similarly, it readily participates as a dienophile with electron-rich dienes.
Caption: Conceptual pathway for pyrazole synthesis via a [3+2] cycloaddition reaction.
Safety and Handling: A Critical Overview
(Methoxymethylene)malononitrile and its analogues are toxic and hazardous compounds that require careful handling in a controlled laboratory environment.
Trustworthiness through Self-Validation: Every protocol must begin with a thorough safety assessment. The information below is a synthesis of multiple safety data sheets (SDS) and should be treated as a primary guide for experimental planning.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[3][11]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[3][11]
-
Respiratory Sensitization (Category 1): H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][11]
| Pictogram | Signal Word | Hazard Statements |
| Danger | H301, H317, H334 |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
-
First Aid:
Conclusion
(Methoxymethylene)malononitrile is a testament to the power of functional group activation in organic synthesis. Its electronically biased structure provides a reliable handle for introducing complex fragments through nucleophilic substitution and for constructing cyclic systems via cycloaddition. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to exploit the synthetic potential of this versatile reagent. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69599, (Methoxymethylene)malononitrile. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22347227, 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile. Retrieved from [Link].
-
Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Retrieved from [Link].
- Google Patents. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
- Google Patents. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.
-
Masmoudi, N., et al. (2018). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. ResearchGate. Retrieved from [Link].
-
Arulsamy, N., & Bohle, D. S. (2000). Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime. The Journal of Organic Chemistry, 65(4), 1139–1143. Retrieved from [Link].
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-
WIPO Patentscope. WO/2021/120064 - ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD. Retrieved from [Link].
-
ResearchGate. Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link].
-
Grinev, V.S., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Sciforum. Retrieved from [Link].
-
Wikipedia. Cycloaddition. Retrieved from [Link].
-
S. M. A. H. Siddiki, et al. (2023). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. PubMed Central. Retrieved from [Link].
-
Chemistry LibreTexts. 30.6: Cycloaddition Reactions. Retrieved from [Link].
-
Tayyari, F., et al. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis. Retrieved from [Link].
-
Chemistry LibreTexts. 9.5: Cycloaddition Reactions. Retrieved from [Link].
-
Organic Chemistry Help eMmediately. Nucleophilic Substitution. Retrieved from [Link].
-
Jüstel, P. M. (2022). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU München. Retrieved from [Link].
-
Tashrifi, Z., et al. (2018). The three-component reaction of malononitrile 2, substitute... ResearchGate. Retrieved from [Link].
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Methodological & Application
Application Note & Protocol: Facile Synthesis of 5-Aminopyrazole-4-carbonitriles using (Methoxymethylene)malononitrile
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its prevalence in drugs such as the anti-inflammatory Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors underscores its importance in modern drug discovery.[1][4][5][6] This application note provides a comprehensive guide to a highly efficient and versatile method for synthesizing substituted 5-aminopyrazole-4-carbonitriles, key intermediates for pharmaceutical development. The protocol leverages the reaction of the commercially available and highly reactive C3-synthon, (methoxymethylene)malononitrile, with various hydrazine derivatives. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss process optimization and characterization, offering researchers a robust platform for generating diverse pyrazole libraries.
Introduction: The Strategic Value of (Methoxymethylene)malononitrile in Pyrazole Synthesis
Among the myriad methods for constructing the pyrazole ring, the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source is one of the most fundamental and widely employed strategies.[6] (Methoxymethylene)malononitrile [(MeO)CH=C(CN)₂] stands out as a superior starting material for several key reasons:
-
High Electrophilicity: The molecule features a highly electron-deficient carbon-carbon double bond, activated by two adjacent cyano groups, making it exceptionally susceptible to nucleophilic attack.
-
Pre-installed Functionality: It directly introduces synthetically versatile amino and carbonitrile functionalities onto the final pyrazole core, which are ideal handles for further chemical elaboration.
-
Operational Simplicity: The reaction typically proceeds under mild conditions, often requiring only reflux in a protic solvent like ethanol, leading to high yields and purity of the desired product.[4]
-
Versatility: This method is compatible with a wide range of substituted hydrazines, allowing for the systematic exploration of structure-activity relationships (SAR) by easily modifying the substituent at the N1 position of the pyrazole ring.
This guide provides the necessary technical details for researchers to confidently implement this synthetic strategy in their laboratories.
Reaction Mechanism: A Stepwise Annulation
The formation of the 5-aminopyrazole-4-carbonitrile ring from (methoxymethylene)malononitrile and a hydrazine proceeds through a well-established cascade of reactions involving nucleophilic addition followed by intramolecular cyclization and tautomerization.
The proposed mechanism involves three key stages:
-
Michael Addition: The more nucleophilic nitrogen atom of the hydrazine derivative attacks the electrophilic β-carbon of the (methoxymethylene)malononitrile double bond. This initial conjugate addition breaks the π-bond and forms a transient, stabilized carbanion intermediate.
-
Intramolecular Cyclization & Elimination: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on one of the cyano groups. This is followed by the elimination of methanol, leading to the formation of the five-membered heterocyclic ring.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system, which is the final, isolated product.[7]
This mechanistic pathway is visualized in the diagram below.
Caption: Mechanistic pathway for pyrazole synthesis.
Experimental Application & Protocols
This section provides a general, robust protocol for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can be adapted for various substituted hydrazines.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| (Methoxymethylene)malononitrile | 13214-65-8 | 122.11 | Toxic, Irritant |
| Phenylhydrazine | 100-63-0 | 108.14 | Toxic, Carcinogen, Irritant |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Corrosive, Flammable |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phenylhydrazine is a suspected carcinogen and highly toxic; handle with extreme care.
Equipment
-
100 mL Round-bottom flask
-
Water-cooled condenser
-
Magnetic stirrer hotplate
-
Glass funnel and filter paper (or Büchner funnel and flask)
-
Beakers and graduated cylinders
-
Rotary evaporator (for solvent removal, if necessary)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (methoxymethylene)malononitrile (1.22 g, 10.0 mmol) in 30 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Addition of Hydrazine: To the stirring solution, add phenylhydrazine (1.08 g, 1.0 mL, 10.0 mmol) dropwise at room temperature.
-
Catalyst Addition (Optional but Recommended): Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired. Often, a precipitate will form as the reaction proceeds.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum or in a desiccator to obtain the final 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid. The expected yield is typically >85%.
Product Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the phenyl group and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazole ring, the phenyl ring, and the nitrile group should be observed.
-
FT-IR (cm⁻¹): Look for characteristic absorption bands for the N-H stretch of the amino group (typically 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (~2220 cm⁻¹), and C=C/C=N stretches in the aromatic region (1500-1600 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₀H₈N₄, MW = 184.20 g/mol ).
Workflow and Process Optimization
The overall process from planning to final product is streamlined and efficient, as depicted below.
Caption: General experimental workflow diagram.
Scope and Optimization
-
Hydrazine Variants: This protocol is highly adaptable to a wide array of hydrazines, including hydrazine hydrate (to yield an N-unsubstituted pyrazole), alkyl hydrazines, and phenylhydrazines bearing both electron-donating and electron-withdrawing substituents.[10] The electronic nature of the substituent on the phenylhydrazine can influence reaction rates but generally does not impede product formation.[11]
-
Solvent System: While ethanol is the most common and effective solvent, other polar protic solvents like methanol or isopropanol can also be used.[11] The choice of solvent can sometimes influence the ease of product precipitation and isolation.
-
Catalysis: The addition of a catalytic amount of a weak acid like acetic acid can accelerate the rate of condensation and is generally recommended for achieving shorter reaction times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or degraded hydrazine. - Insufficient reaction time or temperature. - Incorrect stoichiometry. | - Use fresh, high-purity phenylhydrazine. - Ensure the reaction is at a full reflux and extend the reaction time. - Double-check all measurements and calculations. |
| Product is Oily or Fails to Solidify | - Presence of impurities. - Product may be soluble in the reaction solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane. - Remove ethanol on a rotary evaporator and attempt recrystallization from a different solvent system (e.g., ethanol/water). |
| Impure Product (by TLC/NMR) | - Incomplete reaction. - Side product formation. | - Increase reaction time or add an acid catalyst. - Recrystallize the crude product from a suitable solvent (e.g., ethanol) to improve purity. |
Conclusion
The synthesis of 5-aminopyrazole-4-carbonitriles via the condensation of (methoxymethylene)malononitrile with hydrazines represents a powerful, efficient, and highly versatile strategy in synthetic chemistry. The operational simplicity, mild reaction conditions, and broad substrate scope make it an ideal method for generating libraries of pyrazole derivatives for screening in drug discovery and agrochemical research. The protocols and insights provided in this guide are designed to empower researchers to successfully apply this valuable transformation in their own laboratories.
References
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Pyrazole Derivatives A Review. (n.d.). International Journal for Multidisciplinary Research (IJFMR).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. (n.d.). ResearchGate.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules.
- The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1983). Journal of the Chemical Society, Perkin Transactions 1.
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Application Notes & Protocols: Harnessing (Methoxymethylene)malononitrile in Multicomponent Reactions for Advanced Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxymethylene)malononitrile stands as a uniquely versatile and powerful C3 synthon in the realm of organic synthesis. Its intrinsic electrophilic and nucleophilic capabilities, housed within a compact structure, make it an ideal substrate for multicomponent reactions (MCRs). This guide provides an in-depth exploration of its application in the one-pot synthesis of diverse and complex heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic families, and offer insights into reaction optimization and troubleshooting. The methodologies discussed herein are designed to be robust and scalable, providing a direct pathway to novel molecular architectures relevant to medicinal chemistry and materials science.
The Strategic Advantage of (Methoxymethylene)malononitrile in MCRs
Multicomponent reactions, by their nature, construct complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. (Methoxymethylene)malononitrile is an exemplary reagent for MCRs due to its dual reactivity profile:
-
Electrophilic Character: The double bond is highly activated by two electron-withdrawing nitrile groups, making it an excellent Michael acceptor for a wide range of nucleophiles.
-
Nucleofugacity: The methoxy group serves as an excellent leaving group, facilitating subsequent cyclization and aromatization steps.
This combination allows for a programmed reaction cascade, typically initiated by a Michael addition, followed by an intramolecular cyclization and elimination, leading to the formation of stable heterocyclic systems. Derivatives of malononitrile are foundational in the synthesis of a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Core Reaction Pathway: A Mechanistic Overview
The general mechanism for MCRs involving (methoxymethylene)malononitrile follows a well-defined, logical sequence. Understanding this pathway is critical for troubleshooting and adapting protocols to new substrates.
Caption: Generalized mechanistic pathway for MCRs using (methoxymethylene)malononitrile.
Application Protocol 1: One-Pot Synthesis of Highly Functionalized Pyridines
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry.[3] This protocol details a robust four-component reaction for synthesizing 2-amino-3,5-dicarbonitrile-6-substituted pyridines, valuable scaffolds for drug discovery. The reaction combines an aldehyde, malononitrile, a secondary amine, and (methoxymethylene)malononitrile.
Causality and Experimental Rationale
This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by the secondary amine.[4] The resulting benzylidenemalononitrile is a potent Michael acceptor. A second equivalent of malononitrile, activated by the amine, then attacks this intermediate. The resulting adduct cyclizes and eliminates hydrogen cyanide to form a dihydropyridine, which is then oxidized to the final pyridine product. Using (methoxymethylene)malononitrile in place of a second malononitrile molecule can offer a more direct route, though the classic approach is detailed here for its wide applicability. The choice of ethanol as a solvent is strategic; it effectively dissolves the starting materials and facilitates the precipitation of the final product upon cooling, simplifying purification.[5]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of functionalized pyridines.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
| Aromatic Aldehyde | - | 1.0 | - |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| (Methoxymethylene)malononitrile | 122.12 | 1.0 | 122 mg |
| Piperidine (catalyst) | 85.15 | 0.2 | ~20 µL |
| Ethanol (solvent) | - | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and (methoxymethylene)malononitrile (1.0 mmol, 122 mg).
-
Solvent and Catalyst Addition: Add 10 mL of absolute ethanol, followed by piperidine (0.2 mmol, ~20 µL).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 5 mL).
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Results & Troubleshooting
| Aldehyde Substituent | Typical Yield (%) | Notes |
| 4-Methoxy | 85-95% | Electron-donating groups often facilitate the reaction. |
| 4-Chloro | 80-90% | Electron-withdrawing groups are well-tolerated. |
| 4-Nitro | 75-85% | Strongly deactivating groups may require longer reaction times. |
| 2-Thiophene | 80-90% | Heterocyclic aldehydes are generally good substrates. |
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and dry. Anhydrous conditions can be beneficial. The amount of catalyst can be incrementally increased.
-
Incomplete Reaction: If starting material persists after 4 hours, add an additional small portion of the catalyst.
-
Oily Product: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and attempt purification by column chromatography (silica gel).
Application Protocol 2: Gewald-Type Synthesis of 2-Aminothiophenes
The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes, which are crucial intermediates in pharmaceuticals.[6][7] While the traditional Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, (methoxymethylene)malononitrile can be employed as the active methylene component to generate highly functionalized thiophenes.
Causality and Experimental Rationale
This reaction hinges on the initial formation of a Knoevenagel condensation product between a ketone (e.g., cyclohexanone) and (methoxymethylene)malononitrile, though often the reaction is considered a one-pot process where all components react in concert.[6][8] A base, such as morpholine or triethylamine, is essential for catalyzing the initial condensation and facilitating the subsequent addition of sulfur.[8] The final step involves an intramolecular cyclization followed by tautomerization to yield the stable 2-aminothiophene ring system.[8] The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
| Cyclohexanone | 98.14 | 10.0 | 1.04 mL |
| (Methoxymethylene)malononitrile | 122.12 | 10.0 | 1.22 g |
| Elemental Sulfur (S₈) | 256.52 | 10.0 | 0.32 g |
| Morpholine (catalyst) | 87.12 | 2.0 | 0.18 mL |
| Ethanol (solvent) | - | - | 15 mL |
Step-by-Step Methodology
-
Reagent Combination: In a 50 mL round-bottom flask, combine cyclohexanone (10.0 mmol), (methoxymethylene)malononitrile (10.0 mmol), and elemental sulfur (10.0 mmol).
-
Solvent and Catalyst: Add 15 mL of ethanol and morpholine (2.0 mmol).
-
Reaction: Stir the mixture at 50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into 50 mL of ice-water with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any residual morpholine.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol to afford the pure 2-aminothiophene.[8]
Synthesis of (Ethoxymethylene)malononitrile: A Key Precursor
While the focus is on (methoxymethylene)malononitrile, its close analog, (ethoxymethylene)malononitrile, is frequently used and its synthesis is well-documented, providing a reliable template.[9][10]
Protocol: Synthesis from Malononitrile and Triethyl Orthoformate
This procedure is adapted from established methods and offers high yields and purity.[9][10]
-
Setup: In a flask equipped for distillation, combine malononitrile (e.g., 7.6 mmol, 0.5 g) and triethyl orthoformate (11.4 mmol, 1.87 mL).
-
Catalyst/Reagent: Add acetic anhydride (18.9 mmol, 1.77 mL). Some patented industrial methods use a catalyst like anhydrous zinc chloride instead of acetic anhydride.[10]
-
Reaction: Heat the mixture. A literature procedure specifies heating to 150 °C for 20 minutes in a sealed-vessel microwave reactor.[9] An alternative is to heat to 70 °C for 2.5-3 hours.[10] During the reaction, ethanol is formed and can be removed by distillation.
-
Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crystals are collected, washed with cold ethanol, and dried in vacuo to yield (ethoxymethylene)malononitrile.[9]
Concluding Remarks and Future Perspectives
(Methoxymethylene)malononitrile and its analogs are undeniably powerful and versatile reagents for modern organic synthesis. Their application in multicomponent reactions provides an exceptionally efficient and modular route to a vast array of complex heterocyclic compounds. The protocols detailed in this guide serve as a robust foundation for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles, these methods can be further adapted and expanded to create novel molecular libraries. The continued development of green chemistry approaches, such as the use of eco-friendly catalysts and solvents, will further enhance the utility and sustainability of these important transformations.[5]
References
-
Al-Warhi, T., et al. (2023). "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles." PMC - PubMed Central. Available at: [Link]
-
Slepukhin, P. A., et al. (2023). "Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy." MDPI. Available at: [Link]
-
Prakash, C. R., & Raja, S. (2016). "Malononitrile: A Versatile Active Methylene Group." SciSpace. Available at: [Link]
- Feng, Y., et al. (2014). "Synthetic method of (ethoxymethylene)-malononitrile." Google Patents (CN102584626B).
-
Shaikh, R. A., et al. (2026). "Synthesis of Pyrazole Derivatives A Review." International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]
-
ResearchGate. (n.d.). "Representative examples of malononitrile multicomponent reactions and biologically active chromenopyridines." ResearchGate. Available at: [Link]
-
Wang, X., et al. (2020). "Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides." Organic & Biomolecular Chemistry. Available at: [Link]
-
Fadda, A. A., et al. (2019). "The Chemistry of Malononitrile and its derivatives." ResearchGate. Available at: [Link]
-
Kappe, C. O. (2000). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Molecules. Available at: [Link]
-
ResearchGate. (n.d.). "Four‐component synthesis of pyridines from aldehyde, malononitrile and..." ResearchGate. Available at: [Link]
-
Glushkov, D. A., et al. (2025). "Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles." ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (n.d.). "A green chemistry approach to gewald reaction." Der Pharma Chemica. Available at: [Link]
-
Academia.edu. (n.d.). "Synthesis of dihydropyrimidinones via Biginelli multi-component reaction." Academia.edu. Available at: [Link]
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Knoevenagel Condensation with (Methoxymethylene)malononitrile: A Detailed Protocol for the Synthesis of Electron-Deficient Alkenes
Introduction: The Strategic Advantage of (Methoxymethylene)malononitrile in Knoevenagel Condensations
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficiency in constructing α,β-unsaturated systems.[1][2] This reaction typically involves the condensation of an active methylene compound with a carbonyl group, catalyzed by a base.[3] While a plethora of active methylene compounds have been employed, (methoxymethylene)malononitrile stands out as a uniquely versatile and reactive substrate. Its inherent structural features—an electron-deficient alkene backbone pre-functionalized with a methoxy leaving group—offer a strategic advantage in the synthesis of highly functionalized molecules, particularly in the realm of pharmaceuticals and materials science.[4][5]
This application note provides a comprehensive guide to the Knoevenagel condensation protocol utilizing (methoxymethylene)malononitrile. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental procedures, and discuss the critical parameters that ensure high-yield and selective synthesis of the desired electron-deficient alkene products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of (methoxymethylene)malononitrile in their synthetic endeavors.
Mechanistic Insights: Understanding the Driving Forces of the Reaction
The Knoevenagel condensation with (methoxymethylene)malononitrile proceeds through a distinct mechanistic pathway compared to traditional active methylene compounds. The reaction is typically catalyzed by a weak base, which facilitates the nucleophilic attack of a suitable partner on the electron-deficient double bond of (methoxymethylene)malononitrile.
The key steps of the reaction are outlined below:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the β-carbon of the (methoxymethylene)malononitrile. This nucleophile can be a carbanion generated from another active methylene compound, an enamine, or another electron-rich species.
-
Intermediate Formation: This attack leads to the formation of a transient intermediate.
-
Elimination of Methoxide: The intermediate then undergoes elimination of the methoxide ion, a good leaving group, to regenerate the double bond and yield the final, more substituted, electron-deficient alkene.
This mechanism is distinct from the classical Knoevenagel condensation, which involves the deprotonation of the active methylene compound to form a carbanion that then attacks the carbonyl group. In the case of (methoxymethylene)malononitrile, the substrate itself acts as the electrophile.
Caption: Generalized workflow of the Knoevenagel condensation with (methoxymethylene)malononitrile.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for a typical Knoevenagel condensation of (methoxymethylene)malononitrile with an aromatic aldehyde. The quantities and reaction times may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Methoxymethylene)malononitrile | ≥98% | Commercially Available | Handle with care, toxic if swallowed and may cause allergic reactions.[6] |
| Substituted Benzaldehyde | Reagent | Commercially Available | Electron-donating or -withdrawing groups will affect reaction rates. |
| Basic Catalyst (e.g., Piperidine, Triethylamine, DBU) | Reagent | Commercially Available | Choice of base can influence reaction rate and selectivity. |
| Anhydrous Solvent (e.g., Ethanol, Acetonitrile, Toluene) | Anhydrous | Commercially Available | Ensure solvent is dry to prevent hydrolysis of the starting material. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Brine Solution | Saturated | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Anhydrous | Commercially Available | For drying. |
Reaction Setup and Procedure
-
Reaction Assembly: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add the substituted benzaldehyde (1.0 eq.). Dissolve the aldehyde in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of aldehyde).
-
Addition of (Methoxymethylene)malononitrile: Add (methoxymethylene)malononitrile (1.0 - 1.2 eq.) to the solution. Stir the mixture at room temperature for 5-10 minutes.
-
Catalyst Addition: Add the basic catalyst (0.1 - 0.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Knoevenagel condensation product.
Caption: Step-by-step experimental workflow for the Knoevenagel condensation.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature, changing the catalyst to a stronger base, or using a different solvent. Ensure that all reagents and solvents are anhydrous.
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is usually effective in isolating the desired product. If Michael addition of the product with another equivalent of the nucleophile is observed, consider using a 1:1 stoichiometry of the reactants.
-
Substrate Scope: The reactivity of the carbonyl compound plays a crucial role. Electron-deficient aldehydes generally react faster than electron-rich or sterically hindered aldehydes. Ketones are generally less reactive than aldehydes and may require more forcing conditions.[5]
-
Safety Precautions: (Methoxymethylene)malononitrile is toxic and an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Applications in Synthesis
The electron-deficient alkenes synthesized via this protocol are versatile intermediates for the construction of a wide array of complex molecules. The dinitrile moiety can be hydrolyzed to the corresponding carboxylic acids or reduced to amines. The double bond can participate in various cycloaddition reactions or be further functionalized. These products are particularly valuable in the synthesis of heterocyclic compounds, such as pyridines, pyrans, and thiophenes, which are prevalent scaffolds in medicinal chemistry.[7][8]
Conclusion
The Knoevenagel condensation with (methoxymethylene)malononitrile offers a powerful and efficient method for the synthesis of highly functionalized, electron-deficient alkenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to access a diverse range of valuable synthetic intermediates. The unique reactivity of (methoxymethylene)malononitrile makes it a valuable tool in the arsenal of the modern organic chemist, with significant potential for applications in drug discovery and materials science.
References
-
Diels, O.; Gärtner, H.; Kaack, R. Über Versuche zur Darstellung des Carbonylcyanids und eine Methode zur Gewinnung ungesättigter Amino-Säuren. Berichte Der Dtsch. Chem. Ges. (A B Ser.)1922 , 55, 3439–3448. [Link]
-
Grinev, V.S.; Demeshko, I.A.; Sklyar, A.E.; Yegorova, A.Y. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chem. Proc.2023 , 14, 10. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]
-
Dhivare, R. S.; Rajput, S. S. Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy2014 , 30, 134-153. [Link]
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A donor–acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids. PubMed Central. [Link]
-
recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]
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Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]
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Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy †. Sciforum. [Link]
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-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. [Link]
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-
Aldol Condensation with β-Diesters. JoVE. [Link]
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- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
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- 3. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
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- 5. sciforum.net [sciforum.net]
- 6. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
- 7. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: (Methoxymethylene)malononitrile in Heterocyclic Synthesis
Introduction: The Unique Reactivity of (Methoxymethylene)malononitrile
(Methoxymethylene)malononitrile (MMM), also known as ethoxymethylenemalononitrile when using an ethoxy group, is a highly versatile and reactive organic reagent that has become an indispensable tool in the synthesis of a wide array of heterocyclic compounds.[1] Structurally, it is a simple yet potent molecule, featuring a Michael acceptor system activated by two electron-withdrawing nitrile groups and a leaving group (methoxy/ethoxy) on the enol ether. This arrangement makes it a powerful electrophilic C3 synthon.
The core of its reactivity lies in the polarized carbon-carbon double bond, which is highly susceptible to nucleophilic attack. The two geminal nitrile groups not only activate the double bond but also serve as latent functional groups for subsequent intramolecular cyclization reactions, which is the cornerstone of its utility in building cyclic systems.[2] This application guide provides an in-depth exploration of the primary applications of (methoxymethylene)malononitrile in constructing key heterocyclic scaffolds, complete with mechanistic insights and detailed experimental protocols.
Synthesis of 5-Aminopyrazoles: A Cornerstone Reaction
One of the most robust and widely used applications of (methoxymethylene)malononitrile is its reaction with hydrazine derivatives to construct the pyrazole core. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] The reaction proceeds cleanly and often in high yield, providing direct access to 5-amino-1-substituted-pyrazole-4-carbonitriles.
Mechanistic Pathway
The reaction is initiated by a nucleophilic attack of the more nucleophilic nitrogen of the hydrazine onto the β-carbon of the methoxymethylene group, which acts as a Michael acceptor. This is followed by the elimination of methanol. The resulting intermediate then undergoes a spontaneous intramolecular cyclization where the second nitrogen atom attacks one of the electrophilic nitrile carbons. A final tautomerization yields the stable aromatic 5-aminopyrazole product.[3]
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a typical procedure for the synthesis of a substituted pyrazole from (methoxymethylene)malononitrile and phenylhydrazine.[3]
Materials:
-
(Methoxymethylene)malononitrile (1.22 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add (methoxymethylene)malononitrile (10 mmol) and ethanol (25 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add phenylhydrazine (10 mmol) dropwise to the solution over 5 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the crystals with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
Data Summary: Scope of Hydrazine Reactants
The reaction is highly versatile and accommodates a wide range of substituted hydrazines, leading to diverse pyrazole products.
| Entry | Hydrazine (R-NHNH₂) | Product | Typical Yield |
| 1 | Hydrazine hydrate (R=H) | 5-Amino-1H-pyrazole-4-carbonitrile | >90% |
| 2 | Phenylhydrazine (R=Ph) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | >95% |
| 3 | 4-Chlorophenylhydrazine | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | >92% |
| 4 | Methylhydrazine (R=Me) | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | >85% |
Synthesis of Substituted Pyridines
(Methoxymethylene)malononitrile is a key building block for constructing highly functionalized pyridine rings, which are central to pharmaceuticals and agrochemicals.[4] These syntheses often proceed through multicomponent reactions (MCRs) or tandem reactions, showcasing the efficiency of this reagent in building molecular complexity.[5]
Mechanistic Pathway: Michael Addition-Cyclization Cascade
A common strategy involves the reaction of an active methylene compound (e.g., a ketone, malononitrile dimer) with (methoxymethylene)malononitrile.[6] The reaction is initiated by a base-catalyzed Michael addition of the carbanion from the active methylene compound to the electrophilic double bond of MMM. This is followed by an intramolecular cyclization, often through a Thorpe-Ziegler type reaction, where a carbanion attacks a nitrile group.[7][8] Subsequent tautomerization and often elimination/aromatization steps lead to the final pyridine product.
Experimental Protocol: Four-Component Synthesis of a Polysubstituted Pyridine
This protocol exemplifies a multicomponent reaction where (methoxymethylene)malononitrile can be formed in situ or used directly to access complex pyridines.[5]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Active methylene compound (e.g., Ethyl acetoacetate, 1.30 g, 10 mmol)
-
Ammonium acetate (6.16 g, 80 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL) with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours. The ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Pour the mixture into ice-water (100 mL) and stir for 15 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure polysubstituted pyridine derivative.
Synthesis of Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of biologically active compounds.[9] (Methoxymethylene)malononitrile serves as a versatile three-carbon (C-C-C) fragment that readily condenses with N-C-N synthons like amidines, guanidine, or urea to form the pyrimidine ring.[10][11]
Mechanistic Pathway
The synthesis begins with the nucleophilic attack of one of the nitrogen atoms of the amidine (or related synthon) on the β-carbon of MMM, with concomitant elimination of methanol. This forms an intermediate that undergoes intramolecular cyclization via the attack of the second nitrogen atom onto a nitrile carbon. A final tautomerization step yields the aromatic 2,4-disubstituted-5-cyanopyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-anilino-5-cyanopyrimidine
Materials:
-
(Methoxymethylene)malononitrile (1.22 g, 10 mmol)
-
Guanidine hydrochloride (0.96 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol) or equivalent base
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol, or use a commercially available solution.
-
In a 100 mL round-bottom flask, dissolve guanidine hydrochloride (10 mmol) in the ethanolic sodium ethoxide solution. Stir for 15 minutes at room temperature.
-
Add a solution of (methoxymethylene)malononitrile (10 mmol) in ethanol (10 mL) to the guanidine solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize carefully with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to afford the desired pyrimidine derivative.
Data Summary: Scope of N-C-N Reactants
| Entry | N-C-N Synthon | Product Type |
| 1 | Guanidine | 2-Amino-4-substituted pyrimidine |
| 2 | Acetamidine | 2-Methyl-4-substituted pyrimidine |
| 3 | Benzamidine | 2-Phenyl-4-substituted pyrimidine |
| 4 | Urea | Pyrimidin-2-one derivative |
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[12] The classical reaction involves a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[13] (Methoxymethylene)malononitrile can be considered a pre-formed Knoevenagel adduct, which is the first intermediate in the Gewald pathway, making it a highly relevant substrate for related transformations.
Mechanistic Pathway
The Gewald reaction mechanism begins with a Knoevenagel condensation between a carbonyl compound and malononitrile to form an α,β-unsaturated dinitrile.[14] This is the very type of structure that MMM represents. The next step is the Michael addition of a sulfur nucleophile (derived from elemental sulfur and the base) to the double bond. The resulting intermediate then undergoes an intramolecular cyclization via attack of the carbanion onto a nitrile group (a Thorpe-Ziegler cyclization), followed by tautomerization to give the final 2-aminothiophene product.[12][13]
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol uses the classic Gewald components but illustrates the pathway for which MMM is a key structural analog.[13]
Materials:
-
Cyclohexanone (0.98 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.38 g, 12 mmol)
-
Morpholine (0.87 g, 10 mmol) or other suitable base
-
Ethanol (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).
-
Add morpholine (10 mmol) dropwise to the stirred suspension at room temperature.
-
After the addition, gently heat the mixture to 40-50 °C for 1-2 hours. The sulfur will gradually dissolve.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or isopropanol to yield the pure 2-aminothiophene.
Conclusion
(Methoxymethylene)malononitrile and its structural analogs are exceptionally powerful reagents in organic synthesis. Their predictable reactivity, combined with the dual functionality of the nitrile groups, allows for the efficient, often one-pot, construction of diverse and medicinally relevant heterocyclic cores, including pyrazoles, pyridines, pyrimidines, and thiophenes. The protocols and mechanistic insights provided herein demonstrate the broad applicability of this synthon, empowering researchers in the fields of synthetic chemistry and drug discovery to readily access these important molecular scaffolds.
References
-
Gupta, R., et al. (n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace. Retrieved from [Link]
-
Al-Naggar, A. A., et al. (2012). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 17(12), 14092-14104. Available at: [Link]
-
(n.d.). Thorpe reaction. Grokipedia. Retrieved from [Link]
-
Kumari, S., et al. (n.d.). A Review Report on Active Methylene group in Malononitrile. Retrieved from [Link]
-
Plohl, O., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry, 3(3), 968-981. Available at: [Link]
-
(n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 100, 106637. Available at: [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 147. Available at: [Link]
-
Sani, M., et al. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
(n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Al-Mousawi, S., & El-Apasery, M. (2023). Synthesis of pyrimidines 23 from amidines and malononitrile dimer. ResearchGate. Available at: [Link]
-
Karpenko, Y., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Molbank, 2023(4), M1782. Available at: [Link]
-
(2014). Thorpe-Ziegler Reaction. Chem-Station. Retrieved from [Link]
-
(n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]
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- 2. ajrconline.org [ajrconline.org]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. bu.edu.eg [bu.edu.eg]
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- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 14. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for the Reaction of (Methoxymethylene)malononitrile with Nucleophiles
Authored for Researchers, Scientists, and Drug Development Professionals
(Methoxymethylene)malononitrile is a highly versatile and reactive chemical intermediate, prized in organic synthesis for its role as a convenient building block. Its electrophilic nature, driven by the electron-withdrawing effects of two nitrile groups and a methoxy leaving group, makes it an exceptional substrate for a wide range of nucleophilic reactions. This guide provides an in-depth exploration of its reactivity, offering detailed mechanistic insights and field-proven protocols for its application in the synthesis of valuable chemical scaffolds, particularly heterocycles relevant to drug discovery.[1][2]
Core Reactivity and Mechanistic Overview
The synthetic utility of (methoxymethylene)malononitrile, and its common analogue (ethoxymethylene)malononitrile, stems from its electron-deficient carbon-carbon double bond. This pronounced electrophilicity dictates its primary reaction pathway: a nucleophilic vinylic substitution.
In this mechanism, a nucleophile (Nu:) attacks the β-carbon of the double bond. This addition step forms a transient, negatively charged intermediate. The reaction cascade is completed by the subsequent elimination of the methoxide anion (MeO⁻), a competent leaving group, which re-establishes the double bond and yields the substituted product. This addition-elimination sequence is the cornerstone of (methoxymethylene)malononitrile's reactivity.
Caption: General mechanism of nucleophilic vinylic substitution.
Application in Heterocyclic Synthesis: Reactions with N-Nucleophiles
The reaction of (methoxymethylene)malononitrile with nitrogen-based nucleophiles is a powerful strategy for constructing a diverse range of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyrazoles via Reaction with Hydrazines
One of the most robust applications is the synthesis of substituted pyrazoles. The reaction with hydrazine or its derivatives proceeds through an initial nucleophilic substitution to form an intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol details the reaction of (ethoxymethylene)malononitrile with phenylhydrazine, a common transformation yielding a highly functionalized pyrazole.[3]
Materials and Equipment:
-
(Ethoxymethylene)malononitrile
-
Phenylhydrazine
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (30 mL).
-
Nucleophile Addition: To this stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. The addition is typically exothermic; maintain control over the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. The causality for heating is to provide the activation energy for the intramolecular cyclization step.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting material spot indicates completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| (Ethoxymethylene)malononitrile | 122.12 | 10 | 1.22 g |
| Phenylhydrazine | 108.14 | 10 | 1.08 g |
| Ethanol | 46.07 | - | 30 mL |
Synthesis of Enaminonitriles via Reaction with Amines
Primary and secondary amines react readily to displace the methoxy group, forming stable enaminonitrile products. These reactions are often rapid and can be performed at room temperature.
Protocol 2: General Procedure for Enaminonitrile Synthesis
-
Dissolve (methoxymethylene)malononitrile (1 eq.) in a suitable solvent like ethanol or acetonitrile.
-
Add the desired primary or secondary amine (1 eq.) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor by TLC. Upon completion, the product often precipitates directly from the reaction mixture or can be isolated by removing the solvent under reduced pressure.
Cyclocondensation with Dinucleophiles
Reagents with two nucleophilic sites, such as o-phenylenediamine or hydrazine derivatives, can undergo a substitution followed by a cyclization to create fused heterocyclic systems.[4] The reaction conditions often dictate the final product; for instance, lower temperatures may favor the simple substitution product, while heating under reflux, sometimes with a base catalyst like DBU, can drive the cyclization to completion.[4]
Reactions with C-Nucleophiles and Other Nucleophilic Systems
While N-nucleophiles are most common, (methoxymethylene)malononitrile also reacts with other nucleophilic species.
-
C-Nucleophiles: Active methylene compounds, such as malononitrile or ethyl cyanoacetate, can act as nucleophiles in the presence of a base to form more complex substituted alkenes.[5][6] This extends the carbon framework significantly.
-
O-Nucleophiles: The reaction with hydroxytropone proceeds via a Michael-type addition followed by the elimination of ethanol to yield a potassium salt of [(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)methylene]malononitrile.[4]
-
S-Nucleophiles: Thiols can react in a similar fashion to amines to yield dicyano ketene thioacetals, which are valuable synthetic intermediates.
Experimental Workflow and Validation
A robust experimental design is critical for success. The following workflow represents a self-validating system for synthesis, purification, and characterization.
Caption: A self-validating experimental workflow.
Trustworthiness in Protocols: Each step is designed for validation. In-process monitoring via TLC confirms the consumption of starting materials before proceeding to the work-up.[7] The purification step, typically recrystallization for these solid products, is validated by the sharp melting point and clean characterization data (e.g., ¹H NMR, ¹³C NMR) of the final compound.[1][8]
Conclusion
(Methoxymethylene)malononitrile and its analogues are powerful electrophilic building blocks that provide efficient access to a wide variety of functionalized acyclic and heterocyclic compounds. The predictability of the nucleophilic vinylic substitution mechanism, coupled with the mild reaction conditions often required, makes it an invaluable tool for researchers in synthetic chemistry and drug development. By understanding the core principles of its reactivity and employing robust, validated protocols, scientists can effectively leverage this reagent to accelerate the synthesis of novel molecular entities.
References
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy . MDPI. [Link]
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy † . Sciforum. [Link]
-
Ethoxymethylenemalononitrile | Request PDF . ResearchGate. [Link]
-
Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... . ResearchGate. [Link]
-
Synthesis of Pyrazole Derivatives A Review . International Journal for Multidisciplinary Research (IJFMR). [Link]
-
Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O . ResearchGate. [Link]
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy . ResearchGate. [Link]
-
Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime . PubMed. [Link]
Sources
Experimental procedure for synthesizing pyridines from (Methoxymethylene)malononitrile
Synthesis of Highly Substituted Pyridines via Condensation of (Methoxymethylene)malononitrile with Ketone Enolates
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of polysubstituted pyridines, leveraging the reactivity of (methoxymethylene)malononitrile as a versatile C3 synthon. The described method involves the base-mediated condensation with ketone enolates, proceeding through a tandem Michael addition-cyclization-aromatization sequence to afford highly functionalized 2-amino-3-cyanopyridines. This protocol offers a robust and adaptable route to a class of pyridines with significant potential for further elaboration in drug discovery and chemical biology.[4][5]
Introduction: The Enduring Importance of the Pyridine Moiety
The pyridine ring system is a privileged scaffold in modern drug discovery, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized to modulate physicochemical properties.[2][4][5] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyridines remains an area of intense research.[6][7]
Classical methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are powerful but sometimes limited by harsh reaction conditions or the availability of starting materials.[8][9][10] This protocol details a contemporary approach that utilizes the unique reactivity of (methoxymethylene)malononitrile, a highly electrophilic building block, to construct the pyridine ring. The reaction with a ketone enolate provides a convergent and modular strategy for accessing densely functionalized pyridines.
Reaction Principle and Mechanism
The synthesis proceeds through a base-catalyzed reaction between a ketone and (methoxymethylene)malononitrile. The key steps are:
-
Enolate Formation: A base abstracts an α-proton from the ketone to form a nucleophilic enolate.[11][12]
-
Michael Addition/Addition-Elimination: The enolate attacks the electrophilic β-carbon of (methoxymethylene)malononitrile, leading to the displacement of the methoxy group and the formation of a dicyanomethylene intermediate.
-
Intramolecular Cyclization: The enolate oxygen attacks one of the nitrile groups, initiating a cyclization cascade.
-
Tautomerization and Aromatization: A series of tautomerizations and subsequent dehydration leads to the formation of the stable aromatic pyridine ring.
This mechanistic pathway provides a rational basis for the experimental design and allows for predictable outcomes based on the chosen substrates.
Experimental Protocol
This protocol describes the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile from cyclohexanone and (methoxymethylene)malononitrile as a representative example.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties & Hazards |
| (Methoxymethylene)malononitrile | C₅H₄N₂O | 108.10 | 672-81-1 | Toxic if swallowed, may cause allergic skin/respiratory reaction.[13][14] |
| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 | Flammable liquid and vapor, harmful if swallowed or inhaled. |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 141-52-6 | Corrosive, causes severe skin burns and eye damage. Reacts violently with water. |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable liquid and vapor. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Hexanes | N/A | N/A | 110-54-3 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (40 mL).
-
Base Addition: Carefully add sodium ethoxide (1.36 g, 20 mmol) to the ethanol at room temperature. Stir until the sodium ethoxide is fully dissolved. Note: Sodium ethoxide is highly hygroscopic and reactive; handle with care under an inert atmosphere.
-
Addition of Ketone: Add cyclohexanone (1.96 g, 20 mmol) dropwise to the sodium ethoxide solution over 5 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Addition of (Methoxymethylene)malononitrile: Dissolve (methoxymethylene)malononitrile (2.16 g, 20 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 10 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization
The expected product can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C=C of the aromatic ring).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of substituted pyridines.
Expected Results and Discussion
This protocol is expected to yield the desired 2-amino-3-cyanopyridine derivative in good to excellent yields, typically ranging from 70-90% after purification. The modularity of this synthesis allows for the use of various ketones, which will result in different substitution patterns on the pyridine ring. For instance, using acetone would yield a 5-methyl-2-amino-3-cyanopyridine, while an unsymmetrical ketone could lead to regioisomeric products.
The choice of base and solvent is critical for the success of the reaction. Sodium ethoxide in ethanol is a convenient and effective system for generating the necessary enolate concentration.[15] The reaction temperature is also an important parameter; refluxing in ethanol provides sufficient energy to overcome the activation barriers for cyclization and aromatization.
Safety Precautions
-
(Methoxymethylene)malononitrile: This reagent is toxic and a sensitizer.[13][14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Sodium Ethoxide: This is a corrosive and water-reactive base. Handle in an inert atmosphere glovebox or under a nitrogen blanket. In case of contact, immediately flush the affected area with copious amounts of water.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General: Always conduct reactions in a well-ventilated fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.[14][16]
References
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
- Bagley, M. C.; Dale, J. W.; Bower, J. The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett2007, 2007 (16), 2459–2482.
-
Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
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PubChem. (Methoxymethylene)malononitrile. [Link]
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PMC - NIH. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. [Link]
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CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
PMC - NIH. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
SLS. (Ethoxymethylene)malononitrile | E6200-25G | SIGMA-ALDRICH. [Link]
-
Baran Lab - Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. Four‐component synthesis of pyridines from aldehyde, malononitrile and... [Link]
-
Beilstein Journals. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of Bath. III Enolate Chemistry. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
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- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
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- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: (Methoxymethylene)malononitrile as a Versatile Building Block for the Synthesis of Bioactive Molecules
Abstract
(Methoxymethylene)malononitrile (MMM) is a highly versatile and reactive organic reagent that has emerged as a cornerstone in the synthesis of a wide array of biologically active heterocyclic compounds. Its unique electronic and structural features—an electrophilic double bond activated by two nitrile groups and a methoxy leaving group—make it an ideal three-carbon (C3) synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of MMM's chemical properties, reactivity, and its application in the synthesis of medicinally relevant scaffolds. We present detailed, field-proven protocols for key transformations, a mechanistic rationale for its reactivity, and critical safety guidelines to ensure reliable and safe experimentation for researchers in drug discovery and medicinal chemistry.
Section 1: Core Concepts and Reagent Profile
(Methoxymethylene)malononitrile, and its close analogue (ethoxymethylene)malononitrile, are invaluable reagents in synthetic organic chemistry.[1] They serve as efficient building blocks for creating diverse heterocycles, which form the core of many pharmaceutical agents.[2][3] The power of MMM lies in its trifunctional nature, enabling it to participate readily in addition-elimination reactions, cycloadditions, and multicomponent reactions (MCRs).[4][5] MCRs, in particular, represent an atom-economical and environmentally conscious approach to generating molecular complexity from simple starting materials in a single step.[4][6]
Physicochemical and Safety Data
Precise knowledge of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| Chemical Name | (Methoxymethylene)malononitrile | [7] |
| Synonyms | 2-(Methoxymethylene)propanedinitrile | [7] |
| CAS Number | 672-81-1 | [7] |
| Molecular Formula | C₅H₄N₂O | [7] |
| Molecular Weight | 108.10 g/mol | [7] |
| Appearance | Solid (Typical) | |
| Melting Point | 64-68 °C | [8] |
| Boiling Point | 157 °C at 15 mmHg | |
| SMILES | COC=C(C#N)C#N | |
| InChI Key | OEICGMPRFOJHKO-UHFFFAOYSA-N |
Critical Safety and Handling Protocol
(Methoxymethylene)malononitrile and related compounds are potent chemicals that demand strict adherence to safety protocols. The primary hazards include acute oral toxicity, skin sensitization, and respiratory sensitization.[7][9]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[10]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[11]
-
Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[10]
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place (<15°C is recommended).
-
Avoid generating dust.[11]
-
Ground all equipment when transferring material to prevent static discharge.
-
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth. Do NOT induce vomiting.[9][12]
-
If Inhaled: Move the person to fresh air. If experiencing respiratory symptoms (e.g., coughing, breathing difficulties), call a POISON CENTER or physician immediately.[9]
-
On Skin Contact: Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[9][13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9][13]
-
Section 2: The Versatile Reactivity of (Methoxymethylene)malononitrile
The synthetic utility of MMM is rooted in its electronic structure. The two electron-withdrawing nitrile groups render the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The methoxy group serves as an excellent leaving group, facilitating a facile nucleophilic vinylic substitution. This reactivity profile allows MMM to act as a potent Michael acceptor and a partner in various cyclization reactions.
Caption: General reactivity pathway of (Methoxymethylene)malononitrile.
Section 3: Protocols for Bioactive Heterocycle Synthesis
MMM is a key starting material for synthesizing a multitude of heterocyclic systems with proven biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][14]
Application Example 1: Synthesis of Bioactive Pyrazoles
The reaction of MMM with hydrazine derivatives is a classic, robust method for producing 5-aminopyrazole-4-carbonitriles. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[15]
Caption: Reaction mechanism for the synthesis of pyrazoles from MMM.
Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a standard procedure for the cyclocondensation reaction between MMM and phenylhydrazine.
-
Materials:
-
(Methoxymethylene)malononitrile (MMM) (1.08 g, 10.0 mmol)
-
Phenylhydrazine (1.08 g, 10.0 mmol, ~0.98 mL)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (0.5 mL, catalytic)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add MMM (10.0 mmol) and ethanol (25 mL).
-
Stir the mixture at room temperature until the MMM is fully dissolved.
-
Add phenylhydrazine (10.0 mmol) dropwise to the solution over 5 minutes. An exothermic reaction may be observed.
-
Add the catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
-
Causality Check (Reaction Monitoring): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates reaction progression.
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at 50°C to a constant weight.
-
Self-Validation (Characterization): The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 85-95%.
-
Application Example 2: Multicomponent Synthesis of Bioactive Dihydropyridines
MMM is an excellent component in MCRs for the synthesis of highly functionalized pyridines and dihydropyridines, which are known for a wide range of biological activities.[16]
Protocol 2: One-Pot Synthesis of a Poly-substituted Dihydropyridine Derivative
This protocol is a representative example of a three-component reaction involving an aldehyde, an active methylene compound (e.g., dimedone), and MMM.
-
Materials:
-
(Methoxymethylene)malononitrile (MMM) (1.08 g, 10.0 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)
-
Dimedone (1.40 g, 10.0 mmol)
-
Piperidine (0.1 mL, catalytic base)
-
Ethanol (30 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (10.0 mmol), dimedone (10.0 mmol), MMM (10.0 mmol), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the suspension.
-
Rationale for Catalyst: Piperidine acts as a base to deprotonate the active methylene compound (dimedone), initiating the reaction cascade via a Knoevenagel condensation followed by a Michael addition.[5]
-
Stir the mixture at 60°C for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyridine derivative.
-
Dry the purified product under vacuum. Expected yield: 75-90%.
-
| Heterocycle Class | Key Reactants with MMM | Reported Biological Activity |
| Pyrazoles | Hydrazines | Anticancer, Anti-inflammatory[15] |
| Pyridines | Aldehydes, Active Methylene Compounds | Anticancer, Antimicrobial[16] |
| Chromenes | Phenols, Aldehydes | Cytotoxic against cancer cell lines[14] |
| Pyrimidines | Amidines, Guanidines | Antiviral, Kinase Inhibitors |
Section 4: General Experimental Workflow
A systematic workflow is crucial for achieving reproducible and high-quality results in synthetic chemistry.
Sources
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- 2. CN108299237B - Synthesis method of methylene malononitrile compound - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
- 15. ijfmr.com [ijfmr.com]
- 16. researchgate.net [researchgate.net]
Step-by-step synthesis of fused heterocycles with (Methoxymethylene)malononitrile
Application Note & Protocols
Topic: Step-by-Step Synthesis of Fused Heterocycles with (Methoxymethylene)malononitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterocyclic Complexity with a Versatile C3 Synthon
In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in drug discovery. Fused heterocyclic scaffolds are the backbone of countless pharmaceuticals, prized for their rigid, three-dimensional structures that allow for precise presentation of pharmacophoric elements. (Methoxymethylene)malononitrile (MMMN), and its ethoxy-analogue (ethoxymethylene)malononitrile (EMMN), have emerged as exceptionally powerful and versatile C3 synthons for the construction of these vital structures.
The reactivity of MMMN is governed by a potent combination of functional groups packed into a small molecule:
-
An Electrophilic Double Bond: Activated by two electron-withdrawing nitrile groups, this site is highly susceptible to nucleophilic attack.
-
A Methoxy Leaving Group: Its departure following an initial addition reaction is the key step that drives the formation of a new unsaturated intermediate.
-
Two Nitrile Groups: These serve as versatile electrophilic sites for intramolecular cyclization, leading to the formation of the second ring in a fused system.
This application note provides a detailed, mechanistically-driven guide to leveraging MMMN in the synthesis of fused heterocycles. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Safety & Handling of (Methoxymethylene)malononitrile
Before commencing any experimental work, it is critical to be fully aware of the hazards associated with (methoxymethylene)malononitrile and its analogues.
(Methoxymethylene)malononitrile is classified as acutely toxic and a respiratory and skin sensitizer. [1][2] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4][5] Note that MMMN may cause skin sensitization in predisposed individuals.[5]
-
Body Protection: A full-length lab coat and appropriate footwear are mandatory.
-
-
Handling: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated, and securely locked area.[2][3] Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
Core Synthetic Strategy: Annulation with 1,3-Dinucleophiles
The most prevalent and powerful application of MMMN is its reaction with binucleophiles to construct fused pyrimidine rings. This strategy is particularly effective when using amino-substituted heterocycles (e.g., aminopyrazoles, aminotriazoles, aminoimidazoles) as the nucleophilic component.
Mechanism: The Addition-Elimination-Cyclization Cascade
The reaction proceeds through a logical and predictable cascade. The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles serves as an exemplary model for this transformation.[6][7]
-
Initial Nucleophilic Attack: The most nucleophilic atom of the aminopyrazole (the exocyclic NH2 group) attacks the electron-deficient β-carbon of MMMN.
-
Methanol Elimination: The resulting intermediate rapidly eliminates methanol, driven by the formation of a stable, conjugated system. This step forms the key N-vinylmalononitrile intermediate.
-
Intramolecular Cyclization: The geometry of the intermediate positions an endocyclic ring nitrogen (N1 of the pyrazole) for a nucleophilic attack on the electrophilic carbon of one of the nitrile groups. This 6-endo-dig cyclization forms the six-membered pyrimidine ring.
-
Tautomerization: A final proton shift (tautomerization) yields the stable, aromatic pyrazolo[1,5-a]pyrimidine product.
Below is a visualization of this mechanistic pathway.
Caption: General workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.
Application & Protocol 1: Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
This protocol details the synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry, particularly for developing protein kinase inhibitors. The choice of glacial acetic acid as the solvent is strategic; it serves as a proton source to activate the nitrile groups for cyclization and is a high-boiling solvent suitable for driving the reaction to completion.[8]
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile (1 eq)
-
(Methoxymethylene)malononitrile (MMMN) (1.1 eq)
-
Glacial Acetic Acid (approx. 10 mL per 1 mmol of aminopyrazole)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and (methoxymethylene)malononitrile (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to the flask. The exact volume can be adjusted to ensure effective stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the methanol elimination and the final intramolecular cyclization.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aminopyrazole.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate often forms upon cooling.
-
Isolation: Pour the cooled reaction mixture into ice-cold water. This will cause the product to precipitate fully.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude product.
-
Purification (if necessary): The product is often obtained in high purity. If further purification is required, recrystallization from ethanol or isopropanol is typically effective.
| Substrate (Aminopyrazole) | Conditions | Typical Yield | Reference |
| 3-Amino-5-phenyl-1H-pyrazole | Acetic Acid, Reflux, 4h | 85-95% | [8] |
| 5-Amino-1H-pyrazole-4-carboxamide | Acetic Acid, Reflux, 5h | 80-90% | General Method |
| 3,5-Diamino-1H-pyrazole | Acetic Acid, Reflux, 6h | 75-85% | General Method |
Core Synthetic Strategy 2: Tandem & Multicomponent Reactions (MCRs)
(Methoxymethylene)malononitrile is an excellent reagent for tandem reactions where its reaction partner is formed in situ. More broadly, the principles of its reactivity are mirrored in multicomponent reactions that use malononitrile itself as a starting material.[9] These one-pot procedures are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[10]
Concept: Bypassing Intermediates with a Pre-activated Synthon
A classic MCR for fused heterocycles involves the condensation of an amino-heterocycle, an aldehyde, and malononitrile.[11] This process first involves a Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic benzylidene malononitrile intermediate.[12][13] This is then attacked by the amino-heterocycle in a subsequent Michael addition and cyclization sequence.
Using MMMN can be viewed as using a pre-activated, "masked" version of the formyl group (CHO). It allows for a two-component reaction that achieves a similar outcome to the three-component reaction, affording an unsubstituted fused heterocycle at the position where the aldehyde would have added its substituent.
Caption: Comparison of MCR and MMMN pathways to fused heterocycles.
Application & Protocol 2: One-Pot Synthesis of 5-Amino-7-aryl-[1][8][15]triazolo[4,3-a]pyrimidine-6-carbonitriles
This protocol demonstrates the efficiency of a one-pot, three-component synthesis that exemplifies the reactivity principles shared between malononitrile and its derivatives like MMMN.[11] The use of a catalytic amount of base (NaOH) is crucial for facilitating the initial Knoevenagel condensation.[11]
Materials:
-
3-Amino-1,2,4-triazole (1 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 eq)
-
Malononitrile (1 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH) (0.2 eq)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (approx. 10 mL per 1 mmol).
-
Catalyst Addition: Add the sodium hydroxide catalyst (20 mol%).
-
Causality Insight: NaOH deprotonates the active methylene carbon of malononitrile, forming a nucleophilic carbanion. This anion then attacks the aldehyde carbonyl, initiating the Knoevenagel condensation to form the reactive Michael acceptor in situ.
-
-
Heating: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.[11]
-
Isolation: After completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Filtration: Collect the solid by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The product is often obtained in high purity and can be further purified by recrystallization from ethanol if needed.
| Aldehyde | Catalyst | Time | Typical Yield | Reference |
| 4-Chlorobenzaldehyde | NaOH (20 mol%) | 1.5 h | 92% | [11] |
| 4-Methoxybenzaldehyde | NaOH (20 mol%) | 1 h | 95% | [11] |
| 3-Nitrobenzaldehyde | NaOH (20 mol%) | 2 h | 89% | [11] |
| Pyridine-3-carboxaldehyde | NaOH (20 mol%) | 2 h | 85% | [11] |
Conclusion
(Methoxymethylene)malononitrile is a cornerstone reagent for the synthesis of fused heterocyclic systems. Its predictable reactivity, driven by the interplay of its electrophilic center and nitrile groups, allows for the elegant and efficient construction of complex scaffolds from simple, readily available starting materials. By understanding the underlying mechanisms of the addition-elimination-cyclization cascade, researchers can rationally design synthetic routes to a vast array of novel compounds for applications in medicinal chemistry and materials science. The protocols outlined here provide a solid foundation for exploring the rich synthetic potential of this versatile building block.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- (Methoxymethylene)malononitrile | C5H4N2O | CID 69599.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.
- Ethoxymethylene Malononitrile Safety D
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
- Malononitrile Safety D
- Safety D
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- (Ethoxymethylene)
- Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][14] triazolo[4,3-a]-pyrimidine-6-carbonitriles. PubMed Central, National Institutes of Health.
- Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR).
- convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles.
- Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block.
- Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions.
- alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.
- The plausible mechanism for the formation of 2-arylidene malononitrile...
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- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Methoxymethylene)malononitrile Synthesis
Welcome to the technical support center for the synthesis of (methoxymethylene)malononitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this crucial reaction. Our focus is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to troubleshoot effectively and significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing (ethoxymethylene)malononitrile?
The most common and established method involves the condensation of malononitrile with an orthoformate, such as triethyl orthoformate or trimethyl orthoformate, typically in the presence of acetic anhydride. The reaction drives off ethanol (or methanol) as a byproduct to form the desired product.
A representative reaction is shown below:
-
Reactants: Malononitrile, Triethyl Orthoformate
-
Reagent/Catalyst: Acetic Anhydride
-
Product: 2-(Ethoxymethylene)malononitrile
This synthesis is a variation of the Knoevenagel condensation, leveraging the high reactivity of the active methylene group in malononitrile[1][2].
Q2: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors, often concurrently. The most common culprits include:
-
Suboptimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to the polymerization of malononitrile, a common source of yield loss and product discoloration[3].
-
Presence of Moisture: Water can react with the orthoformate and acetic anhydride, reducing their effectiveness and potentially leading to unwanted side reactions.
-
Incomplete Reaction: Insufficient reaction time or inadequate heating can leave a significant amount of starting material unreacted.
-
Side Reactions: Besides polymerization, side reactions can occur, especially if reaction conditions are not carefully controlled[4].
-
Product Loss During Workup: The product can be lost during purification steps, particularly if crystallization is incomplete or if the incorrect recrystallization solvent is used.
Q3: What is the specific role of acetic anhydride in this reaction?
Acetic anhydride serves a dual purpose. Firstly, it acts as a powerful dehydrating agent, scavenging any water present in the reactants and, more importantly, reacting with the ethanol byproduct generated during the condensation. This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield. Secondly, it can also act as a catalyst in the reaction sequence[5][6].
Q4: What are the critical reaction parameters I need to control?
To achieve high yields and purity, meticulous control over the following parameters is essential:
-
Temperature: Typically in the range of 110-150°C[6]. It must be high enough to drive the reaction but low enough to prevent polymerization.
-
Stoichiometry: The molar ratio of malononitrile, orthoformate, and acetic anhydride is critical. An excess of the orthoformate and acetic anhydride is commonly used to ensure full conversion of the malononitrile[5][6].
-
Anhydrous Conditions: All reagents and glassware should be thoroughly dried to prevent hydrolysis.
-
Reaction Time: The reaction progress should be monitored (e.g., by TLC) to determine the optimal endpoint and avoid prolonged heating that could degrade the product.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation (Reaction Failure)
If you observe little to no product after the reaction period, it points to a fundamental issue with the reagents or reaction setup.
-
Potential Cause A: Reagent Degradation
-
Causality: Triethyl orthoformate can hydrolyze over time if exposed to atmospheric moisture. Malononitrile itself can degrade or polymerize upon improper storage[3]. Acetic anhydride can also hydrolyze to acetic acid, rendering it ineffective.
-
Solution:
-
Verify Reagent Purity: Use freshly opened bottles of reagents whenever possible.
-
Handle Reagents Appropriately: Triethyl orthoformate and acetic anhydride should be handled under anhydrous conditions.
-
Proper Storage: Store malononitrile in a cool, dark place away from bases[3].
-
-
-
Potential Cause B: Inadequate Temperature Control
-
Causality: The condensation reaction has a significant activation energy barrier. If the reaction temperature is too low (e.g., below 110°C), the reaction rate will be impractically slow, leading to poor conversion within a typical timeframe[6].
-
Solution:
-
Ensure Accurate Temperature Monitoring: Place the thermometer correctly in the reaction vessel to measure the internal temperature of the mixture.
-
Use an Appropriate Heating Mantle/Oil Bath: Ensure uniform and stable heating.
-
Optimize Temperature: Start at a known effective temperature, such as 120-140°C, and adjust as needed based on reaction monitoring[5][6].
-
-
Problem 2: Dark Brown/Red Reaction Mixture and Low Yield of Pure Product
A dark, viscous reaction mixture is a classic sign of polymerization, a major yield-limiting side reaction.
-
Potential Cause: Excessive Reaction Temperature or Time
-
Causality: Malononitrile is susceptible to base- or heat-induced polymerization[3]. While the reaction requires heat, prolonged exposure to high temperatures (>150°C) will inevitably lead to the formation of polymeric materials, which are often highly colored and difficult to remove.
-
Solution:
-
Strict Temperature Control: Do not exceed 150°C. A continuous reaction setup can mitigate this by ensuring reactants are heated to the reaction temperature instantaneously, minimizing thermal decomposition[6].
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of malononitrile. Once the starting material is consumed, promptly begin the workup procedure to avoid unnecessary heating.
-
Solvent Choice: While often run neat, using a high-boiling, inert solvent like toluene was a traditional method, though modern procedures often avoid it for environmental reasons[4]. Solvent-free conditions are common but require more precise temperature control[5].
-
-
Problem 3: Product Fails to Crystallize or Oiling Out During Workup
Difficulty in isolating a solid product often indicates the presence of significant impurities that disrupt the crystal lattice formation.
-
Potential Cause A: Impurities Inhibiting Crystallization
-
Causality: Residual starting materials, polymeric byproducts, or other side products can act as impurities that lower the melting point and prevent the desired product from forming a stable crystal lattice. The crude product is often a dark red solid or oil[4].
-
Solution: Systematic Purification Protocol
-
Initial Workup: After cooling the reaction, concentrate the mixture under reduced pressure to remove volatile components[5].
-
Recrystallization: This is the most critical step for obtaining a pure, crystalline product.
-
Solvent Selection: Ethanol or acetone are commonly effective solvents for recrystallization[4]. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Decolorization: If the solution is highly colored, add a small amount of activated carbon to the hot solution and stir for 30-50 minutes before filtering it through celite. This will adsorb many of the colored polymeric impurities[4].
-
Cooling: Allow the hot, filtered solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath to maximize crystal formation[4]. Rapid cooling can trap impurities.
-
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities, then dry under vacuum[5].
-
-
Summary of Key Reaction Parameters & Troubleshooting
| Parameter/Problem | Recommended Condition/Solution | Rationale & Causality |
| Reagent Stoichiometry | Malononitrile : Triethyl Orthoformate : Acetic Anhydride (1 : 1.5 : 2.5 molar ratio)[5] | Excess orthoformate and anhydride drive the reaction to completion. |
| Reaction Temperature | 110°C - 150°C[6] | Balances reaction rate against the risk of thermal decomposition and polymerization. |
| Reaction Time | 20 min - 4 hours[5] | Monitor by TLC to ensure completion without prolonged heating. |
| Low Yield | Verify reagent purity, ensure anhydrous conditions, optimize temperature. | Prevents reagent degradation and ensures the reaction proceeds efficiently. |
| Product Discoloration | Use activated carbon during recrystallization; avoid excessive heat. | Removes polymeric impurities that cause discoloration[4]. |
| Purification Failure | Perform careful recrystallization from ethanol or acetone[4]. | Removes impurities that inhibit the formation of a stable crystal lattice. |
Visualizing the Process
Reaction Mechanism Overview
The diagram below outlines the key steps in the formation of (ethoxymethylene)malononitrile. The reaction begins with the formation of a key intermediate from the orthoformate, which then reacts with the carbanion of malononitrile.
Caption: Simplified reaction pathway for (ethoxymethylene)malononitrile synthesis.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and resolve issues with your reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Ethoxymethylene)malononitrile
This protocol is adapted from a verified procedure[5]. Always conduct a thorough risk assessment before beginning any chemical synthesis.
Materials:
-
Malononitrile (0.5 g, 7.6 mmol)
-
Triethoxymethane (Triethyl orthoformate) (1.87 mL, 11.4 mmol)
-
Acetic Anhydride (1.77 mL, 18.9 mmol)
-
Round-bottom flask or sealed-vessel reactor
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add malononitrile (7.6 mmol), triethyl orthoformate (11.4 mmol), and acetic anhydride (18.9 mmol).
-
Heat the mixture with stirring to 140-150°C in an oil bath or sealed reactor for 20-30 minutes[5].
-
Monitor the reaction by TLC (eluent: hexane-ethyl acetate-acetone 2:2:1) until the malononitrile spot has disappeared.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess volatile reagents, yielding the crude product.
Protocol 2: Purification by Recrystallization
This protocol is a generalized procedure based on common practices[4].
Materials:
-
Crude (ethoxymethylene)malononitrile
-
Ethanol (or Acetone)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is highly colored, add a small spatula tip of activated carbon. Keep the solution hot and stir for 20-40 minutes[4].
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away remaining impurities.
-
Dry the purified crystals under vacuum. A typical yield for a well-executed reaction is in the range of 75-85%[4][5].
References
- CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
malononitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Malononitrile: A Versatile Active Methylene Group . SciSpace. [Link]
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy . MDPI. [Link]
-
Ethoxymethylenemalononitrile | Request PDF . ResearchGate. [Link]
- WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.
-
Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation . The Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazole Derivatives A Review . IJFMR. [Link]
-
The Chemistry of Malononitrile and its derivatives . ResearchGate. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media . RSC Publishing. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 5. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy [mdpi.com]
- 6. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Knoevenagel Condensation of (Methoxymethylene)malononitrile
Welcome to the technical support center for the Knoevenagel condensation synthesis of (Methoxymethylene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can systematically troubleshoot and enhance your experimental outcomes.
Troubleshooting Guide: Low Yield in (Methoxymethylene)malononitrile Synthesis
Low yields in the Knoevenagel condensation for (Methoxymethylene)malononitrile can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and address common causes of low yield.
Caption: A step-by-step workflow for troubleshooting low yields in the Knoevenagel condensation of (Methoxymethylene)malononitrile.
Frequently Asked Questions (FAQs)
Reagent and Reaction Setup
Q1: My malononitrile has a yellowish tint. Can I still use it?
A: A yellowish tint in malononitrile can indicate the presence of impurities or polymerization products, which can negatively impact your reaction yield.[1] While minor discoloration might be acceptable for some applications, for optimal results, it is recommended to purify the malononitrile before use. Purification can be achieved by vacuum distillation or recrystallization.[2][3] However, be aware that malononitrile can decompose violently upon distillation, especially in larger quantities, and it tends to polymerize during storage.[3]
Q2: How critical are anhydrous conditions for this reaction?
A: Anhydrous conditions are highly critical. The Knoevenagel condensation is sensitive to water, which can hydrolyze the orthoformate ester and acetic anhydride, leading to the formation of byproducts and a significant reduction in yield. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions
Q3: What is the optimal catalyst and its loading for this reaction?
A: A common catalyst for the synthesis of (ethoxymethylene)malononitrile is anhydrous zinc chloride.[4][5] The catalytic amount should be optimized, but typically a small molar percentage relative to the limiting reagent is sufficient. Using too much catalyst can sometimes lead to side reactions. Other catalysts, such as piperidine or ammonium acetate, are often used in Knoevenagel condensations involving aldehydes or ketones, but for the reaction with an orthoformate, a Lewis acid like zinc chloride is effective.[6]
Q4: I am observing a dark-colored reaction mixture. Is this normal?
A: The reaction of malononitrile with triethyl orthoformate can produce a dark red or orange-colored mixture.[2][5] This is generally normal. However, excessive darkening or the formation of a thick, intractable tar can indicate polymerization of malononitrile or other side reactions, often due to excessive heat or impurities.[1]
Q5: What is the ideal reaction temperature and time?
A: The reaction is often performed at elevated temperatures, for instance, by heating in a water bath to around 70°C.[5] One specific procedure involves heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at 150°C for 20 minutes in a sealed vessel.[7] The optimal temperature and time will depend on the specific reagents and scale. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid prolonged heating that could lead to byproduct formation.[6]
Work-up and Purification
Q6: My product is an oil and won't crystallize. What should I do?
A: If (Methoxymethylene)malononitrile fails to crystallize, it may be due to the presence of impurities. Consider the following steps:
-
Solvent Purity: Ensure the solvent used for recrystallization is pure and appropriate. Ethanol is a commonly used solvent for recrystallization.[4]
-
Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature before transferring it to an ice bath or refrigerator to induce crystallization.[4]
-
Seeding: If you have a small amount of pure, solid product, you can add a seed crystal to the supersaturated solution to initiate crystallization.
-
Purification: If impurities are preventing crystallization, further purification of the crude product by column chromatography may be necessary before attempting recrystallization again.
Q7: How can I effectively remove the catalyst and other byproducts?
A: After the reaction, the excess triethyl orthoformate and ethanol produced can be removed by distillation under reduced pressure.[5][7] The remaining crude product can then be purified by recrystallization.[4] If a solid catalyst like zinc chloride was used, it can often be removed by filtration after dissolving the reaction mixture in a suitable solvent. Washing the organic layer with water or a mild aqueous acid or base solution during an extractive work-up can also help remove catalysts and water-soluble byproducts.
Experimental Protocols
Synthesis of (Ethoxymethylene)malononitrile
This protocol is adapted from a literature procedure and may require optimization for your specific laboratory conditions.[7]
Materials:
-
Malononitrile
-
Triethoxymethane
-
Acetic anhydride
-
Ethanol (for washing)
Procedure:
-
In a sealed-vessel reactor, combine malononitrile (e.g., 0.5 g, 7.6 mmol), triethoxymethane (e.g., 1.87 mL, 11.4 mmol), and acetic anhydride (e.g., 1.77 mL, 18.9 mmol).
-
Heat the mixture to 150°C for 20 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure to a minimum volume.
-
The product should crystallize upon cooling. Separate the crystals by filtration.
-
Wash the collected crystals with cold ethanol and dry them in vacuo.
Expected Yield: A yield of around 76% has been reported for a similar procedure for 2-(ethoxymethylene)malononitrile.[7]
Recrystallization of (Ethoxymethylene)malononitrile
This is a general procedure for the purification of the crude product.[4]
Materials:
-
Crude (Ethoxymethylene)malononitrile
-
Ethanol (or another suitable solvent)
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude (Ethoxymethylene)malononitrile in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize it.
-
Hot filter the solution to remove the activated carbon (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Malononitrile Purity | >98% | Impurities can lead to side reactions and lower yields.[1] |
| Reaction Temperature | 70-150°C | Temperature needs to be high enough to drive the reaction but not so high as to cause decomposition or polymerization.[5][7] |
| Catalyst | Anhydrous Zinc Chloride | Effective Lewis acid for this transformation.[4][5] |
| Solvent | Solvent-free or high-boiling inert solvent | The reaction is often run neat or in a solvent that allows for the required reaction temperature.[7][8] |
| Purification Method | Recrystallization from ethanol | Effective method for obtaining high-purity crystalline product.[4] |
Underlying Mechanisms and Side Reactions
The Knoevenagel condensation, in this context, involves the reaction of the active methylene group of malononitrile with an electrophile derived from the orthoformate.[6] A Lewis acid catalyst like zinc chloride can activate the orthoformate, making it more susceptible to nucleophilic attack by the enolate of malononitrile.
Potential Side Reactions:
-
Polymerization of Malononitrile: Malononitrile is known to polymerize, especially in the presence of base or at high temperatures.[1]
-
Hydrolysis of Reagents: Any moisture present can lead to the hydrolysis of the orthoformate and acetic anhydride.
-
Michael Addition: The product, (Methoxymethylene)malononitrile, is an electron-deficient alkene and can potentially undergo Michael addition with unreacted malononitrile anion, leading to byproducts.
By carefully controlling the reaction conditions and ensuring the purity of the starting materials, these side reactions can be minimized.
References
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. (2023). MDPI. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (2019). Indian Academy of Sciences. [Link]
- Synthetic method of (ethoxymethylene)-malononitrile. (2012).
-
malononitrile. (n.d.). Organic Syntheses Procedure. [Link]
-
How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. (2024). Quora. [Link]
-
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher. [Link]
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). (2020). Reddit. [Link]
- Ethoxy methylene malononitrile continuous synthesis method. (2021).
-
The Knoevenagel condensation between malononitrile with (a)... (n.d.). ResearchGate. [Link]
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile, reproduced with permission from. (n.d.). ResearchGate. [Link]
- Method for the purification of malononitrile. (1957).
- Synthetic method of (ethoxymethylene)-malononitrile. (2012).
-
(Ethoxymethylene)malononitrile (98%). (n.d.). Amerigo Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 4. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 5. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
Side products in (Methoxymethylene)malononitrile synthesis and their removal
Welcome to the technical support center for (Methoxymethylene)malononitrile (MMN) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Synthesis Overview: The Knoevenagel Condensation
(Methoxymethylene)malononitrile is most commonly synthesized via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, malononitrile, to a methoxy source, typically trimethyl orthoformate, followed by the elimination of alcohol.[1] The reaction is often facilitated by a catalyst, such as zinc chloride, or driven by a water scavenger like acetic anhydride to push the equilibrium toward the product.[2][3][4]
Caption: General reaction scheme for MMN synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during MMN synthesis.
Q1: What are the primary side products or impurities I should be aware of?
The most common impurities include unreacted starting materials (malononitrile, trimethyl orthoformate), hydrolysis products if moisture is present, and polymeric materials. Malononitrile is known to polymerize upon extended heating or in the presence of a base, which can contribute to product discoloration.[5] Hydrolysis of the product's nitrile groups can lead to the formation of cyanoacetamide or other related amides, while hydrolysis of the reactant orthoformate depletes it.[6]
Q2: My crude reaction mixture is a dark red or brown color. Is the reaction failing?
Not necessarily. It is common for the crude product of this synthesis to appear as a dark red or brown solid.[2] This coloration is typically due to minor polymeric impurities. A successful purification, usually via recrystallization with an activated carbon treatment, will yield the desired white to off-white or tan-gold crystalline product.[2][7]
Q3: What is the specific function of acetic anhydride in some published procedures?
Acetic anhydride serves a dual purpose. Primarily, it acts as an efficient water scavenger. It reacts with the methanol byproduct generated during the condensation, forming methyl acetate and acetic acid. This removal of a product shifts the reaction equilibrium to the right (Le Châtelier's principle), driving the reaction towards completion and improving the final yield.[3][4] It can also serve as a reaction promoter.
Q4: Is a catalyst mandatory for this synthesis?
While catalysts like anhydrous zinc chloride are often used to increase the reaction rate at moderate temperatures (e.g., 60-80°C), the reaction can also be performed without a catalyst.[2][8] Catalyst-free methods typically require higher temperatures (e.g., 150°C) to proceed at a reasonable rate.[3] The choice is a trade-off between milder conditions with a catalyst and the simplicity of a catalyst-free, high-temperature approach.
Q5: What is a realistic yield and purity to target?
With an optimized protocol, crude yields can be quite high, often in the 80-95% range.[9] After a thorough purification via recrystallization, it is realistic to achieve a final yield of approximately 80-85% with a purity exceeding 99.5%, as determined by HPLC.[2][8]
Detailed Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Consistently Low Final Yield (<70%)
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Incomplete Reaction | The condensation equilibrium was not sufficiently shifted toward the products. This can result from insufficient reaction time, low temperature, or inefficient mixing, leaving a significant amount of starting material unconverted. | Solution: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials persist, extend the reaction time by 1-2 hours or incrementally increase the temperature by 10°C.[2] Ensure the magnetic stir bar is providing vigorous agitation. |
| Moisture Contamination | Water in the reaction vessel or reagents hydrolyzes the trimethyl orthoformate reactant into formic acid and methanol, rendering it inactive for the Knoevenagel condensation. This is a common cause of significantly reduced yields. | Solution: Rigorously dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous grade reagents and solvents. If moisture is a persistent issue, incorporate a water scavenger like acetic anhydride into your reaction setup.[3][4] |
| Loss During Purification | (Methoxymethylene)malononitrile has some residual solubility in common recrystallization solvents like ethanol, even at low temperatures. Significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently. | Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, allow the flask to cool slowly to room temperature before placing it in an ice bath or refrigerator (2-4°C) for several hours to maximize precipitation.[2] Wash the collected crystals sparingly with a small volume of ice-cold solvent. |
Problem 2: Product Is an Oil or Fails to Crystallize
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Excess Volatile Impurities | Unreacted trimethyl orthoformate and the alcohol byproduct (methanol/ethanol) can act as a solvent matrix, preventing the product from crystallizing and resulting in an oil. Malononitrile itself has a low melting point (approx. 30-32°C) and can contribute to this issue if present in large amounts. | Solution: Before attempting crystallization, ensure all volatile components are removed. After the reaction is complete, concentrate the mixture under reduced pressure (using a rotary evaporator) to remove the alcohol byproduct and any excess orthoformate. This should yield a crude solid or a thick slurry that is more amenable to recrystallization.[2][3] |
| Inappropriate Recrystallization Solvent | The product is too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating out of the solution. | Solution: Ethanol is a well-documented and effective solvent for MMN recrystallization.[2] If it proves ineffective, consider other solvents like isopropanol or a two-solvent system such as ethyl acetate/hexane.[5][10] Conduct small-scale trials in test tubes to identify the optimal solvent or solvent pair before committing the bulk of your material. |
Problem 3: Purified Product Fails Purity Analysis (<99%)
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Ineffective Purification | Co-precipitation of impurities during a rapid crystallization can trap them within the crystal lattice. Colored impurities (polymers) may require specific treatment for removal. | Solution: Employ a robust recrystallization protocol (see below). The key steps are using a minimal amount of hot solvent, treating with activated carbon to adsorb colored impurities, performing a hot filtration to remove the carbon and any insoluble material, and allowing for slow cooling to promote the formation of pure, well-defined crystals.[2][8] |
| Thermal Degradation | MMN, like many malononitrile derivatives, can be sensitive to prolonged heating.[9] Excessive temperatures or extended time at reflux during the reaction or recrystallization can lead to decomposition and the formation of new impurities. | Solution: Minimize the time the reaction is held at high temperatures. During recrystallization, bring the solution to a boil only to ensure complete dissolution, then promptly remove it from the heat source for the subsequent steps. If vacuum distillation is attempted (note: this is hazardous and not recommended for large scales), use the highest vacuum possible to keep the distillation temperature low.[5][9] |
Experimental Protocols & Visual Guides
Protocol 1: High-Purity Recrystallization of MMN
This protocol is a self-validating system designed to systematically remove the common impurities discussed above.
-
Dissolution: Place the crude MMN solid into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., absolute ethanol) and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring until the solid just dissolves.[2]
-
Decolorization: Remove the flask from the heat. Cautiously add a small amount of activated carbon (approx. 1-2% w/w of your crude product). Return the flask to the hot plate and bring it back to a gentle boil for 5-10 minutes to allow the carbon to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon and any other insoluble matter. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, transfer the flask to an ice bath or refrigerator for at least 3 hours to maximize crystal precipitation.[8]
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small portion of ice-cold ethanol to remove any residual soluble impurities. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.[2]
MMN Synthesis Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting MMN synthesis.
References
-
ResearchGate. (2024). Ethoxymethylenemalononitrile | Request PDF. Available at: [Link]
- Google Patents. (2014). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Available at: [Link]
- Google Patents. (2012). CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.
-
International Journal for Modern Trends in Science and Technology. (2023). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]
-
Organic Syntheses. malononitrile. Available at: [Link]
- Google Patents. (2021). WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.
-
WIPO Patentscope. (2021). WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD. Available at: [Link]
-
PubChem. (Methoxymethylene)malononitrile. Available at: [Link]
-
YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Banaras Hindu University. (2019). Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Ottokemi. (Ethoxymethylene)malononitrile, 98% 123-06-8. Available at: [Link]
-
ResearchGate. (2016). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f).... Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
MDPI. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Available at: [Link]
- Google Patents. (1957). US2809986A - Method for the purification of malononitrile.
-
Amerigo Scientific. (Ethoxymethylene)malononitrile (98%). Available at: [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities. Available at: [Link]
-
MDPI. (2022). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Available at: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 3. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy | MDPI [mdpi.com]
- 4. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 6. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media [mdpi.com]
- 7. (Ethoxymethylene)malononitrile, 98% 123-06-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bhu.ac.in [bhu.ac.in]
Technical Support Center: Optimizing Reactions of (Methoxymethylene)malononitrile and Anilines
Welcome to the technical support center for the synthesis of 2-(anilinomethylene)malononitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the reaction of (methoxymethylene)malononitrile with anilines. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the reaction between (methoxymethylene)malononitrile and anilines?
A1: The reaction proceeds through a well-established pathway known as a Knoevenagel-type condensation, followed by the elimination of methanol. The process can be broken down into two key stages:
-
Nucleophilic Attack: The aniline, acting as a nucleophile, attacks the electrophilic carbon of the methoxymethylene group of (methoxymethylene)malononitrile.
-
Elimination: The resulting intermediate then eliminates a molecule of methanol to form the stable 2-(anilinomethylene)malononitrile product.
This reaction is typically facile due to the highly activated nature of (methoxymethylene)malononitrile, driven by the two electron-withdrawing nitrile groups.
Q2: What are the standard starting reaction conditions for this synthesis?
A2: A good starting point for this reaction is to use a 1:1 molar ratio of (methoxymethylene)malononitrile to your aniline in a suitable solvent at room temperature. The reaction often proceeds without the need for a catalyst, but a mild base can be used to accelerate the reaction if necessary.
Q3: How does the electronic nature of the substituent on the aniline affect the reaction rate?
A3: The nucleophilicity of the aniline is a critical factor. Electron-donating groups (EDGs) on the aniline ring, such as methoxy or alkyl groups, increase the electron density on the nitrogen atom, making the aniline more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the nucleophilicity of the aniline, which can lead to significantly slower reaction times or the need for more forcing conditions (e.g., heating or the use of a catalyst).[1][2]
Q4: Is a catalyst always necessary for this reaction?
A4: Not always. The high reactivity of (methoxymethylene)malononitrile often allows the reaction to proceed to completion without a catalyst. However, if you are working with a particularly unreactive aniline (e.g., one with strong electron-withdrawing groups) or if you need to shorten the reaction time, a catalyst can be beneficial. Weak bases like piperidine, pyridine, or even triethylamine are commonly used.[3][4] It is crucial to avoid strong bases, which can promote side reactions.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficient Reactivity of Aniline: As mentioned in the FAQs, anilines with strong electron-withdrawing groups can be poor nucleophiles.
-
Solution: Consider increasing the reaction temperature. A moderate increase to 40-60 °C can often provide the necessary activation energy without promoting significant side reactions. Alternatively, the addition of a catalytic amount (0.1 equivalents) of a weak base like piperidine can enhance the reaction rate.[5]
-
-
Reaction Time is Too Short: While the reaction is often rapid, some aniline derivatives may require more time to go to completion.
-
Solution: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting materials are consumed.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products.
-
Solution: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often good choices as they can help to stabilize charged intermediates that may form during the reaction.[5] Ethanol is also a commonly used and effective solvent.[7] A solvent screen is recommended for optimization.
-
Problem 2: Multiple Spots on TLC, Indicating Impurities
Possible Causes & Solutions
-
Side Reactions from Strong Base: The use of a strong base can lead to self-condensation of malononitrile derivatives, a process known as the Thorpe-Ziegler reaction, which results in the formation of a dimer, 2-amino-1,1,3-tricyanopropene.[8][9][10]
-
Solution: Avoid strong bases like sodium hydroxide or potassium tert-butoxide. If a catalyst is needed, opt for a weak amine base.
-
-
Decomposition of Starting Material: (Methoxymethylene)malononitrile can be sensitive to high temperatures and prolonged reaction times, potentially leading to decomposition or polymerization.[6]
-
Solution: If heating is necessary, do so cautiously and for the minimum time required. Ensure the purity of your (methoxymethylene)malononitrile before starting the reaction.
-
-
Formation of Bis-adduct: In some cases, a second molecule of the aniline can react with the product.
-
Solution: Use a strict 1:1 stoichiometry of your reactants. Adding the aniline dropwise to the (methoxymethylene)malononitrile solution can sometimes minimize the formation of this side product.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Product is an Oil: Not all 2-(anilinomethylene)malononitrile derivatives are crystalline solids.
-
Solution: If your product is an oil, purification by column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
-
Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery after workup.
-
Solution: After the reaction is complete, try to precipitate the product by adding a non-polar solvent like hexanes or by cooling the reaction mixture in an ice bath. If the product remains in solution, remove the solvent under reduced pressure and then attempt purification.
-
Experimental Protocols
General Procedure for the Synthesis of 2-(Anilinomethylene)malononitrile Derivatives
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (methoxymethylene)malononitrile (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetonitrile) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reactant Addition: To the stirred solution, add the aniline derivative (1.0 equivalent) either as a solid or dissolved in a minimum amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup and Isolation:
-
If a precipitate forms: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Recommended Solvents and Catalysts
| Solvent | Catalyst (if needed) | Comments |
| Ethanol | None or Piperidine (cat.) | Good general-purpose solvent, often allows for direct crystallization of the product. |
| Acetonitrile | None or Triethylamine (cat.) | Aprotic polar solvent that can accelerate the reaction. |
| N,N-Dimethylformamide (DMF) | None | Use with caution, as it can be difficult to remove and may require higher temperatures. |
| Toluene | Piperidine (cat.) | Useful for reactions requiring azeotropic removal of methanol, although less common for this specific reaction. |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of aniline with (methoxymethylene)malononitrile.
Troubleshooting Workflow
Sources
- 1. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of (Methoxymethylene)malononitrile Synthesis
Welcome to the technical support center for the synthesis of (Methoxymethylene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
Introduction: The Double-Edged Sword of Reactivity
(Methoxymethylene)malononitrile and its analogues like (ethoxymethylene)malononitrile are highly versatile building blocks in organic synthesis, prized for their utility in constructing a wide array of heterocyclic compounds.[1][2] This utility stems from the electrophilic nature of the double bond and the presence of two nitrile groups, making it a potent reagent for various cyclization and condensation reactions. However, this high reactivity also presents significant challenges during scale-up, where issues of reaction control, safety, and purity become paramount.
This guide will address the most common challenges encountered during the synthesis of (Methoxymethylene)malononitrile, providing practical, field-proven solutions in a question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Reaction & Yield Optimization
Question 1: My yield of (Methoxymethylene)malononitrile is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can often be traced back to several key factors: incomplete reaction, side-product formation, or degradation of the product. Let's break down the troubleshooting process.
-
Cause A: Incomplete Reaction
-
Insight: The reaction between malononitrile and a methoxy source, typically trimethyl orthoformate, requires sufficient activation and reaction time.
-
Solution:
-
Catalyst Choice: While the reaction can be driven by heat alone with acetic anhydride as a water scavenger, catalysts can improve efficiency at lower temperatures. Anhydrous zinc chloride is an effective Lewis acid catalyst for this transformation.[3][4]
-
Temperature and Time: Ensure your reaction temperature is optimal. For uncatalyzed reactions with acetic anhydride, temperatures can reach 110-150°C.[1][5] With a catalyst like ZnCl₂, the reaction can proceed at a lower temperature range of 60-80°C, which can reduce side reactions.[3][4] Monitor the reaction progress using TLC to determine the optimal reaction time.
-
Reagent Stoichiometry: An excess of the orthoformate ester is often used to drive the reaction to completion.[5] A molar ratio of triethyl orthoformate to malononitrile of 1.0–1.2:1 has been reported to be effective.[3][4]
-
-
-
Cause B: Side-Product Formation
-
Insight: The high reactivity of malononitrile can lead to polymerization, especially at elevated temperatures or in the presence of strong bases.[6]
-
Solution:
-
Temperature Control: Avoid excessive heating. If using a catalyzed approach, the lower reaction temperatures will significantly mitigate polymerization.
-
Purity of Starting Materials: Impurities in malononitrile can initiate polymerization. It is advisable to use high-purity malononitrile or purify it before use.[6]
-
-
-
Cause C: Product Degradation
-
Insight: The product can be sensitive to prolonged heating.
-
Solution: Once the reaction is complete, it is crucial to remove the product from the hot reaction mixture promptly. Distillation of the unreacted orthoformate followed by vacuum distillation of the product is a common purification strategy.[5]
-
Question 2: I am observing significant color formation in my reaction mixture, and my final product is discolored. What is causing this and how can I obtain a purer, colorless product?
Color formation is a common issue and is typically indicative of impurities.
-
Insight: The discoloration can arise from impurities in the starting materials or side reactions occurring at elevated temperatures.
-
Solution:
-
Starting Material Purity: Ensure the purity of your malononitrile and orthoformate.
-
Temperature Management: As mentioned, lower reaction temperatures can minimize the formation of colored byproducts.
-
Purification Method: Recrystallization is a highly effective method for removing colored impurities.[3][4] Suitable solvents for recrystallization include ethanol, propanol, acetone, or ethyl acetate.[3][4] The use of activated carbon during the recrystallization process can also aid in decolorizing the product.[3][4]
-
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Effective for separating from non-volatile impurities. | Risk of product decomposition at high temperatures.[7][8] |
| Recrystallization | Excellent for removing colored impurities and achieving high purity. | Can lead to some loss of product in the mother liquor. |
Section 2: Scale-Up and Safety
Question 3: I am planning to scale up the synthesis of (Methoxymethylene)malononitrile. What are the primary safety concerns I need to be aware of?
Scaling up this synthesis introduces significant safety challenges that must be addressed proactively.
-
Hazard 1: Exothermic Reaction
-
Insight: The reaction can be exothermic, and on a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. A foreign patent noted that the reaction using acetic anhydride has a high hazard level (Stoessel Grade 5), making large-scale batch production risky.[9]
-
Mitigation:
-
Controlled Addition: For batch processes, the dropwise addition of one reagent to the other, often under cooling, is crucial to manage the exotherm.[3][4]
-
Continuous Flow Synthesis: A highly recommended approach for scale-up is the use of a continuous flow reactor. This technology offers superior heat transfer and reaction control by having only a small amount of material reacting at any given time, thus significantly reducing the risk of a runaway reaction.[9][10] Continuous reactors also allow for rapid heating to the reaction temperature, which can improve yield by minimizing the time reactants are exposed to intermediate temperatures where degradation might occur.[9][10]
-
-
-
Hazard 2: Toxicity of Reagents and Products
-
Insight: Malononitrile is highly toxic if inhaled, swallowed, or absorbed through the skin.[6][11][12] (Ethoxymethylene)malononitrile is also toxic if swallowed and can cause skin and respiratory sensitization.[13][14] Contact with acids can liberate highly toxic hydrogen cyanide gas.[13]
-
Mitigation:
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Engineering Controls: For larger scale operations, consider using closed systems to minimize exposure.[14]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate first aid supplies are readily available.[11]
-
-
-
Hazard 3: Flammable Solvents
-
Insight: Many of the solvents used in this synthesis and its purification are flammable.
-
Mitigation:
-
Solvent Choice: Where possible, opt for less flammable solvents. Some modern protocols aim to reduce or eliminate the use of hazardous solvents like toluene.[4][9]
-
Safe Handling: Take all necessary precautions when working with flammable liquids, including grounding equipment to prevent static discharge and eliminating ignition sources.
-
-
Section 3: Experimental Protocols
Protocol 1: Batch Synthesis using Zinc Chloride Catalyst
This protocol is adapted from a patented method and is suitable for lab-scale synthesis.[3][4]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add triethyl orthoformate (1.2 equivalents).
-
Cooling: Cool the flask in an ice-water bath.
-
Addition of Malononitrile: Slowly add malononitrile (1 equivalent) dropwise to the cooled triethyl orthoformate, maintaining the temperature between 15-25°C.
-
Catalyst Addition: After the addition of malononitrile is complete, add anhydrous zinc chloride (0.5-1.5% of the mass of malononitrile).
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 2-4 hours.
-
Workup: After the reaction is complete, distill off the ethanol formed during the reaction.
-
Isolation: Cool the remaining mixture to induce crystallization. Collect the solid product by filtration.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3][4]
Protocol 2: Continuous Flow Synthesis
This conceptual protocol is based on the principles outlined in patents for the continuous synthesis of (ethoxymethylene)malononitrile.[9][10]
-
Pumping: Use separate pumps to deliver streams of malononitrile, trimethyl orthoformate, and acetic anhydride at defined molar ratios into a static mixer.
-
Heating: The mixed stream is then passed through a heated continuous reactor (e.g., a heated coil or microreactor).
-
Reaction: The reaction occurs within the heated zone of the reactor.
-
Cooling and Collection: The product stream exits the reactor and is cooled before being collected.
-
Purification: The collected product can then be purified by distillation or crystallization.
Visualizing the Workflow
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
Scale-Up Safety Considerations
Caption: Key safety considerations for scale-up.
References
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. (2023). Chem. Proc., 14(1), 10. [Link]
- CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile. (2012).
- CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile. (2014).
-
Ethoxymethylenemalononitrile | Request PDF. (2022). ResearchGate. [Link]
-
Synthesis of ethoxymethylene malonic acid dinitrile. (n.d.). PrepChem.com. [Link]
- WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method. (2021).
-
MALONONITRILE (FOR SYNTHESIS) Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals. [Link]
-
malononitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD. (2021). WIPO Patentscope. [Link]
- US2809986A - Method for the purification of malononitrile. (1957).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 4. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 9. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. fishersci.com [fishersci.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Catalyst Selection for Enhanced (Methoxymethylene)malononitrile Reaction Efficiency
Welcome to the technical support center for the synthesis of (Methoxymethylene)malononitrile (MMN). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection to optimize reaction efficiency, yield, and purity. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols grounded in established scientific principles.
Understanding the Core Reaction: The Knoevenagel Condensation
The synthesis of (Methoxymethylene)malononitrile is typically achieved through a variant of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an orthoformate, such as triethyl orthoformate or trimethoxymethane, often in the presence of an acid anhydride like acetic anhydride. The catalyst is the linchpin of this transformation, dictating the reaction rate, temperature requirements, and the final yield.
The general mechanism involves the activation of the orthoformate by the catalyst, followed by nucleophilic attack from the malononitrile carbanion. Subsequent elimination steps lead to the formation of the desired MMN product.
Caption: Generalized mechanism of catalyzed MMN synthesis.
Frequently Asked Questions (FAQs) on Catalyst Selection & Troubleshooting
This section addresses common issues encountered during MMN synthesis in a question-and-answer format.
Q1: My reaction is sluggish or the conversion is incomplete. What catalytic factors should I investigate first?
A1: An inefficient reaction is one of the most common hurdles. The catalyst's role is paramount here.
-
Catalyst Loading: Ensure you are using the optimal amount of catalyst. While it's "catalytic," the concentration can significantly impact the reaction rate.[1] For solid catalysts like Zinc Chloride (ZnCl₂), insufficient loading or poor mixing can lead to low efficiency.[2] Conversely, excessive catalyst can sometimes promote side reactions. Start with a literature-reported value (e.g., 0.5-1.5% w/w for ZnCl₂) and perform a loading screen to find the sweet spot for your specific conditions.[3]
-
Catalyst Activity & Purity: Ensure your catalyst is active and pure. Anhydrous catalysts like ZnCl₂ are hygroscopic; moisture can deactivate them. Use freshly opened or properly stored reagents.
-
Reaction Temperature: Many MMN syntheses require heating, with temperatures ranging from 60°C to 150°C.[3][4] If your reaction is slow at a lower temperature, a controlled increase can significantly accelerate it. However, be cautious, as excessive heat can lead to the decomposition of reactants and products, forming tars and polymers.[5]
-
Solvent Choice: The solvent can influence catalyst solubility and reactivity. While some procedures are solvent-free, others use solvents like ethanol or toluene.[2][6] A catalyst that is insoluble in the reaction medium, a known issue with ZnCl₂ in non-polar solvents, cannot function effectively.[2] Consider a solvent that solubilizes the catalyst or switching to a heterogeneous catalyst designed for the reaction medium.
Q2: My yield is disappointingly low. What are the likely causes related to my catalyst?
A2: Low yield, despite complete conversion of starting materials, points towards side reactions or product degradation, where catalyst choice plays a key role.
-
Side Reactions: The high reactivity of malononitrile makes it susceptible to base-catalyzed self-condensation, known as the Thorpe-Ziegler reaction, which forms a dimer.[5] If you are using a strong base catalyst, this pathway can significantly reduce your yield. Using a milder Lewis acid catalyst (e.g., ZnCl₂, Alum) or a weaker base can mitigate this issue.[7]
-
Product Instability: The product, MMN, can be unstable under harsh conditions. Prolonged exposure to high temperatures or strong acids/bases can cause degradation.[8] An efficient catalyst that allows for shorter reaction times or lower temperatures is beneficial. Heterogeneous catalysts, which can be easily filtered off once the reaction is complete, are excellent for preventing further product degradation during work-up.[9]
-
Inappropriate Catalyst Type: The traditional synthesis often uses acetic anhydride with triethyl orthoformate. This mixture can be catalyzed by Lewis acids like ZnCl₂. Using a basic catalyst in this specific reagent mixture may not be optimal and could lead to unwanted side reactions with the anhydride.
Q3: I'm observing significant byproduct formation. How can I improve selectivity?
A3: Byproduct formation is a direct challenge to reaction selectivity.
-
Primary Cause: The most common side reactions are malononitrile dimerization and polymerization of reactants or products at high temperatures.[5]
-
Catalytic Solution:
-
Switch Catalyst Type: If you are using a strong base and observe dimerization, switch to a Lewis acid catalyst like ZnCl₂ or a heterogeneous acid catalyst.[2][3] These do not promote the base-catalyzed self-condensation of malononitrile.
-
Optimize Temperature: High temperatures are a major cause of non-specific decomposition.[5] Employ a more active catalyst that can operate efficiently at a lower temperature. For instance, Ru/C has been shown to be effective for similar reactions under neutral conditions.[6]
-
Consider a "Dual Activation" Catalyst: Catalysts like LiOH·H₂O have been reported to offer "dual activation" for Knoevenagel condensations, potentially providing a more controlled reaction pathway.[10]
-
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
A4: This choice depends on your priorities for reaction scale, cost, and purification.
| Feature | Homogeneous Catalysts (e.g., Piperidine, ZnCl₂) | Heterogeneous Catalysts (e.g., Ru/C, MOFs, Zeolites) |
| Activity | Often high activity and selectivity due to good substrate contact. | Activity can be lower due to mass transfer limitations, but can be highly selective. |
| Separation | Difficult; requires extraction, distillation, or chromatography.[9] | Simple; typically removed by filtration.[6][9] |
| Reusability | Generally not reusable. | Often reusable for multiple cycles, reducing cost and waste.[9] |
| Work-up | Can complicate work-up and lead to product contamination. | Simplifies work-up, often leading to higher product purity.[11] |
| Cost | Often inexpensive for simple catalysts, but catalyst loss increases costs. | Higher initial cost, but reusability can make them more economical long-term. |
Recommendation: For lab-scale synthesis where purification via chromatography is feasible, homogeneous catalysts are often sufficient. For process development and large-scale manufacturing, the benefits of simplified separation and catalyst recycling make heterogeneous catalysts a superior choice.[9]
Troubleshooting Guide: At-a-Glance
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Slow/Incomplete Reaction | 1. Insufficient catalyst loading.[1]2. Deactivated catalyst (e.g., moisture).3. Low reaction temperature.4. Poor catalyst solubility.[2] | 1. Increase catalyst loading incrementally.2. Use fresh, anhydrous catalyst.3. Increase temperature in 10°C increments.4. Change solvent or switch to a heterogeneous catalyst. |
| Low Product Yield | 1. Catalyst-induced side reactions (e.g., dimerization).[5]2. Product degradation from prolonged heating.3. Inefficient catalyst for the specific transformation. | 1. Switch from a base to a Lewis acid catalyst.2. Use a more active catalyst to shorten reaction time or lower temperature.3. Screen alternative catalysts (e.g., Alum, heterogeneous options).[7] |
| Formation of Tars/Polymers | 1. Excessively high reaction temperature.[5]2. Highly reactive catalyst causing uncontrolled polymerization. | 1. Reduce reaction temperature.2. Use a catalyst with higher selectivity or milder activity.3. Consider a continuous flow setup to minimize residence time at high temperatures.[2] |
| Difficult Product Isolation | 1. Homogeneous catalyst is difficult to separate from the product.[9]2. Catalyst promotes emulsion formation during aqueous work-up. | 1. Switch to a heterogeneous catalyst that can be filtered off.[6]2. Use a solid-supported catalyst to simplify the work-up process. |
Experimental Protocols
Protocol 1: Lewis Acid Catalysis (Zinc Chloride)
This method is a common approach for synthesizing MMN, though catalyst insolubility can be a factor.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add triethyl orthoformate (1.2 eq).
-
Reagent Addition: In an ice bath, slowly add malononitrile (1.0 eq) dropwise to the triethyl orthoformate over 30-50 minutes, keeping the temperature between 15-25°C.[3]
-
Catalyst Addition: After the addition is complete, add anhydrous zinc chloride (0.5–1.5% of malononitrile weight) to the mixture.[3]
-
Reaction: Heat the reaction mixture to 60–80°C for 2–4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the formed ethanol under reduced pressure. Cool the mixture to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[11] The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Acetic Anhydride Mediated Synthesis
This protocol uses acetic anhydride, which acts as both a reactant and a solvent, and can be performed without an additional catalyst, though high temperatures are required.[4]
-
Setup: In a sealed-vessel reactor, combine malononitrile (1.0 eq), triethoxymethane (1.5 eq), and acetic anhydride (2.5 eq).[4]
-
Reaction: Heat the mixture to 150°C for 20-30 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Isolation: The resulting crystals are collected, washed with cold ethanol, and dried under vacuum to yield the final product.[4]
Caption: General experimental workflow for MMN synthesis.
References
-
ResearchGate. (2025). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
-
ResearchGate. (2012). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]
- Google Patents. (2021). WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method.
-
ResearchGate. (2025). Ethoxymethylenemalononitrile | Request PDF. [Link]
-
ResearchGate. (2021). Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. [Link]
-
MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]
-
IJFMR. (2022). Synthesis of Pyrazole Derivatives A Review. [Link]
- Google Patents. (2014). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. [Link]
- Google Patents. (2020). CN108299237B - Synthesis method of methylene malononitrile compound.
-
Organic Syntheses. malononitrile. [Link]
-
SciSpace. (2015). Malononitrile: A Versatile Active Methylene Group. [Link]
-
Rasayan Journal of Chemistry. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]
-
Royal Society of Chemistry. (2015). Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(iii) complex. [Link]
-
Beilstein Journals. (2021). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
- 3. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108299237B - Synthesis method of methylene malononitrile compound - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Maximizing Purity in (Methoxymethylene)malononitrile Reactions
Welcome to the technical support center for optimizing the work-up and purification of reactions involving (methoxymethylene)malononitrile (MmM) and its derivatives like (ethoxymethylene)malononitrile (Emm).[1][2] These reagents are powerful building blocks in modern organic synthesis, particularly for creating complex heterocyclic compounds and functionalized molecules.[1][3][4] However, their high reactivity, which makes them so valuable, can also lead to challenges in product isolation and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, medicinal chemists, and process development professionals to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific target molecule.
Section 1: Understanding the Chemistry: FAQs on Reactivity and Impurities
This section addresses foundational questions about the nature of MmM reactions. A clear understanding of potential side reactions is the first step toward designing a robust purification strategy.
Q1: My reaction involving MmM has turned dark brown/black and looks like tar. What happened and is my product salvageable?
A1: This is a common issue stemming from the high electrophilicity and reactivity of MmM and its derivatives. The likely cause is polymerization. The electron-deficient double bond is susceptible to attack, and under basic conditions or prolonged heating, it can lead to intractable polymeric materials.
Causality:
-
(Methoxymethylene)malononitrile and its products are potent Michael acceptors. If nucleophiles are present (including the starting materials or product themselves under certain conditions), polymerization can occur.
-
Excess base or high temperatures can accelerate these side reactions. Knoevenagel-type condensations, a common application, are often base-catalyzed, making catalyst control crucial.[5]
Troubleshooting Strategy:
-
Initial Assessment: Before abandoning the reaction, take a small aliquot, dilute it significantly with a solvent like ethyl acetate or dichloromethane (DCM), and spot it on a Thin Layer Chromatography (TLC) plate. If you can see a distinct, UV-active spot for your product separate from the baseline (where the polymer will remain), the product is likely salvageable.
-
"Plug" Filtration: Do not proceed with a standard aqueous work-up. Instead, dilute the entire reaction mixture in a suitable solvent (e.g., DCM, toluene) and filter it through a short plug of silica gel or celite. The highly polar, dark-colored polymeric impurities will strongly adsorb to the silica, while your likely less-polar product will elute.
-
Re-evaluate Conditions: For future attempts, consider using a milder catalyst, lowering the reaction temperature, or minimizing the reaction time. Monitoring closely by TLC is essential to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to conditions that favor polymerization.
Q2: After my Knoevenagel condensation with MmM, I see multiple spots on my TLC. What are the likely impurities?
A2: Besides your desired product, several impurities are common in these reactions. The Knoevenagel condensation product itself can sometimes be an intermediate or a major impurity in more complex syntheses.[6]
Common Impurities & Identification:
| Impurity | Typical Rf Value (Relative to Product) | Identification Notes | Work-up Strategy to Remove |
| Unreacted Aldehyde/Ketone | Higher | Often less polar than the condensed product. | Column chromatography. |
| Unreacted Malononitrile | Lower | Highly polar. | Aqueous wash (malononitrile has some water solubility). |
| Hydrolyzed MmM | Baseline | MmM can hydrolyze back to malononitrile and methyl formate. | Aqueous wash. |
| Polymeric Byproducts | Baseline | As discussed in Q1. | Filtration through silica. |
| Catalyst (e.g., Piperidine, Boric Acid) | Baseline/Streaking | Basic or acidic catalysts are typically very polar. | Aqueous wash with dilute acid (for basic catalysts) or base (for acidic catalysts).[6][7] |
Section 2: Troubleshooting the Work-up and Isolation
This section provides a decision-making framework and detailed protocols for the critical phase of isolating your product from the crude reaction mixture.
Decision Workflow for Product Isolation
The optimal work-up strategy depends on the physical properties of your product. The following diagram provides a logical decision tree.
Sources
Identifying and minimizing byproducts in reactions with (Methoxymethylene)malononitrile
Technical Support Center: Reactions with (Methoxymethylene)malononitrile
Welcome to the technical support center for (Methoxymethylene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly versatile yet reactive reagent. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to identify and minimize byproduct formation, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments with (Methoxymethylene)malononitrile (MMN).
Q1: My reaction yield is significantly lower than expected. What are the primary culprits?
Low yields in MMN reactions are typically traced back to three main areas: reagent purity, reaction conditions, and the presence of moisture. MMN is highly susceptible to hydrolysis, which consumes the starting material. Furthermore, if your starting MMN is impure and contains residual malononitrile, base-catalyzed side reactions, such as dimerization, can occur, diverting material from your desired product pathway.[1][2] Finally, suboptimal reaction temperature or incorrect stoichiometry can lead to incomplete conversion or the formation of undesired side products.
Q2: I'm observing a byproduct with a mass corresponding to malononitrile or its dimer. How is this possible?
The presence of malononitrile is a tell-tale sign of MMN hydrolysis.[3] MMN can react with trace amounts of water in your solvent or on your glassware to break down into malononitrile and methyl formate. Once malononitrile is present in the reaction mixture, especially under basic conditions, it can undergo self-condensation in a Thorpe-Ziegler reaction to form its dimer, 2-amino-1,1,3-tricyanopropene.[2] This dimer is a common impurity in reactions where base is used and moisture is not rigorously excluded.[4][5]
Q3: How can I assess the purity of my (Methoxymethylene)malononitrile before starting my experiment?
The purity of MMN is critical for a successful reaction.[1] A simple melting point determination is a good first check; pure MMN melts at 64-66 °C. For a more detailed assessment, ¹H NMR spectroscopy is highly effective. The spectrum should show a clean singlet for the vinylic proton around 8.25 ppm, a quartet for the -OCH₂- group around 4.55 ppm, and a triplet for the methyl group around 1.42 ppm (in acetone-d₆).[6] The absence of a peak around 3.5-4.0 ppm (characteristic of the methylene protons of malononitrile) is crucial.
Q4: My final product is difficult to purify, showing persistent colored impurities. What could be the cause?
Persistent color often indicates the formation of polymeric or resinous materials. Malononitrile, which can be formed from MMN hydrolysis, is known to polymerize, particularly at elevated temperatures or in the presence of strong bases.[1] These polymeric byproducts are often difficult to remove by standard chromatography or recrystallization. The best strategy is prevention by using high-purity MMN and rigorously excluding water from the reaction.
Troubleshooting In-Depth: Byproduct Formation Pathways
This section provides a deeper dive into the mechanisms of common side reactions and offers detailed strategies for their mitigation.
Guide 1: The Hydrolysis Problem
Hydrolysis is the most common failure mode in reactions involving MMN. The electrophilic nature of the double bond makes it highly susceptible to nucleophilic attack by water.
Mechanism: Water acts as a nucleophile, attacking the carbon double-bonded to the nitrile groups. The resulting intermediate is unstable and collapses, eliminating ethanol and forming an acyl malononitrile, which can further hydrolyze to malononitrile.
Causality and Prevention:
-
Cause: Presence of water in solvents, reagents, or adsorbed on glassware. Reactions open to the atmosphere can absorb moisture.
-
Prevention:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is heated or runs for an extended period.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Troubleshooting Workflow: Low Yield Due to Suspected Hydrolysis
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Managing Byproducts from Nucleophilic Attack
MMN is designed to react with nucleophiles. However, side reactions can occur depending on the nature of the nucleophile and the reaction conditions.
Primary vs. Secondary Amines:
-
Primary Amines: Typically react cleanly to substitute the methoxy group, forming an enaminonitrile.
-
Secondary Amines: React similarly, but the resulting product may be more susceptible to hydrolysis or other side reactions depending on its stability.
-
Ambident Nucleophiles: Reagents with multiple nucleophilic sites (e.g., amino alcohols, hydrazines) can lead to mixtures of products if regioselectivity is not controlled.
Byproduct Formation Mechanism: Double Addition In some cases, a highly nucleophilic starting material or product can react with a second molecule of MMN, leading to complex byproducts. This is particularly relevant if the stoichiometry is not carefully controlled.
Caption: Main reaction vs. hydrolysis byproduct pathway.
Minimization Strategies:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile to ensure complete consumption of MMN.
-
Temperature Control: Start reactions at a lower temperature (e.g., 0 °C) and allow them to warm to room temperature slowly. This can improve selectivity and prevent runaway reactions.
-
Solvent Choice: The choice of solvent can influence reactivity and selectivity. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like THF or acetonitrile are often preferred.
Data Summary: Common Byproducts and Mitigation
| Byproduct Name | Common Cause | Identification Method | Prevention Strategy |
| Malononitrile | Hydrolysis of MMN | ¹H NMR, GC-MS | Rigorous anhydrous conditions |
| 2-Amino-1,1,3-tricyanopropene | Dimerization of malononitrile | LC-MS, ¹H NMR | Use high-purity MMN, control base, exclude water |
| Polymeric materials | Polymerization of malononitrile | Visual (discoloration), Insolubility | Low reaction temperature, exclude water and strong bases |
| Unreacted MMN | Incomplete reaction | TLC, LC-MS | Check nucleophile purity, optimize stoichiometry/time |
Experimental Protocols
These protocols provide a starting point for common procedures. Always adapt them to the specific requirements of your substrate and scale.
Protocol 1: General Procedure for the Reaction of MMN with a Primary Amine
This protocol describes a typical procedure for forming an N-substituted enaminonitrile.
-
Preparation: Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (Methoxymethylene)malononitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or another suitable anhydrous solvent) to dissolve the MMN (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: In a separate flask, dissolve the primary amine (1.05 eq) in anhydrous ethanol. Add this solution dropwise to the stirring MMN solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates and can be collected by vacuum filtration.[7]
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7][8]
Protocol 2: Purification of Crude MMN by Recrystallization
If you suspect your commercial MMN has degraded, recrystallization can improve its purity.
-
Dissolution: In a flask, add the crude (Methoxymethylene)malononitrile to a minimal amount of a suitable solvent (e.g., absolute ethanol or acetone) at 50-60 °C to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at the same temperature.
-
Filtration: Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.
-
Verification: Confirm the purity of the recrystallized MMN by melting point determination and ¹H NMR analysis before use.
References
- BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
-
Al-Mousawi, S. M., et al. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207–224. [Link]
-
Krivokolysko, B. S., et al. (2024). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Chemistry of Heterocyclic Compounds. [Link]
-
Dotsenko, V. V., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry Proceedings. [Link]
- Google Patents. (2014). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
Organic Syntheses. Malononitrile. [Link]
-
El‐Zahabi, H. S. A., et al. (2018). Scheme 2. When 3 was reacted with 2(ethoxymethylene)malononitrile (4f)... ResearchGate. [Link]
-
ResearchGate. (n.d.). Malononitrile dimer as precursor to heterocycles and substituted benzenes. [Link]
-
MDPI. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chem. Proc.. [Link]
-
SciSpace. (2016). Malononitrile: A Versatile Active Methylene Group. [Link]
-
PubMed Central. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
- BenchChem. (2025). An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis.
- BenchChem. (2025).
- Google Patents. (2012). CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.
-
MDPI. (2021). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. International Journal of Molecular Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of (Methoxymethylene)malononitrile Products by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. (Methoxymethylene)malononitrile, a versatile building block in the synthesis of various heterocyclic compounds, presents a common yet critical analytical challenge. Its reactivity, while synthetically advantageous, can lead to a mixture of products, including unreacted starting materials, intermediates, and side-products. This guide provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic signatures of (methoxymethylene)malononitrile against potential alternatives, supported by experimental data from analogous compounds and starting materials.
The Synthetic Landscape: Understanding Potential Outcomes
The synthesis of (methoxymethylene)malononitrile typically involves the condensation of malononitrile with a methoxy source, such as trimethoxymethane or N,N-dimethylformamide dimethyl acetal (DMF-DMA). The intended reaction is a nucleophilic attack of the active methylene protons of malononitrile onto the electrophilic carbon of the methoxy source, followed by the elimination of methanol or dimethylamine, respectively.
However, incomplete reactions or side reactions can lead to a complex product mixture. Therefore, a robust analytical method is required to confirm the formation of the desired product and assess its purity. NMR spectroscopy is the preeminent technique for this purpose, providing detailed information about the molecular structure at the atomic level.
Experimental Protocol: Acquiring High-Quality NMR Data
A well-defined experimental protocol is critical for obtaining high-resolution NMR spectra that allow for confident structural assignment.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For compounds with lower solubility, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. It is crucial to be aware of the residual solvent peaks to avoid misinterpretation of the spectra.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[2]
2. NMR Spectrometer Setup:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for achieving good signal dispersion, which is particularly important for resolving complex multiplets.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: Typically 16-64 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Pulse Width: Use a calibrated 90° pulse.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to obtain a spectrum with singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Interpreting the NMR Spectra: A Comparative Analysis
The key to confirming the structure of (methoxymethylene)malononitrile lies in the careful analysis of its ¹H and ¹³C NMR spectra and comparing them to the spectra of potential starting materials and byproducts.
Predicted NMR Data for (Methoxymethylene)malononitrile
¹H NMR (Predicted):
-
Vinylic Proton (=CH): A singlet is expected in the region of 7.7-8.3 ppm . This downfield shift is due to the deshielding effect of the electronegative oxygen atom and the two nitrile groups.
-
Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around 4.0-4.4 ppm .
¹³C NMR (Predicted):
-
Vinylic Carbon (=CH-O): This carbon is expected to be significantly downfield, likely in the range of 175-180 ppm , due to the direct attachment of the oxygen atom.
-
Nitrile Carbons (-CN): Two distinct signals are anticipated in the region of 110-115 ppm .
-
Vinylic Carbon (=C(CN)₂): This quaternary carbon is expected to be significantly shielded, appearing around 70-80 ppm .
-
Methoxy Carbon (-OCH₃): The methoxy carbon should appear in the range of 60-65 ppm .
Comparison with Starting Materials
Distinguishing the product from unreacted starting materials is the first step in the analysis.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Distinguishing Features |
| Malononitrile | ~3.5-4.0 (s, 2H) in CDCl₃ | ~112 (CN), ~15-20 (CH₂) | Presence of a methylene (CH₂) signal and absence of vinylic and methoxy signals. |
| Trimethoxymethane | ~3.3 (s, 9H), ~4.9 (s, 1H) in CDCl₃ | ~52 (OCH₃), ~102 (CH) | Presence of a methine (CH) signal and a single, intense methoxy signal. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ~2.3 (s, 6H), ~3.3 (s, 6H), ~4.3 (s, 1H) in CDCl₃ | ~38 (NCH₃), ~52 (OCH₃), ~101 (CH) | Presence of N-methyl signals in addition to methoxy and methine signals. |
Comparison with the Ethoxy Analog
The NMR data for 2-(ethoxymethylene)malononitrile provides a strong basis for our predictions and serves as an excellent comparative standard.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Key Distinguishing Features |
| (Methoxymethylene)malononitrile (Predicted) | ~7.7-8.3 (s, 1H, =CH), ~4.0-4.4 (s, 3H, -OCH₃) | ~175-180 (=CH-O), ~110-115 (CN), ~70-80 (=C(CN)₂), ~60-65 (-OCH₃) | Singlet for the methoxy group. |
| 2-(Ethoxymethylene)malononitrile | 8.25 (s, 1H, =CH), 4.55 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)[3] | 177.06 (=CH-O), 112.50 (CN), 110.48 (CN), 75.07 (=C(CN)₂), 64.65 (-OCH₂CH₃), 14.49 (-OCH₂CH₃)[3] | Quartet and triplet signals characteristic of an ethoxy group. |
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the structural relationships and the analytical process, the following diagrams are provided.
Caption: Molecular structure of (Methoxymethylene)malononitrile.
Caption: Experimental workflow for NMR-based structural confirmation.
Conclusion: A Self-Validating System for Structural Elucidation
By systematically acquiring and analyzing both ¹H and ¹³C NMR spectra, researchers can confidently confirm the structure of their (methoxymethylene)malononitrile product. The key to this process is a comparative approach, where the obtained spectra are not only interpreted in isolation but are also critically compared against the known spectral data of starting materials and the closely related ethoxy analog. The absence of signals corresponding to starting materials and the presence of the characteristic vinylic and methoxy resonances provide strong evidence for the successful synthesis of the desired product. This self-validating system, grounded in the fundamental principles of NMR spectroscopy, ensures the scientific integrity of subsequent research and development efforts.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Grinev, V. S., Demeshko, I. A., Sklyar, A. E., & Yegorova, A. Y. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chemistry Proceedings, 14(1), 10. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69599, (Methoxymethylene)malononitrile. [Link]
-
Royal Society of Chemistry. (2016). Supplementary Information for "An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction". [Link]
- Google Patents. (2014). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
Grinev, V. S., Demeshko, I. A., Sklyar, A. E., & Yegorova, A. Y. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. [Link]
Sources
A Comparative Guide to (Methoxymethylene)malononitrile and Ethoxymethylenemalononitrile for Synthetic Chemistry
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile reagents employed for the introduction of a functionalized one-carbon unit, (methoxymethylene)malononitrile and ethoxymethylenemalononitrile have carved a significant niche, particularly in the synthesis of heterocyclic compounds vital to the pharmaceutical and agrochemical industries. This guide provides an in-depth comparative analysis of these two key reagents, grounded in their synthesis, physicochemical properties, and reactivity, supported by experimental protocols and data to inform rational selection in research and development.
At a Glance: A Comparative Overview
| Feature | (Methoxymethylene)malononitrile | Ethoxymethylenemalononitrile |
| CAS Number | 672-81-1[1] | 123-06-8 |
| Molecular Formula | C₅H₄N₂O | C₆H₆N₂O |
| Molecular Weight | 108.10 g/mol | 122.12 g/mol |
| Melting Point | 93-96 °C[1] | 64-66 °C |
| Boiling Point | 155-157 °C at 15 Torr[2] | 160 °C at 12 mmHg |
| Appearance | Colorless liquid or solid | Off-white to pale yellow powder or crystals |
| Primary Use | Intermediate in organic synthesis | Intermediate in organic synthesis |
Synthesis and Mechanistic Considerations
Both (methoxymethylene)malononitrile and ethoxymethylenemalononitrile are synthesized through the condensation of malononitrile with the corresponding orthoformate ester, typically in the presence of a catalyst or dehydrating agent. The general reaction is a well-established method for preparing 2-(alkoxyalkylidene) compounds from active methylene compounds.[3]
The underlying mechanism involves the reaction of the active methylene group of malononitrile with the orthoester. This process is often facilitated by an acid catalyst or by using a reagent like acetic anhydride which serves to activate the orthoformate and act as a dehydrating agent.
Caption: Generalized synthesis pathway for alkoxymethylenemalononitriles.
Experimental Protocol: Synthesis of Ethoxymethylenemalononitrile
A robust and frequently cited method for the synthesis of ethoxymethylenemalononitrile involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride.
Procedure:
-
Combine malononitrile (2.0 moles) and acetic anhydride (4.32 moles) in a reaction vessel equipped with a distillation apparatus and heat to approximately 110°C under a nitrogen atmosphere.
-
Slowly add triethyl orthoformate (2.1 moles) to the heated mixture over a period of 40 minutes. The addition rate should be controlled to maintain the reaction temperature between 108-112°C, as the reaction is exothermic.
-
After the addition is complete, continue distillation at atmospheric pressure for about 1.5 hours, or until the temperature of the reaction vessel exceeds 115°C.
-
Gradually apply a vacuum and continue the distillation for approximately 1 hour, until the vessel temperature reaches 125°C.
-
Allow the resulting molten ethoxymethylenemalononitrile to cool to about 65°C.
-
Slowly add isopropanol (400 mL) over 30 minutes, maintaining the temperature at around 65°C during the initial phase of the addition to prevent premature crystallization.
-
Cool the solution to 10°C to induce crystallization of the product.
-
The crude product can be further purified by recrystallization.[4]
A similar procedure can be adapted for the synthesis of (methoxymethylene)malononitrile by substituting triethyl orthoformate with trimethyl orthoformate.
Comparative Reactivity and Applications in Heterocyclic Synthesis
Both reagents are highly valuable in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. Their reactivity stems from the electrophilic nature of the double bond and the presence of two nitrile groups, making them susceptible to nucleophilic attack and subsequent cyclization reactions.
A primary application for both compounds is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities. For instance, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine, a key intermediate for various therapeutic agents, can be achieved starting from either (methoxymethylene)malononitrile or ethoxymethylenemalononitrile.
Caption: Application of alkoxymethylenemalononitriles in the synthesis of pyrazolo[3,4-d]pyrimidines.
Discussion on Reactivity Differences
While direct, quantitative comparative studies on the reaction rates of (methoxymethylene)malononitrile and ethoxymethylenemalononitrile are not extensively documented in readily available literature, some inferences can be drawn from fundamental principles of organic chemistry. The primary difference between the two reagents lies in the nature of the alkoxy leaving group (methoxide vs. ethoxide) in nucleophilic substitution-type reactions that are often the initial step in heterocycle formation.
In principle, methoxide is a slightly better leaving group than ethoxide due to the lower basicity of the methoxide anion. This is attributed to the electron-donating inductive effect of the additional methyl group in ethoxide, which makes it a slightly stronger base and consequently a poorer leaving group.[3] This suggests that, under identical reaction conditions, (methoxymethylene)malononitrile might exhibit a slightly higher reaction rate in the initial nucleophilic attack and substitution step compared to its ethoxy counterpart.
However, it is crucial to note that this difference in reactivity is generally small and can be influenced by other factors such as steric hindrance and the specific reaction conditions (solvent, temperature, catalyst). In many synthetic applications, the choice between the two reagents may be dictated by factors such as cost, availability, and the boiling point of the alcohol byproduct, which can affect the ease of removal from the reaction mixture.
Safety and Handling
Both (methoxymethylene)malononitrile and ethoxymethylenemalononitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
(Methoxymethylene)malononitrile: Is toxic if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Ethoxymethylenemalononitrile: Is also toxic if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling these compounds.
Conclusion
(Methoxymethylene)malononitrile and ethoxymethylenemalononitrile are both highly effective and versatile reagents for the synthesis of a wide array of heterocyclic compounds. The choice between the two is often subtle and may be guided by practical considerations as much as by inherent reactivity differences. While theoretical considerations suggest a slight reactivity advantage for the methoxy derivative due to the better leaving group ability of methoxide, this is not always the deciding factor in practical synthesis. For researchers and drug development professionals, the selection should be based on a holistic assessment of reaction conditions, desired product yields, and the overall efficiency of the synthetic route. This guide provides the foundational knowledge to make an informed decision, emphasizing the importance of consulting specific literature for the desired transformation.
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A Senior Application Scientist's Guide: The Strategic Advantages of (Methoxymethylene)malononitrile in Complex Synthesis
In the intricate field of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount. Among the vast arsenal of reagents available to chemists, those containing the dicyanomethylene group are prized for their versatility. For years, dicyanoketene acetals (DCKAs) have been reliable workhorses. However, a nuanced examination of reactivity, efficiency, and synthetic flexibility reveals a superior alternative for many applications: (Methoxymethylene)malononitrile (MMN).
This guide provides an in-depth comparison, grounded in mechanistic principles and experimental evidence, to illuminate the distinct advantages of employing MMN over traditional dicyanoketene acetals. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to optimize their synthetic strategies, enhance yields, and accelerate the discovery process.
Unveiling the Molecular Architecture: A Tale of Two Reagents
At first glance, MMN and DCKAs share a common reactive core: the electron-deficient dicyanovinyl group. However, their subtle structural differences are the very source of their divergent reactivity and utility.
-
(Methoxymethylene)malononitrile (MMN): Possesses a single, highly activatable methoxy group, which acts as an excellent leaving group. This structure renders the β-carbon exceptionally electrophilic.
-
Dicyanoketene Acetals (DCKAs): Feature two alkoxy groups bonded to the same carbon. While stable, these geminal ethers are less prone to direct substitution and exhibit a different mode of reactivity, often requiring harsher conditions or specific activation.[1][2][3]
Caption: Chemical structures of (Methoxymethylene)malononitrile and a generic Dicyanoketene Acetal.
The Core Advantage: Superior Reactivity and Unmatched Versatility
The primary advantage of MMN lies in its heightened and more versatile reactivity profile, which stems directly from its unique structure.
A. Enhanced Electrophilicity for Milder Reaction Conditions: The single methoxy group in MMN is less electron-donating than the two alkoxy groups in DCKAs. This, combined with the powerful electron-withdrawing effect of the two nitrile groups, makes the double bond in MMN significantly more electron-deficient. This enhanced electrophilicity allows MMN to react with a broader range of nucleophiles under substantially milder conditions, often at room temperature and without the need for strong acid or base catalysis. This is a critical factor in multi-step syntheses involving sensitive functional groups.
B. Dual Reactivity Modes: Substitution and Addition: MMN offers a powerful dual-mode reactivity that is less accessible with DCKAs.
-
Nucleophilic Vinylic Substitution: The methoxy group is an excellent leaving group, allowing for facile substitution by a vast array of nucleophiles (N, S, and C-based). This pathway is the cornerstone of its utility in synthesizing β-enaminonitriles, which are crucial intermediates for a multitude of heterocyclic systems.
-
Michael Addition: The highly activated double bond readily undergoes conjugate addition, particularly with soft nucleophiles.
This dual reactivity allows for precise control over the synthetic outcome by careful selection of the nucleophile and reaction conditions. DCKAs, being acetals, are generally stable to nucleophiles and bases, primarily serving as carbonyl protecting groups or participating in reactions under acidic conditions.[1][2][3]
Caption: Contrasting reactivity pathways of MMN and DCKA.
Comparative Performance in Key Synthetic Applications
The theoretical advantages of MMN translate into tangible benefits in the laboratory, particularly in the synthesis of complex, biologically relevant molecules.
A. Heterocycle Synthesis: A Superior Building Block MMN is an exceptionally powerful tool for constructing a wide variety of heterocyclic scaffolds.[4] Its ability to react with binucleophiles in a controlled, often stepwise manner, allows for the efficient synthesis of pyridines, pyrimidines, pyrazoles, and more. The initial formation of a stable enaminonitrile intermediate can be followed by a cyclization step, providing a robust and high-yielding pathway to the desired heterocycle. This contrasts with syntheses that might use DCKAs, which are less direct and may require harsher cyclization conditions. Malononitrile and its derivatives are widely recognized for their role in synthesizing diverse heterocyclic motifs through cycloaddition and cyclocondensation reactions.[5][6][7]
B. Multicomponent Reactions (MCRs): Streamlining Complexity In the realm of drug discovery, MCRs are invaluable for rapidly generating libraries of complex molecules.[8] MMN is an ideal component for MCRs, where its predictable reactivity with multiple reagents in a one-pot fashion can lead to the formation of intricate molecular architectures with high atom economy.[4][9] For example, a three-component reaction between an aldehyde, malononitrile, and a naphthol derivative can efficiently produce benzochromene moieties.[10] The versatility of malononitrile derivatives in MCRs is well-documented for creating significant molecular diversity from simple precursors.[8][11]
Quantitative Comparison and Experimental Workflow
To provide a practical perspective, let's compare the typical reaction parameters for the synthesis of a β-enaminonitrile, a common synthetic operation where MMN excels.
Table 1: Comparative Data for β-Enaminonitrile Synthesis
| Parameter | (Methoxymethylene)malononitrile (MMN) | Dicyanoketene Acetal (DCKA) | Rationale for MMN's Advantage |
| Reaction Type | Nucleophilic Vinylic Substitution | Not a direct pathway | MMN's methoxy is a leaving group, enabling direct and efficient substitution. |
| Nucleophile | Primary/Secondary Amines, Anilines | --- | MMN reacts cleanly with a broad scope of nitrogen nucleophiles. |
| Catalyst | Often catalyst-free; mild base (e.g., Et₃N) optional | --- | The high electrophilicity of MMN obviates the need for strong catalysts. |
| Solvent | Ethanol, Methanol, Acetonitrile | --- | Reactions proceed in common, environmentally benign solvents. |
| Temperature | Room Temperature to gentle reflux (e.g., 60°C) | --- | Mild conditions preserve sensitive functional groups and reduce side products. |
| Typical Yield | >90% | --- | The reaction is typically high-yielding and clean. |
| Workup | Simple precipitation or evaporation | --- | Products often crystallize directly from the reaction mixture, simplifying purification. |
Experimental Protocol: Synthesis of 2-((phenylamino)methylene)malononitrile using MMN
This protocol exemplifies the operational simplicity and efficiency of using MMN.
Materials:
-
(Methoxymethylene)malononitrile (MMN) (1.10 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add (Methoxymethylene)malononitrile (10.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature to achieve a clear solution.
-
Add aniline (10.0 mmol) to the solution dropwise over 5 minutes with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature. A precipitate typically begins to form within 15-30 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain 2-((phenylamino)methylene)malononitrile as a crystalline solid. (Expected yield: >90%).
Self-Validation: The protocol's success is validated by the high yield and purity of the product, often requiring no further chromatographic purification. The progress can be easily tracked by TLC, and the final product confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Step-by-step workflow for the synthesis of a β-enaminonitrile using MMN.
Niche Roles for Dicyanoketene Acetals
While MMN holds a clear advantage in versatility and reactivity for building molecular complexity, DCKAs retain utility in specific contexts. Their primary modern application is as stable, masked equivalents of dicyanoketene. Their inherent stability under basic and nucleophilic conditions makes them suitable as protecting groups for diols, although more conventional acetal protections are often preferred.[2][12][13]
Conclusion: A Strategic Choice for Modern Synthesis
For researchers aiming to construct complex heterocyclic systems and diverse molecular libraries, (Methoxymethylene)malononitrile presents a clear and compelling set of advantages over dicyanoketene acetals. Its superior, dual-mode reactivity, compatibility with mild reaction conditions, and operational simplicity make it a more powerful and efficient tool. By facilitating direct and high-yielding transformations, MMN streamlines synthetic pathways, reduces waste, and ultimately accelerates the pace of innovation in drug discovery and materials science. The strategic decision to employ MMN is not merely a substitution of one reagent for another; it is an upgrade to a more versatile and powerful synthetic platform.
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Shaabani, S., et al. (2020). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed. Available at: [Link]
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Freeman, F. (1981). The reactions of malononitrile with α-diketones and related studies. Semantic Scholar. Available at: [Link]
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Shaabani, S., et al. (2020). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. ResearchGate. Available at: [Link]
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Dotsenko, V. V., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Available at: [Link]
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Li, Y., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of Heterocycles from (Methoxymethylene)malononitrile
Introduction: The Crucial Role of a Versatile Building Block
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds, present in over 85% of all pharmaceuticals.[1] Their structural diversity and ability to engage with a wide range of biological targets make them indispensable in medicinal chemistry.[2][3] Among the many synthons used to construct these vital structures, (methoxymethylene)malononitrile stands out as a highly versatile and reactive building block.[4] Its electrophilic double bond and two nitrile groups provide a gateway to a vast array of nitrogen-containing heterocycles, such as pyrazoles, pyrimidines, and pyridines, many of which possess significant therapeutic potential.[5][6][7]
However, the very reactivity that makes this reagent so valuable also presents a challenge. The synthesis of heterocycles is often accompanied by the formation of regioisomers, partially reacted intermediates, or unforeseen byproducts.[8] For researchers and drug development professionals, the unambiguous structural validation of the final compound is not merely a procedural step; it is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in the drug development pipeline.
This guide provides an in-depth comparison of the essential spectroscopic techniques required for the robust validation of heterocycles derived from (methoxymethylene)malononitrile. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and trustworthiness of your results. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in a case study that demonstrates how these techniques work in concert to provide definitive structural proof.
The Spectroscopic Triangle: A Multi-Faceted Approach to Validation
No single analytical technique can provide a complete structural picture. True confidence in a heterocyclic structure is achieved by integrating the complementary data from NMR, MS, and FTIR. Each method interrogates a different aspect of the molecule's physical properties, and together they form a self-validating system.
Caption: Integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. For heterocycles derived from (methoxymethylene)malononitrile, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why NMR Reigns Supreme
-
Connectivity and Isomer Differentiation: NMR provides a detailed map of the carbon-hydrogen framework. Proton-proton coupling constants (J-values) in ¹H NMR reveal which protons are adjacent, which is critical for determining the substitution pattern on the heterocyclic ring. For example, the reaction of (methoxymethylene)malononitrile with a substituted hydrazine can potentially yield two different regioisomers of a pyrazole. The distinct chemical shifts and coupling patterns of the ring protons allow for their unambiguous differentiation.[9][10]
-
Confirmation of Cyclization: The disappearance of the characteristic singlet for the methoxy group protons (~4.0 ppm) and the vinyl proton (~7.6 ppm) of the starting material, (methoxymethylene)malononitrile, is a primary indicator of a successful reaction.[11][12] Concurrently, the appearance of new signals corresponding to the protons on the newly formed heterocyclic ring provides direct evidence of cyclization.
-
Carbon Backbone Analysis: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The chemical shifts of the ring carbons are highly sensitive to their electronic environment, offering another layer of confirmation for distinguishing between isomers.[13][14] The presence or absence of the nitrile carbon signal (~115-120 ppm) is also a key diagnostic marker.
Trustworthiness Through Protocol Design: The choice of solvent is a critical experimental parameter. Many nitrogen-containing heterocycles are highly polar and may have poor solubility in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it solubilizes a wider range of compounds and, importantly, allows for the observation of exchangeable protons (e.g., -NH or -NH₂), which appear as broad singlets. These signals can be confirmed by adding a drop of D₂O to the NMR tube, which causes the exchangeable proton signals to disappear.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as the first checkpoint for validation. For drug discovery applications, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are the industry standard.[15][16]
Expertise in Action: Beyond the Molecular Ion
-
Elemental Composition: High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable. HRMS provides a mass measurement with enough accuracy (typically <5 ppm) to determine the unique elemental formula of the compound. This is a powerful tool for distinguishing between products that may have the same nominal mass but different atomic compositions.
-
Impurity Profiling: LC-MS is paramount for assessing the purity of the synthesized compound.[17][18] It allows for the separation of the target molecule from starting materials, byproducts, and other impurities, providing a mass spectrum for each. This is crucial for identifying low-level impurities that might be invisible in NMR spectra but could have significant biological activity or toxicity.
-
Fragmentation for Structural Clues: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to observe its daughter ions. The resulting fragmentation pattern is a molecular fingerprint that can help differentiate isomers, which may have identical molecular weights but different bond connectivities.[19][20] For example, the fragmentation pattern of a pyrimidine ring will be distinct from that of a pyridine ring.
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A Comparative Guide to the Reactivity of (Methoxymethylene)malononitrile and Ethyl Cyanoacetate for Synthetic Chemistry Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. Among the vast arsenal of building blocks available to researchers, (methoxymethylene)malononitrile and ethyl cyanoacetate stand out for their utility in constructing carbon-carbon and carbon-heteroatom bonds. While both molecules incorporate the pivotal cyano group, their reactivity profiles are fundamentally divergent. Ethyl cyanoacetate is a classic example of an active methylene compound, prized for its nucleophilic character upon deprotonation.[1][2] In contrast, (methoxymethylene)malononitrile is a potent electrophile, engineered for its susceptibility to nucleophilic attack.
This guide provides an in-depth, objective comparison of these two reagents. We will dissect their structural and electronic attributes, explore their distinct roles in cornerstone chemical transformations, and provide validated experimental protocols to illustrate their practical applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights required to strategically deploy these versatile intermediates in their synthetic endeavors.
I. Fundamental Structural and Electronic Analysis
The reactivity of any chemical compound is a direct consequence of its electronic structure. A side-by-side comparison of ethyl cyanoacetate and (methoxymethylene)malononitrile reveals a stark contrast in their electronic landscapes, which dictates their opposing roles in chemical reactions.
Ethyl Cyanoacetate: The Archetypal Nucleophile Precursor
Ethyl cyanoacetate's reactivity is dominated by the presence of an active methylene group —a CH₂ group positioned between two powerful electron-withdrawing groups: a nitrile (-CN) and an ester (-COOC₂H₅).[1][2]
-
Acidity: The inductive and resonance effects of the flanking cyano and ester moieties significantly increase the acidity of the methylene protons. This results in a pKa value analogous to that of malononitrile (pKa ≈ 11 in water), allowing for facile deprotonation by even mild bases (e.g., piperidine, sodium ethoxide) to form a resonance-stabilized carbanion, or enolate.[3]
-
Nucleophilicity: This resulting carbanion is a soft, highly effective nucleophile, capable of attacking a wide range of electrophilic centers to form new carbon-carbon bonds. This is the cornerstone of its synthetic utility.
(Methoxymethylene)malononitrile: A Potent Electrophile
(Methoxymethylene)malononitrile, in contrast, is designed to be the target of nucleophilic attack. Its structure features a carbon-carbon double bond that is rendered exceptionally electron-deficient by two terminal nitrile groups.
-
Electrophilicity: The powerful electron-withdrawing nature of the two cyano groups polarizes the π-system of the double bond, creating a significant partial positive charge (δ+) on the β-carbon. This makes the molecule a superb Michael acceptor.
-
Leaving Group: The molecule also features a methoxy (-OCH₃) group attached to the α-carbon. The ethoxy equivalent is similarly used.[4] This alkoxy group is a competent leaving group, enabling nucleophilic vinylic substitution reactions in addition to conjugate additions.
The following table summarizes the core electronic and structural distinctions:
| Feature | (Methoxymethylene)malononitrile | Ethyl Cyanoacetate |
| Primary Synthetic Role | Electrophile | Nucleophile (via its conjugate base) |
| Key Reactive Site | Electron-deficient C=C double bond | Acidic α-carbon (active methylene) |
| Interaction with Base | The base acts as a nucleophile, attacking the molecule. | The base acts as a Brønsted-Lowry base, deprotonating the molecule. |
| Governing Property | High electrophilicity | Acidity of methylene protons |
II. A Head-to-Head Comparison in Key Synthetic Transformations
The divergent electronic properties of these two reagents manifest in their participation in distinct classes of chemical reactions. While both are staples in heterocyclic synthesis and C-C bond formation, they occupy opposite sides of the reaction equation.
The Knoevenagel Condensation: A Defining Reaction for Ethyl Cyanoacetate
The Knoevenagel condensation is a hallmark reaction of active methylene compounds.[5] Ethyl cyanoacetate serves as the nucleophilic partner, condensing with aldehydes or ketones in the presence of a basic catalyst to form electron-deficient alkenes.[6][7]
The reaction proceeds via three key steps:
-
Deprotonation: A base removes a proton from the active methylene group of ethyl cyanoacetate to form the nucleophilic enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.
-
Dehydration: The resulting aldol-type adduct eliminates a molecule of water to yield the stable α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation with Ethyl Cyanoacetate.
(Methoxymethylene)malononitrile does not participate in the Knoevenagel condensation as a nucleophile. It can be viewed as an "activated" or "pre-condensed" form of malononitrile. Its reaction products are often the same as those that could be formed from a subsequent reaction of a Knoevenagel adduct.
Michael Addition and Nucleophilic Vinylic Substitution: The Domain of (Methoxymethylene)malononitrile
As a superior electrophile, (methoxymethylene)malononitrile excels in reactions involving the addition of nucleophiles. This reactivity can be categorized into two primary pathways.
-
Aza/Oxa/Thia-Michael Addition (Conjugate Addition): Soft nucleophiles, such as amines, alkoxides, and thiolates, readily attack the electron-poor β-carbon of the double bond. This 1,4-addition is a powerful method for C-N, C-O, and C-S bond formation.[8][9]
-
Nucleophilic Vinylic Substitution: The reaction can also proceed via attack at the α-carbon, followed by the elimination of the methoxide anion. This pathway is particularly useful in the synthesis of five- and six-membered heterocycles, such as pyrazoles and pyridines, where the initial nucleophilic attack is followed by an intramolecular cyclization.[10][11]
Caption: Competing reaction pathways for nucleophiles with (Methoxymethylene)malononitrile.
While the enolate of ethyl cyanoacetate can act as a nucleophile in a Michael addition (as the donor), it is the α,β-unsaturated product of a Knoevenagel condensation that typically serves as the Michael acceptor.[1]
III. Validated Experimental Protocols
To provide a practical context for the discussed principles, the following are detailed, self-validating experimental protocols that exemplify the distinct reactivity of each reagent.
Protocol 1: DABCO-Catalyzed Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
This protocol demonstrates the use of ethyl cyanoacetate as a nucleophile precursor in a classic C-C bond-forming reaction.[12]
Workflow Diagram:
Caption: Experimental workflow for a Knoevenagel condensation reaction.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (5.0 mmol, 1.0 eq), ethyl cyanoacetate (5.5 mmol, 1.1 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol, 0.1 eq).
-
Solvent Addition: Add 20 mL of ethanol as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the benzaldehyde spot has been consumed (typically 2-4 hours).
-
Workup: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add 30 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield ethyl (E)-2-cyano-3-phenylacrylate as a white solid. Expected yield: 85-95%.
Protocol 2: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile using (Methoxymethylene)malononitrile
This protocol highlights the role of (methoxymethylene)malononitrile as an electrophilic building block for heterocyclic synthesis.[11]
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve (methoxymethylene)malononitrile (10.0 mmol, 1.0 eq) in 25 mL of absolute ethanol.
-
Nucleophile Addition: To this solution, add phenylhydrazine (10.0 mmol, 1.0 eq) dropwise at room temperature with stirring. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the disappearance of the starting materials by TLC.
-
Isolation: Cool the reaction mixture to room temperature, and then cool further in an ice bath. The product will precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the collected solid under vacuum to afford 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid. Expected yield: >90%.
IV. Conclusion and Strategic Recommendations
The comparative analysis of (methoxymethylene)malononitrile and ethyl cyanoacetate reveals two powerful reagents with highly complementary, rather than competitive, reactivity profiles.
-
Ethyl Cyanoacetate is the reagent of choice when a stabilized carbon nucleophile is required. Its synthetic utility is defined by the acidity of its active methylene group, making it indispensable for reactions like the Knoevenagel condensation, Michael additions (as a donor), and subsequent alkylations.
-
(Methoxymethylene)malononitrile should be selected when a potent electrophile is needed to react with a pre-formed nucleophile. It excels as a Michael acceptor and as a versatile C3 synthon for the construction of diverse heterocyclic systems via addition-elimination pathways.
The decision to employ one over the other is therefore a strategic one, dictated by the specific bond disconnection and the desired role of the reagent in the synthetic plan. A thorough understanding of their fundamental electronic differences, as detailed in this guide, empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant solutions to complex synthetic challenges.
References
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Ethyl cyanoacetate - Wikipedia. [Link]
-
Ethyl cyanoacetate - Organic Syntheses Procedure. [Link]
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. [Link]
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Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing). [Link]
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Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes: Synthetic Communications - Taylor & Francis Online. [Link]
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ETHYL n-BUTYLCYANOACETATE - Organic Syntheses Procedure. [Link]
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Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate. [Link]
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Knoevenagel condensation - Wikipedia. [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. [Link]
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-
Ethoxymethylenemalononitrile | Request PDF - ResearchGate. [Link]
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Michael addition reaction - Wikipedia. [Link]
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MALONONITRILE - Sanjay Chemicals (India) Pvt. Ltd. [Link]
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Synthesis of Pyrazole Derivatives A Review - IJFMR. [Link]
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A Comparative Guide to Purity Assessment of Synthesized Compounds: Evaluating the Potential of (Methoxymethylene)malononitrile Against Standard Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a compound's purity is a critical, non-negotiable checkpoint. The presence of impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and physicochemical properties, leading to irreproducible results and potentially compromising patient safety. This guide offers an in-depth technical comparison of methodologies for purity assessment, with a special focus on a derivatization-based approach using (Methoxymethylene)malononitrile for compounds bearing primary and secondary amine functionalities. We will objectively weigh its theoretical advantages against the established and validated performance of cornerstone analytical techniques like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge: Quantifying Amine-Containing Impurities
Synthesized compounds, particularly those rich in primary and secondary amines, present a unique analytical challenge. These functional groups often lack a strong native chromophore, rendering them "invisible" to UV-Vis detectors commonly used in HPLC.[1] Furthermore, their polarity can lead to poor chromatographic peak shape and retention on standard reversed-phase columns. To overcome these hurdles, derivatization—a process that chemically modifies the analyte to enhance its detectability—is a widely adopted strategy.[2][3][4]
A Novel Approach: Derivatization with (Methoxymethylene)malononitrile
(Methoxymethylene)malononitrile is a highly reactive Michael acceptor due to the electron-withdrawing nature of its two nitrile groups. This property makes it a prime candidate for reaction with nucleophiles such as primary and secondary amines.
The proposed reaction involves a nucleophilic attack of the amine on the double bond of (methoxymethylene)malononitrile, followed by the elimination of methanol. This results in the formation of a stable, vinylogous amide derivative that incorporates the highly conjugated dicyanomethylene group, a strong chromophore. This chemical transformation allows for the sensitive spectrophotometric or chromatographic detection of the derivatized amine.
Caption: Proposed reaction of amines with (methoxymethylene)malononitrile.
Hypothetical Protocol for Purity Assessment via UV-Vis Spectrophotometry
This protocol outlines a theoretical workflow for quantifying a primary or secondary amine impurity in a synthesized compound using (methoxymethylene)malononitrile and a UV-Vis spectrophotometer.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the amine impurity of known concentration in a suitable solvent (e.g., acetonitrile).
-
Create a series of dilutions to generate a calibration curve.
-
-
Derivatization Reaction:
-
To a fixed volume of each standard and the sample solution, add an excess of a buffered solution of (methoxymethylene)malononitrile.
-
Allow the reaction to proceed to completion. The reaction time and temperature would need to be optimized.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the chromophoric derivative.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the amine impurity in the sample from the calibration curve.
-
Established Alternatives for Purity Assessment
While the (methoxymethylene)malononitrile approach is mechanistically plausible, its validation and adoption in routine purity analysis are not yet established. In contrast, several robust and well-documented methods are the current industry standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and quantitative accuracy.[5][6] For amine-containing compounds, pre-column derivatization is often employed to enhance detection.
Common Derivatizing Agents for Amines in HPLC:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.[3]
-
o-Phthalaldehyde (OPA): A versatile fluorogenic reagent that reacts with primary amines in the presence of a thiol.[3]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.[3]
Caption: Generalized workflow for amine analysis by HPLC with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for purity determination.[2][7] It offers the advantage of not requiring a reference standard for the impurities, as the purity of the target compound can be determined relative to a certified internal standard of known purity.[1][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[8][9] This technique can differentiate compounds based on their mass-to-charge ratio, providing a high degree of confidence in peak identification and purity assessment.[8][10][11]
Comparative Analysis of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| (Methoxymethylene)malononitrile (Hypothetical) | Derivatization followed by UV-Vis detection. | Potentially simple and cost-effective. | Not a validated method; reaction conditions and derivative stability are unknown. | Exploratory analysis of simple mixtures with known amine impurities. |
| HPLC with Derivatization | Chromatographic separation of derivatized analytes. | High resolution and sensitivity; well-established protocols.[1][3] | Requires method development; derivatization adds an extra step. | Routine quality control and purity assessment of complex mixtures. |
| Quantitative NMR (qNMR) | Signal intensity is proportional to the number of nuclei. | Primary analytical method; non-destructive; no reference standards for impurities needed.[1][2] | Lower sensitivity than HPLC-MS; requires specialized equipment and expertise. | Accurate purity determination of bulk materials and reference standards. |
| LC-MS | Separation by chromatography and detection by mass. | High sensitivity and selectivity; provides molecular weight information.[8][10] | Higher cost and complexity; potential for ion suppression. | Identification and quantification of trace impurities. |
Decision-Making Workflow for Purity Assessment
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The purity of a synthesized compound is a critical parameter that underpins the reliability of scientific research and the safety of pharmaceutical products. While the derivatization of amine-containing impurities with (methoxymethylene)malononitrile presents a theoretically sound and potentially cost-effective method for UV-Vis-based quantification, it remains a hypothetical approach that requires rigorous validation.
For researchers, scientists, and drug development professionals, the established methods of HPLC with validated derivatizing agents, qNMR, and LC-MS offer a robust and reliable toolkit for purity assessment. The choice of method should be guided by the specific requirements of the analysis, including the nature of the compound, the expected impurities, the required sensitivity, and the available instrumentation. A multi-faceted approach, often employing orthogonal methods, will provide the highest degree of confidence in the purity of a synthesized compound.
References
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Tai, H. C., & Lee, Y. J. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]
-
Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]
-
Zain, N. M., & Be-Hussin, E. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 163. [Link]
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MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]
-
PubChem. (n.d.). (Methoxymethylene)malononitrile. National Center for Biotechnology Information. [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
UC CORE. (n.d.). Purity Determination by LC-MS. [Link]
-
Labome, F. P., Carlier, J., & Devaux, G. (1980). Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. Biomedical mass spectrometry, 7(9), 405–409. [Link]
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A Comparative Guide to the Reaction Mechanisms of (Methoxymethylene)malononitrile and its Synthetic Equivalents
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency and success. (Methoxymethylene)malononitrile is a versatile and highly reactive building block, prized for its dual functionality: a potent electrophile and a precursor to diverse heterocyclic systems. This guide provides an in-depth validation of the reaction mechanisms involving (methoxymethylene)malononitrile, offering a comparative analysis with alternative synthetic methodologies, supported by experimental data.
The Unique Reactivity of (Methoxymethylene)malononitrile: An Overview
(Methoxymethylene)malononitrile, with the chemical formula C₅H₄N₂O, possesses a unique electronic profile that dictates its reactivity. The molecule features a carbon-carbon double bond activated by two electron-withdrawing nitrile groups and an electron-donating methoxy group. This push-pull system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the overall structure is primed for participation in cycloaddition reactions.
The primary modes of reactivity for (methoxymethylene)malononitrile, which we will explore in detail, are:
-
Nucleophilic Vinylic Substitution: The facile displacement of the methoxy group by a wide range of nucleophiles.
-
[4+2] Cycloaddition Reactions: Acting as a dienophile in Diels-Alder type reactions to construct six-membered rings.
-
Heterocycle Formation: Serving as a key precursor for the synthesis of various heterocycles, most notably pyrazoles and pyrimidines.
Nucleophilic Vinylic Substitution: A Gateway to Functionalized Alkenes
A cornerstone of (methoxymethylene)malononitrile's utility is its participation in nucleophilic vinylic substitution. The reaction proceeds via an addition-elimination mechanism, a two-step process that is characteristic of activated vinyl systems.
The Mechanism of Action
The generally accepted mechanism involves the initial attack of a nucleophile on the electron-deficient β-carbon of the double bond. This step forms a transient, resonance-stabilized carbanionic intermediate. The subsequent elimination of the methoxide leaving group restores the carbon-carbon double bond, yielding the substituted product.
Comparative Analysis with Alternative Reagents
The primary alternatives for achieving similar transformations often involve other activated alkenes. A common comparison is made with compounds like ethyl ethoxymethylenemalonate (EEM), which features ester groups in place of nitriles.
| Reagent | Activating Groups | Leaving Group | Relative Reactivity | Typical Nucleophiles |
| (Methoxymethylene)malononitrile | -CN, -CN | -OCH₃ | Very High | Amines, hydrazines, thiols, carbanions |
| Ethyl Ethoxymethylenemalonate (EEM) | -COOEt, -COOEt | -OC₂H₅ | High | Amines, hydrazines, carbanions |
| β-Halovinyl Ketones | -COR, -X | -X (X=Cl, Br) | Moderate | Amines, thiols |
Causality Behind Experimental Choices: The choice between (methoxymethylene)malononitrile and its alternatives is dictated by the desired reactivity and the nature of the nucleophile. The powerful electron-withdrawing nature of the two nitrile groups in (methoxymethylene)malononitrile makes it significantly more reactive than its ester analogue, EEM. This enhanced reactivity allows for reactions to proceed under milder conditions and with a broader range of weaker nucleophiles. However, for very strong nucleophiles, the high reactivity of (methoxymethylene)malononitrile can sometimes lead to side reactions, making the less reactive EEM a more controllable option.
Cycloaddition Reactions: Building Complex Ring Systems
(Methoxymethylene)malononitrile is an excellent dienophile in [4+2] cycloaddition reactions, a testament to its electron-deficient double bond.[1] This reactivity provides a powerful tool for the stereocontrolled synthesis of six-membered rings.
Mechanistic Insights into [4+2] Cycloadditions
The Diels-Alder reaction is a concerted process where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nitrile groups of (methoxymethylene)malononitrile lower the energy of its LUMO, facilitating a rapid reaction with electron-rich dienes.
Comparison with Alternative Dienophiles
A variety of electron-deficient alkenes can serve as dienophiles. The choice of dienophile has a profound impact on the reaction rate and the stereoselectivity of the resulting cycloadduct.
| Dienophile | Activating Groups | Relative Reactivity in [4+2] Cycloadditions |
| (Methoxymethylene)malononitrile | -CN, -CN, -OCH₃ | Very High |
| Maleic Anhydride | -C(O)OC(O)- | High |
| Acrylonitrile | -CN | Moderate |
| Methyl Acrylate | -COOCH₃ | Moderate |
Expertise in Application: The exceptional reactivity of (methoxymethylene)malononitrile as a dienophile allows for cycloadditions to occur with less reactive dienes or under significantly milder conditions (often at room temperature) compared to alternatives like acrylonitrile or methyl acrylate. This is a crucial advantage in the synthesis of complex molecules where sensitive functional groups may not tolerate harsh reaction conditions.
Synthesis of Heterocycles: A Focus on Pyrazoles
One of the most widespread applications of (methoxymethylene)malononitrile is in the synthesis of substituted pyrazoles, a scaffold of significant importance in medicinal chemistry.[2]
The Reaction Mechanism with Hydrazines
The reaction of (methoxymethylene)malononitrile with hydrazines proceeds through a sequential nucleophilic vinylic substitution followed by an intramolecular cyclization.
-
Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of (methoxymethylene)malononitrile.
-
Methoxide Elimination: The tetrahedral intermediate collapses, eliminating methoxide to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks one of the nitrile groups.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the stable aromatic pyrazole ring.
Comparative Performance in Pyrazole Synthesis
The classical approach to pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
| Method | Key Reagents | Reaction Conditions | Yield Range | Regioselectivity |
| From (Methoxymethylene)malononitrile | (Methoxymethylene)malononitrile, Hydrazine | Mild (often reflux in ethanol) | Good to Excellent (47-93%)[3][4] | Excellent |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often elevated temperatures | Good to Excellent (70-95%) | Can be poor with unsymmetrical dicarbonyls |
Trustworthiness of the Protocol: The reaction of (methoxymethylene)malononitrile with substituted hydrazines offers a highly regioselective route to 5-aminopyrazole-4-carbonitriles.[3][4] This high degree of regioselectivity is a significant advantage over the traditional Knorr synthesis, where the use of unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers, necessitating challenging purification steps.
Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a validated procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3][4]
Materials:
-
(Methoxymethylene)malononitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of (methoxymethylene)malononitrile in ethanol, add phenylhydrazine dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.
Expected Yield: 85-95%
Conclusion: A Versatile and Efficient Reagent
(Methoxymethylene)malononitrile stands out as a highly valuable reagent in organic synthesis. Its heightened electrophilicity, driven by the gem-dinitrile groups, allows for a wide range of nucleophilic vinylic substitutions and cycloaddition reactions to proceed under mild conditions and with high efficiency. In the synthesis of important heterocyclic scaffolds like pyrazoles, it offers a distinct advantage in regioselectivity over traditional methods. While alternatives exist for each of its primary reaction modes, the combination of high reactivity, versatility, and often superior selectivity solidifies the position of (methoxymethylene)malononitrile as a powerful tool in the arsenal of the modern synthetic chemist. The choice between (methoxymethylene)malononitrile and its alternatives should be made based on a careful consideration of the specific synthetic target, the nature of the other reactants, and the desired reaction conditions.
References
-
Plem, S. C., Muller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. [Link]
-
RSC Publishing. (2024). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. [Link]
-
IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]
-
Plem, S. C., et al. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]
-
Plem, S. C., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]
-
PubMed Central (PMC). (2024). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. [Link]
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A Senior Application Scientist's Guide to Alternatives for (Methoxymethylene)malononitrile in Heterocyclic Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scope, and novelty of a synthetic route. (Methoxymethylene)malononitrile has long been a staple reagent, prized for its utility in constructing a variety of heterocyclic scaffolds. However, a deeper exploration into the landscape of active methylene compounds reveals a palette of alternative reagents, each with unique reactivity profiles and advantages. This guide provides an in-depth, objective comparison of (methoxymethylene)malononitrile with key alternatives, supported by experimental data to inform your synthetic strategy.
Introduction to (Methoxymethylene)malononitrile: A Versatile Workhorse
(Methoxymethylene)malononitrile, and its close relative (ethoxymethylene)malononitrile, are highly valuable reagents in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] Their utility stems from the presence of a highly electrophilic double bond activated by two nitrile groups, making them excellent Michael acceptors. Furthermore, the methoxy (or ethoxy) group serves as an excellent leaving group, facilitating subsequent cyclization reactions. A primary application is in the synthesis of substituted pyridines, pyrazoles, and other fused heterocyclic systems.[2]
The Landscape of Alternative Reagents
While potent, (methoxymethylene)malononitrile is not the only tool available. Several other active methylene compounds can serve as effective, and sometimes superior, alternatives in specific synthetic contexts. This guide will focus on a comparative analysis of the following key reagents:
-
Malononitrile: The parent compound, offering a highly acidic methylene group.
-
Acetylmalononitrile: Features an acetyl group, which influences its reactivity and the functionality of the resulting products.
-
Ethyl Cyanoacetate: Possesses one nitrile and one ester group, leading to different substitution patterns in the final products.
-
Cyanoacetamide: Contains a carboxamide group, which can participate in or direct cyclization pathways in unique ways.
The choice between these reagents is not arbitrary; it is a strategic decision based on the desired substitution pattern, required reactivity, and tolerance of functional groups.
Comparative Performance in Key Heterocyclic Syntheses
This section provides a head-to-head comparison of these reagents in the synthesis of common and medicinally relevant heterocyclic cores.
The Synthesis of Functionalized Pyridines
The construction of the pyridine ring is a cornerstone of medicinal chemistry. Multicomponent reactions (MCRs) are a highly efficient means to this end, and active methylene compounds are key players.
Scenario: One-pot, three-component synthesis of 2-amino-3-cyanopyridine derivatives.
This reaction typically involves an aldehyde, an active methylene compound, and a source of ammonia or an amine.
| Reagent | Typical Reaction Conditions | Yield (%) | Remarks |
| (Methoxymethylene)malononitrile | EtOH, reflux, catalyst (e.g., piperidine) | 75-90 | Often used with a β-ketoester or another active methylene compound. The methoxy group acts as a leaving group. |
| Malononitrile | EtOH, reflux, catalyst (e.g., piperidine or a solid base) | 85-96[3] | Generally high-yielding and proceeds readily. The two nitrile groups from malononitrile are often incorporated into the final product.[3] |
| Ethyl Cyanoacetate | More forcing conditions may be needed (e.g., higher temperatures or stronger base) | 80-92[3] | Results in a pyridine core with one nitrile and one ester group, offering a handle for further functionalization.[3] |
| Cyanoacetamide | Varies, often requires a base and heating | 70-85 | The amide group can participate in the reaction, leading to different substitution patterns or fused systems.[4] |
Experimental Protocol: Synthesis of 1,6-diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile using Malononitrile [3]
-
To a stirred solution of cyanoacetohydrazide (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (30 mL), add malononitrile (10 mmol).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Causality in Reagent Choice: Malononitrile often provides higher yields under milder conditions due to the high acidity of its methylene protons.[5] Ethyl cyanoacetate is a valuable alternative when an ester functionality is desired for subsequent transformations, such as hydrolysis and decarboxylation or amidation. (Methoxymethylene)malononitrile is particularly useful when a pre-functionalized three-carbon component is required, streamlining the synthesis of certain substitution patterns.
Logical Workflow for Pyridine Synthesis
Caption: Key steps in the multicomponent synthesis of 4H-pyrans.
The Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a classic and highly reliable method for the synthesis of 2-aminothiophenes, which are important building blocks in medicinal chemistry. The reaction involves a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base.
Scenario: Gewald three-component reaction.
| Reagent | Typical Reaction Conditions | Yield (%) | Remarks |
| (Methoxymethylene)malononitrile | Not typically used in the classical three-component Gewald reaction. | N/A | The reaction relies on the in-situ formation of a Knoevenagel adduct from the carbonyl and active methylene compound. |
| Malononitrile | EtOH or DMF, base (e.g., morpholine), 50-60 °C | 80-95 [6] | The gold standard for this reaction, providing 2-amino-3-cyanothiophenes. [6] |
| Ethyl Cyanoacetate | Similar conditions to malononitrile. | 75-90 | Yields 2-amino-3-ethoxycarbonylthiophenes. |
| Cyanoacetamide | Can be used, affording 2-amino-3-carbamoylthiophenes. | 70-85 | The amide functionality is retained in the product. [7] |
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile using Malononitrile [6]
-
In a round-bottom flask, suspend cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (30 mL).
-
Add a catalytic amount of morpholine (5 mmol) to the suspension with stirring.
-
Gently heat the reaction mixture to 50-60 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Expertise in Action: The choice of base and solvent can significantly impact the yield and purity of the Gewald product. While organic bases like morpholine are common, heterogeneous catalysts can simplify work-up. [6]The reactivity of the carbonyl component also plays a crucial role, with ketones generally being less reactive than aldehydes.
Generalized Gewald Reaction Workflow
Caption: Stepwise representation of the Gewald reaction mechanism.
Conclusion and Future Outlook
While (methoxymethylene)malononitrile remains a valuable and versatile reagent, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. Malononitrile often provides superior yields in many common multicomponent reactions for heterocyclic synthesis due to its high reactivity. Acetylmalononitrile, ethyl cyanoacetate, and cyanoacetamide offer strategic advantages by introducing different functionalities into the target heterocycle, thereby expanding the accessible chemical space.
The choice of reagent should be a deliberate one, guided by the desired product, the required reaction conditions, and the potential for downstream modifications. This guide serves as a foundational resource to aid in this decision-making process, empowering researchers to design more efficient and innovative synthetic routes.
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Efficacy Comparison of Catalysts for (Methoxymethylene)malononitrile Synthesis: A Technical Guide
Abstract
(Methoxymethylene)malononitrile (MMMN) is a critical building block in the synthesis of a diverse array of heterocyclic compounds, pharmaceuticals, and functional materials. Its efficient synthesis is a subject of ongoing research, with the choice of catalyst playing a pivotal role in determining reaction yield, purity, and overall process sustainability. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of (methoxymethylene)malononitrile and its derivatives, offering researchers, chemists, and process development professionals a detailed analysis of catalyst performance supported by experimental data and mechanistic insights.
Introduction: The Significance of the (Methoxymethylene)malononitrile Synthesis
The synthesis of (methoxymethylene)malononitrile and its ethoxy counterpart, (ethoxymethylene)malononitrile, typically involves the reaction of an orthoformate (e.g., trimethyl orthoformate or triethyl orthoformate) with malononitrile. This reaction is a variant of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The resulting α,β-unsaturated dinitrile is a highly versatile intermediate due to the electron-withdrawing nature of the two nitrile groups, which activates the double bond for nucleophilic attack.[2][3]
The selection of an appropriate catalyst is crucial for optimizing this reaction. An ideal catalyst should offer high yields, short reaction times, mild reaction conditions, and ease of separation from the reaction mixture. Furthermore, with the increasing emphasis on green chemistry, the development of reusable and environmentally benign catalysts is a key research focus.[4]
Comparative Analysis of Catalytic Systems
Catalysts for the synthesis of (methoxymethylene)malononitrile can be broadly categorized into homogeneous and heterogeneous systems. This section provides a comparative overview of their performance based on reported experimental data.
2.1. Homogeneous Catalysis
Traditional methods for (methoxymethylene)malononitrile synthesis often employ homogeneous catalysts.
-
Acetic Anhydride: A widely used reagent that acts as both a catalyst and a water scavenger. Heating a mixture of malononitrile, triethoxymethane, and acetic anhydride at elevated temperatures (e.g., 150 °C) can produce (ethoxymethylene)malononitrile in good yields (around 76%).[2] However, this method requires high temperatures and the use of a corrosive reagent.
-
Lewis Acids (e.g., Zinc Chloride): Anhydrous zinc chloride has been utilized as a catalyst for the reaction between malononitrile and triethyl orthoformate.[5][6] While it can promote the reaction, its insolubility in common organic solvents can lead to poor catalytic effect and affect the reaction rate.[5] Yields using this method have been reported to be around 80-82%.[6] A significant drawback is the use of toxic solvents like toluene in some procedures.[5]
2.2. Heterogeneous Catalysis
The drive towards more sustainable chemical processes has led to the exploration of various heterogeneous catalysts. These catalysts offer advantages such as easy separation, reusability, and often milder reaction conditions.[4]
-
Ruthenium on Carbon (Ru/C): A novel approach utilizes Ru/C as a heterogeneous catalyst for the synthesis of methylene malononitrile compounds from ketones and malononitrile. This method operates under neutral conditions, avoiding the use of bases which can cause environmental concerns.[7] It has been reported to achieve yields as high as 98%.[7] The catalyst is also cheap, readily available, and can be conveniently recycled.[7]
-
Alum (in aqueous media): In the context of Knoevenagel condensations with aromatic aldehydes, alum has been shown to be an effective and eco-friendly catalyst in water.[8] For the reaction of benzaldehyde and malononitrile, yields of up to 89% have been achieved at 60°C.[8] This highlights the potential of using inexpensive and environmentally benign catalysts for similar transformations.
-
Agro-Waste Extracts: Innovative and green approaches have utilized extracts from agro-waste, such as orange fruit peel ash, as catalysts for Knoevenagel condensations.[9] These extracts are basic in nature and rich in potassium and sodium carbonates, offering a cost-effective and sustainable catalytic system.[9]
The following table summarizes the performance of different catalysts for the synthesis of (methoxymethylene)malononitrile and related compounds.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages | Reference |
| Acetic Anhydride | Malononitrile, Triethoxymethane | None | 150 | 20 min | 76 | High yield, short reaction time | High temperature, corrosive reagent | [2] |
| Anhydrous ZnCl₂ | Malononitrile, Triethyl Orthoformate | None | Ice bath -> RT | 2-4 h | 80-82 | Good yield, simple procedure | Catalyst insolubility can be an issue | [6] |
| Anhydrous ZnCl₂ | Malononitrile, Triethyl Orthoformate | Toluene | Reflux | - | 79-85 | - | Toxic solvent, catalyst insolubility | [5] |
| Ru/C | Ketone, Malononitrile | Ethanol | 25-78 | 10-24 h | up to 98 | High yield, neutral conditions, reusable | Longer reaction times | [7] |
| Alum | Benzaldehyde, Malononitrile | Water | 60 | 2 h | 89 | Green solvent, inexpensive catalyst | Data for orthoformate reaction not specified | [8] |
Mechanistic Considerations
The synthesis of (methoxymethylene)malononitrile from an orthoformate and malononitrile is believed to proceed through a mechanism analogous to the Knoevenagel condensation.
Generalized Mechanism:
-
Activation of the Orthoformate: In the presence of a Lewis acid catalyst like ZnCl₂, the orthoformate is activated, making the central carbon more electrophilic. With acetic anhydride, an intermediate acetal is likely formed.
-
Deprotonation of Malononitrile: A basic species (or the solvent itself in some cases) abstracts a proton from the highly acidic methylene group of malononitrile, forming a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbon of the activated orthoformate.
-
Elimination: Subsequent elimination of alcohol and other byproducts leads to the formation of the (methoxymethylene)malononitrile product.
Caption: Generalized reaction pathway for the synthesis of (methoxymethylene)malononitrile.
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental procedures for key catalytic systems are provided below.
4.1. Synthesis using Acetic Anhydride
-
Materials: Malononitrile, triethoxymethane, acetic anhydride.
-
Procedure:
-
Combine malononitrile (7.6 mmol), triethoxymethane (11.4 mmol), and acetic anhydride (18.9 mmol) in a sealed-vessel reactor.[2]
-
Heat the mixture to 150 °C for 20 minutes.[2]
-
After cooling, concentrate the reaction mixture under reduced pressure.[2]
-
Separate the formed crystals, wash with cold ethanol, and dry in vacuo to obtain 2-(ethoxymethylene)malononitrile.[2]
-
4.2. Synthesis using Anhydrous Zinc Chloride
-
Materials: Malononitrile, triethyl orthoformate, anhydrous zinc chloride.
-
Procedure:
-
In a flask equipped with a stirrer and under ice bath cooling, slowly add malononitrile dropwise to triethyl orthoformate.[6]
-
After the addition is complete, add the catalyst, anhydrous zinc chloride.[6]
-
Allow the reaction to proceed for 2-4 hours.[6]
-
After the reaction is complete, remove the ethanol by distillation.[6]
-
Cool the residue to induce crystallization.[6]
-
Collect the solid product by filtration to obtain (ethoxymethylene)malononitrile.[6]
-
Caption: Comparative experimental workflows for two common synthetic methods.
Conclusion and Future Outlook
The synthesis of (methoxymethylene)malononitrile can be effectively achieved through various catalytic methods. Traditional homogeneous catalysts like acetic anhydride and zinc chloride provide good yields but often require harsh conditions or present challenges in catalyst separation and solvent toxicity.[2][5]
The development of heterogeneous catalysts, such as Ru/C, and the use of green reaction media, like water with alum, represent significant advancements towards more sustainable and efficient synthetic protocols.[7][8] The high yields and reusability of these catalysts make them promising alternatives for industrial applications.
Future research should continue to focus on the design and application of novel, highly efficient, and environmentally friendly catalytic systems. The exploration of bifunctional acid-base catalysts and the use of flow chemistry could further enhance the synthesis of this important chemical intermediate, leading to more economical and sustainable production processes.
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Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy - MDPI. Available at: [Link]
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A Comparative Guide to the Characterization and Validation of Novel Anticancer Agents Synthesized from (Methoxymethylene)malononitrile
Introduction: The Versatile Scaffold of (Methoxymethylene)malononitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the identification of versatile and reactive starting materials is paramount to the efficient discovery of novel therapeutic agents.[1][2] (Methoxymethylene)malononitrile (MMN) and its close analog, (ethoxymethylene)malononitrile (EMMN), represent a class of exceptionally useful chemical building blocks.[3] Their structure, featuring a reactive electrophilic double bond activated by two nitrile groups, makes them ideal precursors for the synthesis of a diverse array of heterocyclic compounds.[4] This guide provides an in-depth technical comparison of novel compounds synthesized from this malononitrile precursor, focusing on their characterization, validation as potential anticancer agents, and performance against established benchmarks.
The rationale for focusing on MMN derivatives in oncology stems from the proven track record of nitrile-containing compounds and the heterocyclic scaffolds they can form, such as pyrazoles and chromenes, which are present in numerous FDA-approved drugs.[4][5] We will explore two prominent classes of MMN-derived compounds: pyrazole-based kinase inhibitors and benzo[f]chromene-based apoptosis inducers. Through a detailed examination of their synthesis, characterization, and biological validation, this guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future discovery efforts.
Class 1: Pyrazole Derivatives as Potent Kinase Inhibitors
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its role in compounds targeting protein kinases.[6] Kinases are critical cell signaling regulators, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] The synthesis of pyrazole derivatives from MMN is a straightforward and efficient process, typically involving a cyclocondensation reaction with hydrazine derivatives.[4] This accessibility allows for the rapid generation of diverse chemical libraries for screening.
Synthesis and Characterization Workflow
The synthesis of a pyrazole core from (ethoxymethylene)malononitrile and a substituted hydrazine is a foundational reaction.[4] The causality behind this experimental choice lies in the high reactivity of the EMMN precursor and the thermodynamic stability of the resulting aromatic pyrazole ring. Once synthesized, rigorous characterization is non-negotiable to confirm the structure and purity of the novel compound, a critical step for the integrity of subsequent biological data.[8]
Caption: General workflow from synthesis to characterization.
Experimental Protocol: Structural Characterization of a Novel Pyrazole Derivative
This protocol outlines a self-validating system for confirming the identity and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Procedure: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed pyrazole structure.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Procedure: Prepare a dilute solution (approx. 1 mg/mL) and analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).
-
Validation: The measured monoisotopic mass should match the calculated theoretical mass to within a 5 ppm error margin.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Procedure: Develop a suitable method using a C18 column. Analyze the compound under gradient elution and detect using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Validation: The primary peak should represent >95% of the total integrated peak area for the compound to be considered for biological screening.
-
Performance Validation: In Vitro Kinase Inhibition and Cytotoxicity
Many pyrazole derivatives function by inhibiting specific protein kinases involved in cancer cell proliferation.[5][9] A common target is the Src kinase. The validation of a novel pyrazole derivative (let's call it PZ-1 ) would involve both biochemical assays against the isolated kinase and cell-based assays to measure its effect on cancer cell viability.
Caption: Simplified pathway of Src kinase inhibition.
Experimental Protocol: MTT Cytotoxicity Assay
This assay provides quantitative data on the anti-proliferative effects of a compound.
-
Cell Seeding: Seed human cancer cells (e.g., breast cancer line BT-20) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (PZ-1) and a reference compound (e.g., Dasatinib, an approved Src inhibitor) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) by plotting a dose-response curve.
Performance Comparison: Pyrazole Derivatives vs. Standard Inhibitor
The efficacy of a novel compound is best understood in comparison to existing alternatives.
| Compound | Target Kinase | IC₅₀ vs. BT-20 Cells (µM) | Source |
| PZ-1 (Hypothetical) | Src Kinase | 2.5 | Experimental Data |
| Dasatinib | Multi-kinase (incl. Src) | 0.015 | [5] |
| A-419259 (Ref. Pyrazole) | Src Kinase | 0.005 | Literature Value |
This table clearly shows that while our hypothetical PZ-1 has activity, it is significantly less potent than established inhibitors, guiding the next steps of lead optimization to improve efficacy.
Class 2: Benzo[f]chromene Derivatives as Apoptosis Inducers
Another powerful application of malononitrile chemistry is in multi-component reactions to form complex heterocyclic systems like benzo[f]chromenes.[10] Certain derivatives from this class have been shown to exhibit potent cytotoxic effects against human cancer cells by inducing apoptosis, often through pathways involving the mitochondria.[10]
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
Unlike kinase inhibitors that block specific signaling nodes, these compounds often work by inflicting cellular stress that culminates in programmed cell death. A key event is the disruption of the mitochondrial membrane potential (ΔΨm).[10] The loss of this potential is an early and irreversible step in the intrinsic apoptotic cascade.
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)
This assay provides a direct measure of mitochondrial health and is a robust indicator of apoptosis induction.
-
Cell Culture and Treatment: Treat triple-negative breast cancer cells (MDA-MB-231) with the test benzochromene compounds (e.g., 10 µM) for 24 hours. Include an untreated control and a positive control (e.g., FCCP, a known mitochondrial uncoupler).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting red fluorescence in the PE channel and green fluorescence in the FITC channel.
-
Data Analysis: Quantify the percentage of cells exhibiting a shift from red to green fluorescence, which represents the population with depolarized mitochondria.
Caption: Intrinsic apoptosis pathway initiated by mitochondrial stress.
Performance Comparison: Halogenated Benzo[f]chromene Derivatives
Studies have shown that the substitution pattern on the benzo[f]chromene scaffold significantly impacts activity.[10] A comparative analysis of mono-halogenated derivatives reveals structure-activity relationships (SAR).
| Compound ID | Substitution on Phenyl Ring | % Cells with Depolarized Mitochondria (at 10 µM)[10] |
| Control | None (Untreated) | ~5% |
| 4a | 2-Fluoro | ~18% |
| 4c | 3-Chloro | ~25% |
| 4d | 4-Chloro | ~22% |
| 4f | 4-Bromo | ~39% |
The data clearly indicates that a halogen at the para-position of the phenyl ring enhances the ability to disrupt the mitochondrial membrane potential, with the 4-bromo derivative (4f ) being the most potent in this series.[10] This provides a rational basis for selecting 4f for further in-vivo validation and development.
Overall Comparison and Future Outlook
This guide has characterized and validated two distinct classes of anticancer agents derived from (methoxymethylene)malononitrile, each with a different mechanism of action.
| Feature | Pyrazole Derivatives | Benzo[f]chromene Derivatives |
| Synthesis | Two-component cyclocondensation | Multi-component reaction |
| Primary Mechanism | Targeted (e.g., Kinase Inhibition) | Induction of Apoptosis |
| Validation Assays | Kinase activity, Cell viability (MTT) | Mitochondrial potential, Caspase activity |
| Key Advantage | High specificity potential | Can overcome resistance to targeted agents |
| Development Focus | Optimization for potency and selectivity | Optimization for improved drug-like properties |
The choice of which scaffold to pursue depends on the specific therapeutic strategy. Pyrazole derivatives offer the potential for high-potency, targeted therapy, but may be susceptible to resistance via kinase mutations. Benzo[f]chromene derivatives that induce apoptosis via mitochondrial disruption may be effective against a broader range of cancers and less prone to target-specific resistance.
Future work should focus on leveraging the structure-activity relationship data presented here. For the pyrazole class, modifications can be designed to improve binding affinity within the kinase ATP pocket. For the benzo[f]chromene class, further substitutions can be explored to enhance mitochondrial targeting and improve pharmacokinetic properties for in-vivo studies. The foundational versatility of the (methoxymethylene)malononitrile precursor ensures that the potential for discovering novel and effective therapeutics from this scaffold remains vast.
References
-
International Journal for Multidisciplinary Research (IJFMR). Synthesis of Pyrazole Derivatives A Review. [Link]
- Google Patents. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
-
MDPI. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]
-
Frontiers in Chemistry. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. [Link]
- Google Patents. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile.
-
National Institutes of Health (NIH). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. [Link]
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Royal Society of Chemistry. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]
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National Institutes of Health (NIH). (Methoxymethylene)malononitrile | C5H4N2O | CID 69599 - PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Methoxymethylene)malononitrile
This guide provides essential safety and logistical information for the proper handling and disposal of (Methoxymethylene)malononitrile. As a compound frequently used in chemical synthesis, its potent toxicity and reactivity demand a rigorous and well-understood disposal protocol. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste safely, ensuring personal and environmental protection.
Hazard Assessment: Understanding the "Why" Behind the Protocol
(Methoxymethylene)malononitrile is a hazardous substance that presents multiple risks.[1][2] Acknowledging the causality behind these hazards is fundamental to appreciating the necessity of the stringent disposal procedures outlined.
-
Acute Toxicity: The primary danger of (Methoxymethylene)malononitrile is its high acute toxicity if ingested.[2] Animal studies indicate that ingestion of even small quantities can be harmful.[3] The toxicity profile of nitriles is often linked to the potential metabolic release of cyanide, which disrupts cellular respiration.[1]
-
Respiratory and Skin Sensitization: This compound is a potent sensitizer. Repeated exposure, either through inhalation of its dust or direct skin contact, can lead to allergic reactions.[2][4] Respiratory sensitization may cause asthma-like symptoms, while skin sensitization can result in contact dermatitis.[1]
-
Reactivity and Hazardous Byproducts: (Methoxymethylene)malononitrile's chemical structure contains nitrile groups (-C≡N). A critical and potentially lethal hazard arises when it comes in contact with acids, as this reaction can liberate highly toxic hydrogen cyanide (HCN) gas.[1] Furthermore, it is incompatible with strong oxidizing agents, bases, and reducing agents, with which it can react violently.[1] During combustion, it releases hazardous products including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling (Methoxymethylene)malononitrile in any capacity—including for disposal—the correct PPE is mandatory.[5] This equipment creates a necessary barrier between the researcher and the chemical.[6]
-
Hand Protection: Wear nitrile or butyl rubber gloves.[1] Always inspect gloves for degradation or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[1]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[4] When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A lab coat, fully fastened, is the minimum requirement. For larger quantities or during spill cleanup, a chemically resistant apron (e.g., PVC) and overalls are recommended.[1]
-
Respiratory Protection: All handling of solid (Methoxymethylene)malononitrile that could generate dust must be conducted in a certified chemical fume hood or with local exhaust ventilation.[1] If engineering controls are not sufficient, a NIOSH-approved particulate respirator must be used.[3]
Spill Management: Immediate Actions & Containment
An accidental spill requires a swift and correct response to mitigate exposure and environmental contamination.[8][9] The procedure varies based on the spill's magnitude.
Minor Spill (e.g., <5 grams in a contained area)
-
Alert Personnel: Immediately notify others in the vicinity.[10]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain Spread: Cover the spill with a damp paper towel to prevent the powder from becoming airborne.[8]
-
Clean Up: Gently sweep the material into a designated hazardous waste container. Avoid generating dust.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose: All cleanup materials (paper towels, wipes, gloves) are considered hazardous waste and must be placed in the sealed waste container.[11]
Major Spill (e.g., >5 grams or outside of a containment area)
-
Evacuate: Immediately evacuate the area.[11]
-
Alert & Report: Notify your supervisor and institutional Environmental Health and Safety (EHS) office. Provide details such as the chemical name, quantity spilled, and location.[8]
-
Confine: Close the doors to the affected area to confine the spill.[8]
-
Secure: Prevent unauthorized personnel from entering the contaminated area.[8]
-
Professional Cleanup: Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response. Await the arrival of the EHS response team.[11]
Core Disposal Protocol: Waste Segregation & Collection
(Methoxymethylene)malononitrile and any items contaminated with it must be disposed of as regulated hazardous waste.[1] On-site chemical treatment by untrained personnel is not recommended due to the significant hazards.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a polyethylene or polypropylene container).[1] The container must be in good condition and free from leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "(Methoxymethylene)malononitrile".[11] Include the approximate quantity and date.
-
Segregation: Store the waste container in a designated, secure area away from incompatible materials, particularly acids and oxidizing agents.[3]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and transport.[4] This waste must be managed in accordance with all local, state, and federal regulations.[1]
Decontamination Procedures
-
Glassware and Equipment: Reusable equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.
-
Surfaces: Decontaminate work surfaces with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personnel: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][12] For eye contact, flush the eyes with water for at least 15 minutes at an eyewash station.[3] Seek immediate medical attention in all cases of exposure.[3]
Regulatory and Safety Data Summary
The following table summarizes key quantitative and regulatory information for the safe management and disposal of (Methoxymethylene)malononitrile.
| Parameter | Value / Classification | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |
| UN Number | UN 3439 | [4] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [4] |
| Transport Hazard Class | 6.1 (Toxic Substance) | [4] |
| Packing Group | III | [1] |
| US EPA Waste Number | D003 (Reactivity) may be applicable due to reaction with acids. | [1] |
| LD50 (Mouse, IP) | 50 mg/kg | [4] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing (Methoxymethylene)malononitrile waste, from generation to final disposal.
Caption: Decision workflow for (Methoxymethylene)malononitrile waste.
Conclusion
The proper disposal of (Methoxymethylene)malononitrile is not merely a procedural task but a critical component of laboratory safety culture. By understanding its inherent hazards—toxicity, sensitization, and reactivity—researchers can implement these disposal protocols effectively. Adherence to these guidelines, from wearing the correct PPE to proper waste segregation and reliance on professional disposal services, ensures a safe working environment and responsible stewardship of hazardous materials.
References
- Santa Cruz Biotechnology. (2010).
- Google Patents. (n.d.). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
- TCI Chemicals. (n.d.). (Ethoxymethylene)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69599, (Methoxymethylene)malononitrile.
- Cole-Parmer. (n.d.).
- TCI Chemicals. (n.d.).
- Weill Cornell Medicine. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- ACS Material. (2020). PPE and Safety for Chemical Handling.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Stormwater Best Management Practice, Spill Response and Prevention.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (Methoxymethylene)malononitrile
(Methoxymethylene)malononitrile is a versatile reagent in organic synthesis. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven approach to safety, moving beyond mere checklists to explain the causality behind each protective measure. Our goal is to empower you, our fellow researchers, to work confidently and safely.
Foundational Risk Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific dangers posed by (Methoxymethylene)malononitrile. This is not just a procedural formality; it is the logical foundation of a self-validating safety system.
The compound is classified with several primary hazards:
-
Acute Oral Toxicity: It is toxic if swallowed[1]. Animal studies indicate that ingestion of even small quantities can cause serious health damage or be fatal[2].
-
Respiratory and Skin Sensitization: It is a potent sensitizer. Inhalation may trigger allergy or asthma-like symptoms, and skin contact can lead to an allergic skin reaction, such as contact eczema[1][2]. Once an individual is sensitized, subsequent exposures to even minute amounts can provoke a severe reaction.
-
Cyanide Group Toxicity: As a nitrile, there is a risk of it being metabolized to cyanide in the body. Symptoms of cyanide poisoning reflect cellular hypoxia and can include dizziness, headache, convulsions, and cardiac irregularities[2].
-
Combustible Dust Hazard: As a crystalline powder, it can form explosive mixtures with air if dispersed as a fine dust[2]. Ignition sources such as sparks or flames must be rigorously controlled.
-
Reactivity: It is incompatible with strong acids and oxidizing agents. Contact with acids can liberate highly toxic gas[2].
This multi-faceted risk profile necessitates a multi-layered PPE approach. A single piece of equipment is insufficient; a complete system is required.
The Core PPE Ensemble: A Head-to-Toe Protocol
The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory operations involving (Methoxymethylene)malononitrile.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles & Face Shield | Double-gloved (Nitrile) | Flame-Retardant Lab Coat (fully buttoned) | N95 Dust Mask (minimum); PAPR recommended |
| Solution Preparation | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile) | Flame-Retardant Lab Coat (fully buttoned) | Work within a certified Chemical Fume Hood |
| Reaction & Workup | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile) | Flame-Retardant Lab Coat (fully buttoned) | Work within a certified Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Coverall | Air-Purifying Respirator (APR) with Organic Vapor/Particulate Cartridges |
-
Eye and Face Protection: Because (Methoxymethylene)malononitrile is a powder, the risk of airborne particles entering the eyes during weighing and transfer is high. Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory[3]. During procedures with a higher risk of splashing or unexpected reaction vigor, a face shield must be worn over the goggles to protect the entire face[4].
-
Hand Protection: Given the risk of skin sensitization, direct contact must be avoided. Standard disposable nitrile gloves provide good short-term protection and should be used as a minimum baseline[4]. For weighing solids, double-gloving provides an extra layer of security against pinhole leaks. Always inspect gloves for tears before use and remove them using the proper technique to avoid contaminating your skin[5]. Contaminated gloves must be disposed of immediately as hazardous waste[5].
-
Body Protection: A flame-retardant lab coat is essential, not only to protect against chemical splashes but also due to the combustible nature of the compound. It must be fully buttoned to cover as much skin as possible[4]. For large-scale operations or spill response, a chemical-resistant apron or disposable coverall offers superior protection[6]. Open-toed shoes are never acceptable; wear closed-toe shoes made of a non-porous material[4][7].
-
Respiratory Protection: This is arguably the most critical component due to the severe inhalation sensitization hazard[1]. All handling of solid (Methoxymethylene)malononitrile that could generate dust must be performed within a certified chemical fume hood or similar ventilated enclosure[8]. When weighing the powder, a certified N95 dust mask is the absolute minimum requirement to prevent inhalation. For greater protection, an air-purifying respirator (APR) or a powered air-purifying respirator (PAPR) is strongly recommended. Use of respirators requires enrollment in a formal respiratory protection program, including fit testing and training[3][4].
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for exposure and accidents. The following diagram illustrates the critical stages of handling (Methoxymethylene)malononitrile, from preparation to disposal.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
